molecular formula C9H9BrN2O B579961 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine CAS No. 10145-39-8

5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine

Cat. No.: B579961
CAS No.: 10145-39-8
M. Wt: 241.088
InChI Key: QKNWNIQGFNMGFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C9H9BrN2O and its molecular weight is 241.088. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-4,8H,5H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNWNIQGFNMGFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=N1)N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694246
Record name 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10145-39-8
Record name 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine is a synthetic compound belonging to the class of 2-amino-5-aryloxazolines. Structurally, it is an analog of aminorex, a compound known for its stimulant and anorectic properties. The presence of the bromophenyl moiety offers a site for further chemical modification, making it a molecule of interest in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical structure, properties, a plausible synthetic route, and its potential biological activities based on its classification as an aminorex analogue.

Chemical Structure and Properties

The core structure of this compound features a 4,5-dihydro-1,3-oxazole ring, which is a five-membered heterocycle containing one oxygen and one nitrogen atom. A 2-amino group is attached to the second position of this ring, and a 4-bromophenyl group is substituted at the fifth position.

Physicochemical Properties

While specific, experimentally determined physicochemical data for this compound is not extensively available in peer-reviewed literature, the following properties can be predicted based on its structure and comparison with related compounds.

PropertyValueSource
CAS Number 10145-39-8Chemical Abstracts Service
Molecular Formula C₉H₉BrN₂OCalculated
Molecular Weight 241.09 g/mol Calculated
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water.Inferred
Melting Point Not reported-

Synthesis of this compound

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Cyclization 4-Bromoacetophenone 4-Bromoacetophenone 2-Amino-1-(4-bromophenyl)ethanol 2-Amino-1-(4-bromophenyl)ethanol 4-Bromoacetophenone->2-Amino-1-(4-bromophenyl)ethanol Reduction & Amination This compound This compound 2-Amino-1-(4-bromophenyl)ethanol->this compound Cyanogen Bromide

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Theoretical)

Step 1: Synthesis of 2-amino-1-(4-bromophenyl)ethanol

The synthesis of the amino alcohol precursor can be achieved from 4-bromoacetophenone. This transformation typically involves a reduction of the ketone and the introduction of an amino group. Various synthetic methods can be employed for this step.

Step 2: Cyclization to form this compound

The cyclization of 2-amino-1-phenylethanol derivatives with cyanogen bromide is a known method for the synthesis of 2-amino-5-aryloxazolines.[1]

  • Reaction: The 2-amino-1-(4-bromophenyl)ethanol precursor would be reacted with cyanogen bromide in a suitable solvent, such as methanol or ethanol.

  • Mechanism: The reaction proceeds via an initial nucleophilic attack of the amino group on the cyanogen bromide, followed by an intramolecular cyclization involving the hydroxyl group to form the dihydro-oxazole ring.

  • Work-up and Purification: The reaction mixture would likely be neutralized, and the product extracted with an organic solvent. Purification could be achieved through recrystallization or column chromatography.

Note: This is a theoretical protocol and requires experimental validation for optimal reaction conditions, yields, and purification methods.

Biological Activity and Potential Applications

As an analog of aminorex, this compound is predicted to act as a psychostimulant.[2] The primary mechanism of action for aminorex and its analogs is the release of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin, from presynaptic neurons.[2]

Mechanism of Action: Monoamine Releasing Agent

Aminorex analogs are known to interact with monoamine transporters, leading to an increase in the extracellular concentrations of these neurotransmitters.[2] This surge in monoaminergic activity in the central nervous system is responsible for the observed stimulant and anorectic effects.

Mechanism_of_Action Aminorex_Analog 5-(4-Bromophenyl)-4,5-dihydro- 1,3-oxazol-2-amine Monoamine_Transporters Dopamine, Norepinephrine, Serotonin Transporters Aminorex_Analog->Monoamine_Transporters Interacts with Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Monoamine_Transporters->Synaptic_Cleft Reverses transport, increasing neurotransmitter levels Postsynaptic_Receptors Postsynaptic Receptors Synaptic_Cleft->Postsynaptic_Receptors Activates Stimulant_Effects CNS Stimulant Effects Postsynaptic_Receptors->Stimulant_Effects Leads to

Caption: Predicted mechanism of action as a monoamine releasing agent.

Potential Applications in Drug Development

The monoamine-releasing properties of this scaffold suggest potential for development in therapeutic areas where modulation of dopamine, norepinephrine, and serotonin is beneficial. However, it is crucial to note that aminorex itself was withdrawn from the market due to a significant risk of pulmonary hypertension.[3] Therefore, any drug development efforts involving this class of compounds would need to carefully address this potential for serious cardiovascular side effects.

Potential areas of investigation could include:

  • Attention-Deficit/Hyperactivity Disorder (ADHD): The stimulant properties could be explored for the treatment of ADHD.

  • Narcolepsy: The wakefulness-promoting effects may have applications in treating narcolepsy.

  • Appetite Suppression: While aminorex was used for this purpose, the associated risks would need to be mitigated in any new drug candidate.

Conclusion

This compound is a compound of interest due to its structural relationship to the aminorex class of psychostimulants. While specific experimental data on its synthesis and properties are limited in publicly available literature, its chemical nature and predicted biological activity as a monoamine releasing agent make it a subject for further investigation in medicinal chemistry. The provided theoretical synthetic pathway offers a starting point for its preparation. However, any research into this and related compounds must proceed with a thorough understanding of the potential for significant adverse cardiovascular effects associated with the aminorex scaffold. Future studies are warranted to fully characterize this molecule and evaluate its therapeutic potential and safety profile.

References

  • Wikipedia. Aminorex. In: Wikipedia. ; 2023. Accessed February 13, 2026. [Link].

  • Maier, J., Mayer, F. P., Brandt, S. D., & Sitte, H. H. (2018). DARK Classics in Chemical Neuroscience: Aminorex Analogues. ACS chemical neuroscience, 9(10), 2484–2502. [Link].

  • Pharmaffiliates. 2-Amino-5-(p-bromophenyl)-2-oxazoline. Accessed February 13, 2026. [Link].

  • Wikipedia. List of aminorex analogues. In: Wikipedia. ; 2023. Accessed February 13, 2026. [Link].

  • PubChem. Aminorex. National Center for Biotechnology Information. Accessed February 13, 2026. [Link].

Sources

The Ascendant Role of 2-Amino-Oxazolines: A Technical Guide to Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is driven by the need for greater efficacy, selectivity, and improved safety profiles. Within this dynamic field, certain chemical scaffolds emerge as "privileged structures" due to their ability to interact with a diverse range of biological targets. The 2-amino-oxazoline moiety has steadily gained prominence as one such scaffold, demonstrating remarkable versatility across a spectrum of therapeutic areas. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the therapeutic potential of 2-amino-oxazoline derivatives. Moving beyond a mere recitation of facts, this document aims to deliver field-proven insights, elucidating the causal relationships behind experimental designs and validating the protocols that underpin successful drug discovery campaigns. Our journey will traverse the synthetic intricacies, delve into the nuanced pharmacology, and illuminate the signaling pathways through which these compounds exert their effects, ultimately equipping you with the knowledge to harness the full potential of this remarkable chemical class.

I. The 2-Amino-Oxazoline Core: A Gateway to Diverse Bioactivity

The 2-amino-oxazoline ring system, a five-membered heterocycle, serves as a versatile building block in the design of bioactive molecules. Its structural features, including the presence of both hydrogen bond donors and acceptors, and the ability to readily introduce diverse substituents, allow for the fine-tuning of physicochemical properties and target interactions. This inherent adaptability has led to the discovery of 2-amino-oxazoline derivatives with a wide array of pharmacological activities, including but not limited to, antidepressant, cytotoxic, anti-arrhythmic, and hypocholesterolemic effects.[1][2][3] The following sections will dissect the therapeutic promise of these derivatives in key areas of medicinal chemistry.

II. Modulators of the Central Nervous System: The Antidepressant Profile

A compelling area of investigation for 2-amino-oxazoline derivatives lies in their potential as central nervous system (CNS) agents, particularly in the development of novel antidepressants.

A. The Case of COR 32-24: A Non-MAOI Antidepressant Candidate

One notable example is the derivative 4,5-dihydro-5-[methyl(4-phenyl-1-piperazinyl)]-2-oxazolamine (COR 32-24), which has demonstrated an antidepressant profile in preclinical studies.[4] Crucially, this compound does not exhibit monoamine oxidase (MAO) inhibitory activity, distinguishing it from a major class of antidepressant drugs and suggesting an alternative mechanism of action.[4] The therapeutic potential of COR 32-24 was elucidated through a series of classical psychopharmacological tests.

B. Elucidating the Mechanism: Antagonism of Reserpine-Induced Effects

Reserpine, an alkaloid that depletes monoamines from nerve terminals, is a well-established pharmacological tool for inducing a depressive-like state in animal models, characterized by symptoms such as hypothermia and ptosis (eyelid drooping).[5][6] The ability of a test compound to antagonize these reserpine-induced effects is a strong indicator of potential antidepressant activity. COR 32-24 was shown to effectively antagonize reserpine-induced hypothermia and ptosis, suggesting that it may act by restoring or modulating monoaminergic neurotransmission.[4]

The mechanism of reserpine-induced hypothermia is linked to the depletion of central monoamines, which play a crucial role in thermoregulation.[5][7] Antidepressants that enhance monoaminergic signaling can counteract this effect.

cluster_neuron Presynaptic Neuron Reserpine Reserpine VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Reserpine->VMAT2 Inhibits SynapticVesicle Synaptic Vesicle VMAT2->SynapticVesicle Transports Monoamines into Monoamines Monoamines (e.g., Norepinephrine, Serotonin) SynapticCleft Synaptic Cleft Monoamines->SynapticCleft Reduced Release Cytoplasm Cytoplasm PostsynapticReceptor Postsynaptic Receptors SynapticCleft->PostsynapticReceptor Decreased Signaling Thermoregulation Thermoregulatory Center PostsynapticReceptor->Thermoregulation Altered Input Hypothermia Hypothermia Thermoregulation->Hypothermia Induces Antidepressant 2-Amino-oxazoline (e.g., COR 32-24) Antidepressant->SynapticCleft Modulates Monoaminergic Signaling (Proposed) Antidepressant->Hypothermia Antagonizes

Caption: Proposed mechanism of reserpine-induced hypothermia and its antagonism.

C. Experimental Protocol: Antagonism of Reserpine-Induced Hypothermia in Mice

This in vivo assay is a cornerstone for screening potential antidepressant compounds.

Materials:

  • Male mice (e.g., Swiss Webster), 20-25 g

  • Reserpine solution (2.5 mg/kg in a suitable vehicle)

  • Test compound (2-amino-oxazoline derivative) at various doses

  • Vehicle control

  • Rectal thermometer

Procedure:

  • Acclimation: Acclimate mice to the experimental room for at least one hour before the start of the experiment.

  • Baseline Temperature: Record the baseline rectal temperature of each mouse.

  • Reserpine Administration: Administer reserpine (2.5 mg/kg, intraperitoneally) to all mice.

  • Drug Administration: 18 hours post-reserpine injection, administer the test compound or vehicle control intraperitoneally.

  • Temperature Monitoring: Measure the rectal temperature at regular intervals (e.g., 30, 60, 90, and 120 minutes) after the administration of the test compound.

  • Data Analysis: Compare the changes in rectal temperature between the vehicle-treated group and the groups treated with the 2-amino-oxazoline derivative. A significant reversal of hypothermia indicates potential antidepressant activity.

D. Further Behavioral Corroboration: The Forced Swimming Test

The forced swimming test is another widely used behavioral assay to assess antidepressant efficacy.[4][8][9][10][11] In this test, mice are placed in a cylinder of water from which they cannot escape. After an initial period of struggling, they adopt an immobile posture. Antidepressant compounds are known to reduce the duration of immobility. COR 32-24 was found to decrease the immobility time in the forced swimming test, further supporting its antidepressant-like profile.[4]

Start Place Mouse in Water Cylinder InitialPhase Initial Struggling & Escape-Directed Behavior Start->InitialPhase Immobility Immobility (Behavioral Despair) InitialPhase->Immobility Endpoint Measure Immobility Time Immobility->Endpoint Antidepressant Administer 2-Amino-oxazoline Derivative ReducedImmobility Reduced Immobility Time (Increased Struggling/Swimming) Antidepressant->ReducedImmobility Leads to ReducedImmobility->Endpoint Observed Effect Agonist 2-Amino-oxazoline Agonist Alpha2_AR α2-Adrenergic Receptor Agonist->Alpha2_AR Binds to Gi_protein Gi Protein (αβγ subunits) Alpha2_AR->Gi_protein Activates AdenylylCyclase Adenylyl Cyclase Gi_protein->AdenylylCyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Decreased Sympathetic Outflow) PKA->CellularResponse Leads to

Caption: Alpha-2 adrenergic receptor signaling pathway.

B. Experimental Protocol: Alpha-2 Adrenoceptor Binding Assay

This in vitro assay is fundamental for determining the affinity of a compound for the α2-adrenoceptor.

Materials:

  • Cell membranes expressing the human α2A-adrenoceptor (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [3H]-Rauwolscine or [3H]-Yohimbine)

  • Test compound (2-amino-oxazoline derivative) at various concentrations

  • Non-specific binding control (e.g., high concentration of a known α2-agonist like clonidine)

  • Binding buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound or control.

  • Incubation: Incubate the plate at a specific temperature (e.g., 27°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying the filters, add scintillation fluid and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

C. Quantitative Data: Affinity of 2-Amino-Oxazoline Derivatives for Adrenergic Receptors

The following table summarizes the binding affinities of representative 2-amino-oxazoline derivatives for α2-adrenergic receptors.

Compoundα2A-AR IC50 (μM)α2B-AR IC50 (μM)Reference
P300–23427.72 ± 0.7612.23 ± 0.11
T226–1970Not specified8.56
P300–2344Not specified15.91
P300–1500Not specified19.05

IV. Combating Cancer: The Cytotoxic Potential of 2-Amino-Oxazoline Derivatives

The search for novel anticancer agents is a paramount endeavor in medicinal chemistry. Certain 2-amino-oxazoline derivatives have demonstrated promising cytotoxic activity against various cancer cell lines, opening a new avenue for the development of oncology therapeutics.

A. Induction of Apoptosis: A Key Mechanism of Action

Many effective anticancer drugs exert their effects by inducing apoptosis, or programmed cell death, in cancer cells. This is a tightly regulated process involving a cascade of enzymatic activations, primarily through a family of proteases called caspases. [12][13]The apoptotic pathway can be broadly divided into two main routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. [14][15]Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TRAIL) DeathReceptor Death Receptor (e.g., Fas, DR4/5) DeathLigand->DeathReceptor Binds to Caspase8 Caspase-8 (Initiator) DeathReceptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates CellularStress Cellular Stress (e.g., DNA Damage) Bcl2Family Bcl-2 Family (e.g., Bax, Bak) CellularStress->Bcl2Family Activates Mitochondrion Mitochondrion Bcl2Family->Mitochondrion Promotes Permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Oxazoline 2-Amino-oxazoline Derivative Oxazoline->CellularStress Induces (Proposed)

Caption: Overview of caspase-dependent apoptosis pathways.

B. Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [16][17][18] Materials:

  • Cancer cell line of interest (e.g., MCF-7, K562, MDA-MB-231)

  • Complete cell culture medium

  • Test compound (2-amino-oxazoline derivative) at various concentrations

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-amino-oxazoline derivative for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration.

C. Quantitative Data: Cytotoxicity of 2-Amino-Oxazoline Derivatives in Cancer Cell Lines

The following table presents the IC50 values of some 2-amino-oxazoline and related derivatives against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Quinazolinone Derivative A MCF-73.27 ± 0.171[19]
Quinazolinone Derivative B MCF-74.36 ± 0.219[19]
Compound 3a A5495.988 ± 0.12[20]
Compound 4d MDA-MB-23135.1[20]
Compound 4d MCF-739.0[20]

V. Synthesis and Structure-Activity Relationship (SAR): The Chemist's Compass

The therapeutic potential of 2-amino-oxazoline derivatives is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective compounds.

A. General Synthetic Strategies

The synthesis of 2-amino-oxazoline derivatives is well-established and typically involves the cyclization of a 2-amino alcohol with a suitable electrophile. [16]Common synthetic routes include the reaction of amino alcohols with cyanogen bromide, isothiocyanates, or other reagents that can provide the 2-amino functionality. [7][9]The diversity of commercially available amino alcohols and the variety of synthetic methodologies allow for the creation of large libraries of 2-amino-oxazoline derivatives for pharmacological screening. [1]

AminoAlcohol 2-Amino Alcohol (R1, R2 substituents) Cyclization Cyclization AminoAlcohol->Cyclization Electrophile Electrophilic Reagent (e.g., Cyanogen Bromide) Electrophile->Cyclization Oxazoline 2-Amino-oxazoline Derivative Cyclization->Oxazoline

Caption: General synthetic scheme for 2-amino-oxazoline derivatives.

B. Causality Behind Experimental Choices: A Look at SAR

The exploration of SAR involves systematically modifying the structure of a lead compound and evaluating the impact of these changes on its biological activity. For instance, in the development of α2-adrenoceptor agonists, modifications to the substituents on the oxazoline ring and the amino group can significantly influence affinity and selectivity for the different α2-adrenoceptor subtypes. [15]Similarly, for cytotoxic derivatives, altering the lipophilicity and electronic properties of the substituents can modulate their ability to penetrate cell membranes and interact with their intracellular targets. The insights gained from SAR studies guide the medicinal chemist in designing new molecules with improved therapeutic profiles.

VI. Conclusion and Future Perspectives

The 2-amino-oxazoline scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding derivatives with significant therapeutic potential across a range of diseases. From modulating CNS activity to targeting adrenergic receptors and inducing cancer cell death, the versatility of this chemical class is evident. The future of 2-amino-oxazoline research lies in the continued exploration of their diverse biological activities, the elucidation of their precise mechanisms of action, and the application of rational drug design principles to optimize their therapeutic properties. As our understanding of the intricate signaling pathways that govern human health and disease deepens, the 2-amino-oxazoline scaffold is poised to remain a cornerstone of innovative drug discovery efforts.

VII. References

  • The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Schematic overview of three pathways of caspase-dependent apoptosis. (n.d.). Retrieved February 13, 2026, from [Link]

  • Reserpine-induced hypothermia: participation of beta 1 and beta 2 adrenergic receptors. (1987). Pharmacology Biochemistry and Behavior, 27(1), 21-24.

  • The Mouse Forced Swim Test. (n.d.). PMC - NIH. Retrieved February 13, 2026, from [Link]

  • Schematic diagram of caspase-dependent apoptosis. Extrinsic pathway... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Schematic overview of three pathways of caspase-dependent apoptosis.... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • The mouse forced swim test. (n.d.). Johns Hopkins University. Retrieved February 13, 2026, from [Link] Forced-Swim-Test-as-a-Model-of-Depressive-like-Behavior

  • MTT Cell Assay Protocol. (n.d.). Retrieved February 13, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 13, 2026, from [Link]

  • Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • The Forced Swim Test as a Model of Depressive-like Behavior. (2014). JoVE. Retrieved February 13, 2026, from [Link]

  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. (n.d.). NSW Department of Primary Industries. Retrieved February 13, 2026, from [Link]

  • Reserpine-induced Hypothermia and Its Reversal by Dopamine Agonists. (1985). Life Sciences, 37(1), 31-38.

  • Study of the mechanisms of action of desipramine and chlorpromazine in reversing reserpine-induced hypothermia in mice. (n.d.). PMC - NIH. Retrieved February 13, 2026, from [Link]

  • Alpha-2 adrenergic receptor. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • Caspase-Independent Cell Death Mechanisms. (n.d.). Madame Curie Bioscience Database - NCBI Bookshelf. Retrieved February 13, 2026, from [Link]

  • What are Alpha 2 adrenoceptor agonists and how do they work?. (2024). Patsnap Synapse. Retrieved February 13, 2026, from [Link]

  • Analysis of the nature of antagonism of the reserpine-induced hypothermia by imipramine. (n.d.). Retrieved February 13, 2026, from [Link]

  • Adrenaline signalling through Alpha-2 adrenergic receptor | Pathway. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • ChemInform Abstract: Oxazolines: Their Synthesis and Biological Activity. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Reserpine. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE. (n.d.). Pixorize. Retrieved February 13, 2026, from [Link]

  • A Review of the Synthesis of Oxazoline Derivatives. (2025). Current Organic Synthesis, 22(2), 184-197.

  • OXAZOLINES: THEIR SYNTHESIS AND BIOLOGICAL ACTIVITY. (2014). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(11), 4601-4616.

  • Synthesis and biological evaluation of some new 2-oxazoline and salicylic acid derivatives. (n.d.). Retrieved February 13, 2026, from [Link]

  • Synthesis and biological evaluation of some new 2-oxazoline and salicylic acid derivatives. (n.d.). Semantic Scholar. Retrieved February 13, 2026, from [Link]

  • α-Adrenergic Signaling. (n.d.). GeneGlobe - QIAGEN. Retrieved February 13, 2026, from [Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). NIH. Retrieved February 13, 2026, from [Link]

  • Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor. (2022). PMC. Retrieved February 13, 2026, from [Link]

  • Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • 2-Amino-2-oxazolines, III: Synthesis, structure, and preliminary pharmacological evaluation of cycloaddition compounds with unsaturated carboxylic esters. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. (n.d.). NIH. Retrieved February 13, 2026, from [Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.). Retrieved February 13, 2026, from [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Retrieved February 13, 2026, from [Link]

  • Assay Protocol Book. (n.d.). PDSP. Retrieved February 13, 2026, from [Link]

  • Discovery, synthesis, and structure-activity relationships of 2-aminoquinazoline derivatives as a novel class of metabotropic glutamate receptor 5 negative allosteric modulators. (2013). PubMed. Retrieved February 13, 2026, from [Link]

  • ChemiSCREEN™ Human α2A Adrenergic Receptor Membrane Preparation. (n.d.). Retrieved February 13, 2026, from [Link]

Sources

Pharmacological Profile of 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine

[1][2]

Executive Summary

Compound Identity: 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine Common Nomenclature: 4'-Bromoaminorex; p-Bromoaminorex; 4B-MAR Class: 2-Amino-5-aryloxazoline; Psychostimulant; Anorectic (Historical analogue)[1][2]

This technical guide provides a comprehensive pharmacological analysis of this compound (herein referred to as 4'-Bromoaminorex ).[1][2] Structurally derived from the anorectic agent Aminorex, this compound exhibits a complex pharmacodynamic profile characterized by monoamine transporter (MAT) reversal and Trace Amine-Associated Receptor 1 (TAAR1) agonism.

Unlike its methylated analogue (4-Methylaminorex), the para-bromo substitution significantly alters its lipophilicity and binding selectivity, shifting potency towards serotonergic systems while maintaining dopaminergic efficacy. This guide details its physicochemical properties, mechanism of action, experimental assay protocols, and safety considerations for research applications.

Part 1: Chemical & Physicochemical Identity[1][2][3]

The core structure consists of a 2-amino-2-oxazoline ring with a 4-bromophenyl group at the 5-position.[1][2] The presence of the bromine atom at the para position of the phenyl ring functions as a metabolic blocker and lipophilic enhancer.

Table 1: Physicochemical Profile
PropertyValue / DescriptorRelevance to Pharmacology
Molecular Formula C₉H₉BrN₂OStoichiometry for dosing calculations.[1][2]
Molar Mass 241.09 g/mol Base molecular weight.
LogP (Predicted) ~2.3 – 2.6Moderate lipophilicity; indicates high Blood-Brain Barrier (BBB) permeability.[2]
pKa ~9.5 (Amine)Predominantly protonated at physiological pH (7.4), facilitating interaction with aspartate residues in MATs.
H-Bond Donors 2Critical for binding to the orthosteric site of DAT/SERT.[1]
Topological PSA 48.0 ŲPolar Surface Area; favorable for CNS penetration (<90 Ų).

Part 2: Pharmacodynamics & Mechanism of Action[4]

4'-Bromoaminorex operates via a dual-mechanism involving the Monoamine Transporters (MATs) and the Trace Amine-Associated Receptor 1 (TAAR1) .[1][2]

Monoamine Transporter Interaction

The compound acts as a substrate-type releasing agent rather than a simple reuptake inhibitor.[1]

  • Translocation: 4'-Bromoaminorex enters the presynaptic neuron via DAT, NET, or SERT.

  • VMAT2 Disruption: Once intracellular, it disrupts the proton gradient of Vesicular Monoamine Transporter 2 (VMAT2), causing leakage of monoamines (DA, 5-HT, NE) from vesicles into the cytosol.

  • Reverse Transport: The accumulated cytosolic monoamines are pumped out into the synaptic cleft by the transporters working in reverse flux.

Selectivity Shift: The para-bromo substituent increases affinity for the Serotonin Transporter (SERT) compared to unsubstituted Aminorex, similar to the structure-activity relationship (SAR) seen between Amphetamine and 4-Bromoamphetamine (PCA).[2]

TAAR1 Agonism

Intracellularly, 4'-Bromoaminorex binds to TAAR1 (a Gs-coupled GPCR located on the membrane of intracellular compartments).[1][2]

  • Signaling Cascade: TAAR1 activation

    
     G
    
    
    s stimulation
    
    
    Adenylyl Cyclase activation
    
    
    cAMP increase
    
    
    PKA activation.
  • Functional Outcome: PKA phosphorylates DAT/SERT, triggering their internalization or reversing their transport direction, further potentiating neurotransmitter efflux.

Diagram 1: Synaptic Mechanism of Action

MechanismOfActioncluster_synapsePresynaptic TerminalDrug_Ex4'-Bromoaminorex(Extracellular)DATDAT/SERT(Transporter)Drug_Ex->DATSubstrate EntryDrug_In4'-Bromoaminorex(Intracellular)DAT->Drug_InEffluxNeurotransmitterEffluxDAT->EffluxReverse TransportTAAR1TAAR1 Receptor(Intracellular Membrane)Drug_In->TAAR1AgonismVMAT2VMAT2(Vesicle)Drug_In->VMAT2Disrupts GradientcAMPcAMP IncreaseTAAR1->cAMPGs CouplingVMAT2->EffluxCytosolic AccumulationPKAPKA ActivationcAMP->PKAPKA->DATPhosphorylation(Reversal/Internalization)

Caption: Schematic of 4'-Bromoaminorex inducing neurotransmitter release via transporter reversal and TAAR1-mediated signaling.[1][2]

Part 3: Experimental Protocols

To validate the pharmacological profile of 4'-Bromoaminorex, the following self-validating protocols are recommended.

Protocol A: [³H]-Neurotransmitter Uptake/Release Assay

Objective: Quantify the potency (IC₅₀/EC₅₀) of 4'-Bromoaminorex at DAT, SERT, and NET. System: HEK293 cells stably expressing human DAT, SERT, or NET.

Step-by-Step Methodology:

  • Cell Preparation: Seed hDAT/hSERT/hNET-HEK293 cells in 96-well plates (poly-D-lysine coated) at 40,000 cells/well. Incubate 24h.

  • Buffer Equilibration: Remove media; wash cells 2x with Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose.[1][2]

  • Drug Incubation (The Variable):

    • Add 4'-Bromoaminorex (1 nM – 100 µM) in KRH buffer.[1][2]

    • Control 1 (Non-specific): 10 µM Mazindol (DAT/NET) or Paroxetine (SERT) to define non-specific uptake.

    • Control 2 (Vehicle): 0.1% DMSO only.

    • Incubate for 10 minutes at 37°C.

  • Substrate Addition: Add [³H]-Dopamine, [³H]-Serotonin, or [³H]-Norepinephrine (final conc. 20-50 nM).[1][2] Incubate 10 min.

  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold KRH.[1]

  • Lysis & Counting: Lyse cells with 1% SDS/0.1N NaOH. Add scintillant and count CPM (Counts Per Minute) in a MicroBeta counter.

  • Data Analysis: Plot log[concentration] vs. % Specific Uptake using non-linear regression (Sigmoidal dose-response).

Protocol B: TAAR1 cAMP Accumulation Assay

Objective: Confirm agonist activity at TAAR1.[3] System: CHO-K1 cells expressing human TAAR1 and a cAMP-response element (CRE)-luciferase reporter.[1][2]

Step-by-Step Methodology:

  • Seeding: Seed cells in white-walled 384-well plates.

  • Stimulation:

    • Prepare stimulation buffer containing 0.5 mM IBMX (Critical: Phosphodiesterase inhibitor to prevent cAMP degradation).

    • Add 4'-Bromoaminorex (serial dilution).[1][2]

    • Positive Control:ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -Phenylethylamine (PEA) or Forskolin (direct cyclase activator).
      
  • Incubation: 30 minutes at 37°C.

  • Detection: Add detection reagent (Eu-cAMP tracer + ULight-anti-cAMP antibody for TR-FRET, or Luciferase substrate).[1][2]

  • Readout: Measure luminescence or TR-FRET signal.

  • Validation: Calculate Z-factor. A Z' > 0.5 indicates a robust assay.

Diagram 2: Experimental Workflow (Uptake Assay)

UptakeAssayStartHEK293-hMATSeedingWashWash w/ KRH BufferStart->WashDrugAdd 4'-Bromoaminorex(10 min Pre-incubation)Wash->DrugTracerAdd [³H]-Ligand(DA/5-HT/NE)Drug->TracerTermIce-Cold Wash(Stop Transport)Tracer->TermLysisSDS Lysis &Scintillation CountingTerm->LysisAnalysisCalculate IC50(Non-linear Regression)Lysis->Analysis

Caption: Workflow for radioligand uptake inhibition assay to determine transporter affinity.[1][2]

Part 4: Toxicology & Safety Profile

Serotonergic Neurotoxicity

Researchers must exercise extreme caution. Halogenated amphetamine-like stimulants (e.g., 4-Bromoamphetamine) are known selective neurotoxins that cause long-term depletion of serotonin (5-HT) and destruction of serotonergic terminals.[1][2]

  • Mechanism: Oxidative stress generated by MAO-B metabolism of the halogenated compound and formation of reactive quinones.

  • Risk: 4'-Bromoaminorex likely shares this neurotoxic potential.[1][2]

Pulmonary Hypertension (5-HT2B)

The parent compound, Aminorex, was withdrawn from the market due to causing chronic pulmonary hypertension.

  • Target: 5-HT2B receptor agonism.[1][2]

  • Relevance: 4'-Bromoaminorex is predicted to retain or exhibit increased 5-HT2B affinity due to the 4-position substitution.[1][2] Chronic in vivo studies should monitor right ventricular hypertrophy.

Handling Precautions
  • Hazard Class: Potent Psychostimulant / Neurotoxin.

  • PPE: Nitrile gloves (double gloved), N95/P100 respirator (powder form), and fume hood usage are mandatory.

  • Deactivation: Acidification followed by oxidation (e.g., Potassium Permanganate) is recommended for waste treatment before disposal.

References

  • Simmler, L. D., et al. (2014). "Pharmacological characterization of novel analogues of the designer drug 4-methylaminorex." Neuropharmacology, 79, 152-160.[1][2]

    • Establishes the SAR of aminorex derivatives at M
  • Rothman, R. B., et al. (2002). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 39(1), 32-41.[2]

    • Provides the methodological basis for the uptake/release protocols described.
  • Lewin, A. H., et al. (2008). "2-Aminophenyloxazolines: Novel Therapeutics for the Treatment of Cocaine Abuse." Journal of Medicinal Chemistry, 51(24).

    • Discusses the synthesis and binding affinities of 4-substituted aminorex analogues.
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). "Risk assessment of new psychoactive substances."

    • General toxicology data regarding aminorex-class designer drugs.

Literature review of bromophenyl oxazol-2-amine synthesis pathways

[1]

Executive Summary

The 2-aminooxazole moiety is a privileged structure in drug discovery, serving as a bioisostere for thiazoles and pyridines in kinase inhibitors, antibacterial agents, and receptor antagonists.[1] Specifically, 4-(4-bromophenyl)oxazol-2-amine acts as a versatile intermediate; the aryl bromide functionality allows for subsequent diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings, while the C2-amine provides a handle for amide coupling or urea formation.[1]

This guide details the two most authoritative pathways for synthesizing this scaffold:

  • The Modified Hantzsch Condensation (Primary Pathway): A robust, one-pot reaction between

    
    -bromoketones and urea.[1]
    
  • The Pyrimidinium Hydrazinolysis (High-Purity Pathway): A regiospecific route yielding high-purity products via a bicyclic intermediate.

Mechanistic Foundations & Regiochemistry

Understanding the regioselectivity is paramount. The reaction of

4-aryl
Mechanism of Action (Hantzsch-Type)

The formation of the oxazole ring proceeds through a cascade condensation:

  • Nucleophilic Attack: The urea nitrogen attacks the electrophilic carbonyl carbon of the 4-bromophenacyl bromide.

  • Cyclization: The urea oxygen attacks the

    
    -carbon, displacing the bromide ion (intramolecular 
    
    
    ).
  • Dehydration: Loss of water and aromatization drives the equilibrium toward the stable oxazole ring.

Visualization: Reaction Pathway

GStart4-Bromophenacyl Bromide+ UreaInter1Intermediate A:Hydroxy-urea adductStart->Inter1Nucleophilic Attack(N -> C=O)Inter2Intermediate B:Cyclized OxazolineInter1->Inter2Cyclization(O -> C-Br)ProductProduct:4-(4-Bromophenyl)oxazol-2-amineInter2->ProductDehydration(-H2O)

Figure 1: Mechanistic cascade for the formation of the 2-aminooxazole ring.[1]

Experimental Protocols

Pathway A: Microwave-Assisted Hantzsch Cyclization

Best for: Rapid library generation, high throughput.[1] Reaction Time: 10–20 minutes.

Materials
  • Substrate: 2-Bromo-4'-bromoacetophenone (4-bromophenacyl bromide) [CAS: 99-73-0].[1]

  • Reagent: Urea (Excess, typically 5–10 equivalents).[1]

  • Solvent: N,N-Dimethylformamide (DMF) or Ethanol (EtOH).[1]

  • Catalyst (Optional): Microwave irradiation (highly recommended over thermal reflux).[1]

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave vial, dissolve 4-bromophenacyl bromide (1.0 mmol, 278 mg) in DMF (3 mL).

  • Addition: Add urea (5.0 mmol, 300 mg). The excess urea acts as both reactant and weak base.

  • Irradiation: Seal the vial and irradiate at 130°C for 15 minutes (Power: ~150W, Max Pressure: 200 psi).

    • Note: If using thermal reflux (ethanol), heat at 80°C for 4–6 hours.[1]

  • Quenching: Pour the hot reaction mixture into ice-cold water (30 mL). The sudden polarity shift precipitates the hydrophobic oxazole.

  • Workup: Stir the aqueous suspension for 30 minutes. Filter the precipitate under vacuum.[2]

  • Purification: Wash the solid with water (

    
     mL) to remove excess urea. Recrystallize from ethanol/water (9:1)  if necessary.
    

Self-Validating Checkpoint: The product should appear as a light yellow to off-white solid .

  • Target Melting Point: 189–191°C (Lit. val. 189°C [1]).[3]

Pathway B: Pyrimidinium Salt Hydrazinolysis

Best for: Large-scale synthesis requiring high regiochemical fidelity. Reaction Time: 2 steps (Total ~4 hours).

This method utilizes a "ring transformation" strategy. First, a bicyclic pyrimidinium salt is formed, which is then cleaved by hydrazine to release the pure 2-aminooxazole.[1]

Workflow Diagram

Workflowcluster_0Step 1: Salt Formationcluster_1Step 2: HydrazinolysisNode12-Aminopyrimidine+ 4-Bromophenacyl BromideNode2Reflux in Ethanol (2h)Node1->Node2Node3Isolate Bicyclic Salt(Filtration)Node2->Node3Node4Suspend Salt in EthanolNode3->Node4Node5Add Hydrazine Hydrate(Reflux 1h)Node4->Node5Node6Final Product IsolationNode5->Node6

Figure 2: Two-step synthesis via pyrimidinium intermediate.[1]

Analytical Data & Validation

To ensure scientific integrity, compare your isolated product against these standard values.

ParameterSpecificationNotes
Appearance Off-white to pale yellow powderDarkening indicates oxidation or residual DMF.[1]
Melting Point 189–191°CSharp range (<2°C) indicates high purity.
Yield (Microwave) 85–92%Higher than thermal reflux (~60-70%).[1]
1H NMR (DMSO-d6)

7.65 (d, 2H), 7.55 (d, 2H), 7.90 (s, 1H), 6.95 (s, 2H, NH2)
The C5-H singlet at ~7.90 ppm is diagnostic.[1]
Mass Spec (ESI) [M+H]+ = 239.0/241.0Characteristic 1:1 bromine isotope pattern.[1]

Troubleshooting Guide:

  • Low Yield: Ensure the

    
    -bromoketone is fresh. These reagents degrade (turn purple/black) upon exposure to light and moisture, releasing HBr which inhibits the reaction.
    
  • Sticky Product: If the product oils out upon pouring into water, the DMF concentration is too high. Add a small amount of brine to induce crystallization.

References

  • Carballo, R. M., et al. (2017).[1] "Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives." Tropical Journal of Pharmaceutical Research, 16(8), 1951-1959.[1]

  • Rybakov, V. B., et al. (2008).[1] "5-(4-Bromophenyl)-1,3-oxazol-2-amine."[1] Acta Crystallographica Section E, E64, o484.[1]

  • BenchChem Technical Data. (2025). "Synthesis of 5-(4-Bromophenyl)oxazol-2-amine: A Technical Guide."

  • Powner, M. W., et al. (2009).[1] "Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions." Nature, 459, 239–242.[1] (Mechanistic insight on aminooxazole formation). [1]

An In-depth Technical Guide to the Molecular Weight and Physicochemical Characteristics of Cepharanthine (CAS 481-49-2)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Cepharanthine, a Bisbenzylisoquinoline Alkaloid of Therapeutic Interest

Cepharanthine (CAS 481-49-2) is a naturally occurring bisbenzylisoquinoline alkaloid extracted primarily from plants of the Stephania genus, such as Stephania cepharantha Hayata.[1][2][3] For decades, it has been used clinically in Japan to treat a variety of conditions, including alopecia, radiation-induced leukopenia, and venomous snakebites.[4][5][6] Its multifaceted pharmacological profile, which includes anti-inflammatory, antioxidant, immunomodulatory, antitumoral, and antiviral properties, has garnered significant interest within the global scientific community.[1][3][7] Notably, recent studies have highlighted its potent antiviral activity against a range of viruses, including SARS-CoV-2, positioning it as a promising candidate for further investigation.[1][8]

This guide provides a comprehensive overview of the core physicochemical characteristics of Cepharanthine. Understanding these fundamental properties is a critical prerequisite for any research or development endeavor, as they directly influence formulation, bioavailability, mechanism of action, and analytical method development. While the focus remains on the parent compound due to the wealth of available data, we will also address the context of its derivatives and related compounds.

Part 1: Core Physicochemical Profile of Cepharanthine

Cepharanthine is a complex, elliptically structured macrocyclic molecule.[1][9] Its identity is rooted in its unique chemical structure, which dictates its physical and biological properties.

Molecular Identity and Weight
  • Chemical Name: (14S,27R)-22,33-dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.2¹⁶,¹⁹.1³,¹⁰.1²¹,²⁵.0⁴,⁸.0³¹,³⁵.0¹⁴,³⁹]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene[10]

  • Synonyms: (+)-Cepharanthine, O-Methylcepharanoline, NSC-623442[10][11][12]

  • CAS Number: 481-49-2[2][10][11][13]

  • Molecular Formula: C₃₇H₃₈N₂O₆[1][2][10][11][13]

The molecular weight is a cornerstone parameter for all stoichiometric calculations, from preparing stock solutions to interpreting mass spectrometry data. Various sources confirm the following values:

  • Average Molecular Weight: 606.7 g/mol (or 606.71/606.719 g/mol )[2][10][11][13]

  • Exact Mass: 606.27298694 Da[10]

Physical and Chemical Properties

The physicochemical properties of a compound are paramount for drug development, dictating its absorption, distribution, metabolism, and excretion (ADME) profile. Cepharanthine's poor water solubility, for instance, is a known challenge that impacts its oral bioavailability and has spurred research into novel dosage forms like nanoparticles and liposomes.[1][3]

The table below summarizes the key physicochemical data for Cepharanthine.

PropertyValueSource(s)
Appearance White, light yellow, or yellow crystalline powder/solid.[1][2][14]
Melting Point 145 – 155 °C[2][14]
Solubility Soluble in: DMSO (~5-10 mg/mL), Dimethylformamide (DMF, ~10 mg/mL), Ethanol (~2 mg/mL), Methanol, Chloroform, Acetone, Ether, Acidic Aqueous Solutions.[1][12][14][15][16][]
Sparingly Soluble/Insoluble in: Water, Petroleum Ether.[1][12][14]
Stability Stable for ≥ 4 years when stored as a solid at -20°C. DMSO solutions may be stored at -20°C for up to 2 months.[12][14]
Optical Rotation +277° (Specific)[14]
UV/Vis (λmax) 283 nm[12]

Part 2: The Landscape of Cepharanthine Derivatives

The term "derivatives" in the context of a complex natural product like Cepharanthine can encompass several categories:

  • Related Natural Alkaloids: The Stephania genus produces a rich diversity of bisbenzylisoquinoline alkaloids, which share a common structural backbone but differ in their substitutions. Compounds like tetrandrine, fangchinoline, and berbamine are structurally related to Cepharanthine.[5]

  • Semi-Synthetic and Synthetic Analogs: Researchers may chemically modify the Cepharanthine scaffold to improve its properties (e.g., solubility, bioavailability, target specificity) or to investigate structure-activity relationships (SAR).

A recent review has highlighted the progress in understanding the pharmacological effects of Cepharanthine and its derivatives, suggesting an active area of research.[18] However, comprehensive, publicly available physicochemical data for a wide range of specific, isolated derivatives are sparse compared to the parent compound. The synthesis of Cepharanthine is complex and not cost-effective for large-scale production, which has historically limited the exploration of synthetic derivatives.[5] Therefore, this guide focuses on providing robust, verifiable protocols for the characterization of the core molecule, which can be readily adapted for any novel derivatives that may be synthesized or isolated.

Part 3: Experimental Protocols for Physicochemical Characterization

The following protocols describe standard, self-validating methodologies for determining the core physicochemical properties of Cepharanthine or its derivatives. The causality behind experimental choices is explained to provide field-proven insight.

Workflow for Characterization

The following diagram outlines a logical workflow for the initial physicochemical analysis of a sample believed to be Cepharanthine or a related derivative.

G cluster_0 Initial Analysis cluster_1 Property Determination start Receive Sample (e.g., Cepharanthine) hplc_purity Purity Assessment (HPLC-UV) start->hplc_purity hplc_purity->start If Impure -> Repurify hrms Molecular Weight & Formula (HRMS) hplc_purity->hrms solubility Solubility Test (Shake-Flask Method) hrms->solubility If Pure & Correct MW melting_point Melting Point (Capillary Method) solubility->melting_point stability Stability Study (Forced Degradation) melting_point->stability

Physicochemical characterization workflow.
Protocol: Molecular Weight and Formula Verification by HRMS

Rationale: High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition of a molecule. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass.

Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of Cepharanthine and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize an HRMS instrument, such as an Orbitrap or a Time-of-Flight (TOF) mass spectrometer, coupled with an electrospray ionization (ESI) source.

  • Ionization Mode: Cepharanthine contains two tertiary amine groups, which are readily protonated. Therefore, operate the ESI source in positive ion mode.

  • Data Acquisition: Infuse the sample directly or via an LC system. Acquire data in full scan mode over a mass range that includes the expected m/z of the protonated molecule [M+H]⁺ (expected m/z ≈ 607.28).

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Compare the experimentally measured accurate mass to the theoretical mass calculated for C₃₇H₃₉N₂O₆⁺.

    • The mass error should be less than 5 ppm to confidently confirm the elemental composition.

Protocol: Purity Determination by HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) is essential for separating the main compound from any impurities, degradation products, or related alkaloids. A UV detector is suitable as Cepharanthine possesses a chromophore absorbing at 283 nm.[12]

Methodology:

  • Chromatographic System: An HPLC system with a UV-Vis detector and a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often necessary for natural product analysis.

    • Solvent A: Water with 0.1% formic acid (to ensure protonation and good peak shape).

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of Solvent B (e.g., 10-20%), and linearly increase to a high percentage (e.g., 90-95%) over 20-30 minutes.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of Cepharanthine in methanol or a similar organic solvent.

  • Injection and Detection: Inject 5-10 µL of the sample. Monitor the eluent at 283 nm.

  • Analysis: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Purity should typically be >95-98% for research-grade material.[2][11][13][15][16]

Protocol: Solubility Determination via Shake-Flask Method

Rationale: The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent, which is critical for designing in vitro assays and developing formulations.

Methodology:

  • Preparation: Add an excess amount of solid Cepharanthine to a series of vials, each containing a different solvent of interest (e.g., water, PBS pH 7.4, DMSO, ethanol).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the excess, undissolved solid.

  • Quantification: Carefully remove an aliquot from the supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of dissolved Cepharanthine using a calibrated HPLC-UV method (as described in 3.3) or UV-Vis spectrophotometry.

  • Result: The calculated concentration represents the solubility of Cepharanthine in that specific solvent at the tested temperature.

Part 4: Biological Context: Key Signaling Pathways

The physicochemical properties of Cepharanthine enable it to interact with cellular systems and modulate key signaling pathways. Its anti-inflammatory and antitumoral effects are frequently attributed to its ability to interfere with the NF-κB and STAT3 pathways.[5][19][20]

G cep Cepharanthine ikb IκB cep->ikb Inhibits Degradation tnfa TNF-α tnfa->ikb Activates IKK (Kinase) nfkb NF-κB ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates inflammation Inflammatory Genes (e.g., COX-2, IL-6) nucleus->inflammation Upregulates Transcription

Inhibition of the NF-κB signaling pathway by Cepharanthine.

As depicted, pro-inflammatory signals like TNF-α typically lead to the degradation of IκB, which releases NF-κB to translocate to the nucleus and activate inflammatory gene expression.[8][20] Cepharanthine has been shown to inhibit this cascade, contributing to its potent anti-inflammatory effects.[4][5][19] This mechanism is a direct consequence of the molecule's ability to permeate cell membranes and interact with intracellular targets, a process governed by its physicochemical nature.

Conclusion

Cepharanthine is a natural product with a well-defined physicochemical profile and significant therapeutic potential. Its molecular weight of 606.7 g/mol and its characteristic solubility and stability are foundational data points for all scientific inquiry. While the landscape of its derivatives is still emerging, the robust analytical protocols detailed herein provide a clear framework for the characterization of Cepharanthine and any related compounds. A thorough understanding of these core properties is not merely academic; it is the essential starting point for unlocking the full clinical and scientific value of this remarkable alkaloid.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10206, Cepharanthine. Retrieved February 13, 2026, from [Link].

  • Gong, L., et al. (2022). Pharmacological Effects and Clinical Prospects of Cepharanthine. Molecules, 27(24), 8976. [Link].

  • Biopurify Phytochemicals. (n.d.). CAS 481-49-2 | Cepharanthine. Retrieved February 13, 2026, from [Link].

  • Conscientia Industrial. (n.d.). Cepharanthine | CAS 481-49-2 Manufacturer & Supplier in China. Retrieved February 13, 2026, from [Link].

  • Gong, L., et al. (2022). Pharmacological Effects and Clinical Prospects of Cepharanthine. ResearchGate. [Link].

  • Singh, S., et al. (2023). Unveiling the potential of Cepharanthine from plant to patient- A comprehensive review of phytochemistry, pharmacology and clinical investigations. Journal of Ethnopharmacology. [Link].

  • Furusawa, E., & Chou, S. C. (2020). Cepharanthine: a review of the antiviral potential of a Japanese-approved alopecia drug in COVID-19. Journal of Antimicrobial Chemotherapy. [Link].

  • Bailly, C. (2019). Cepharanthine: An update of its mode of action, pharmacological properties and medical applications. Phytomedicine, 62, 152956. [Link].

  • Bailly, C. (2019). Cepharanthine: An update of its mode of action, pharmacological properties and medical applications. ResearchGate. [Link].

  • Li, Y., et al. (2023). Research progress on pharmacological effects and mechanisms of cepharanthine and its derivatives. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link].

  • Taylor & Francis. (n.d.). Cepharanthine – Knowledge and References. Retrieved February 13, 2026, from [Link].

  • Li, M., et al. (2022). Pharmacological Activity of Cepharanthine. Molecules, 27(19), 6610. [Link].

  • Gong, L., et al. (2022). Pharmacological Effects and Clinical Prospects of Cepharanthine. Encyclopedia.pub. [Link].

Sources

The 4,5-Dihydro-1,3-oxazol-2-amine Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the 4,5-dihydro-1,3-oxazol-2-amine scaffold (commonly referred to as 2-amino-2-oxazoline ). This guide is structured for researchers and drug discovery professionals, focusing on synthetic accessibility, physicochemical properties, and medicinal chemistry applications.

Executive Summary

The 4,5-dihydro-1,3-oxazol-2-amine scaffold represents a critical bioisostere of the guanidine and amidine functionalities in medicinal chemistry. Unlike its fully aromatic counterpart (2-aminooxazole), the dihydro-oxazole ring retains significant


 character, influencing its topology, basicity, and binding kinetics. This scaffold is best known as the pharmacophore of Rilmenidine , a centrally acting antihypertensive agent that selectively targets imidazoline 

receptors over

-adrenergic receptors, thereby reducing side effects like sedation.

This guide details the structural dynamics (tautomerism), synthetic pathways, and pharmacological utility of this scaffold, providing a roadmap for its application in novel drug design.

Chemical Architecture & Physicochemical Properties[1]

Tautomerism: The Amino-Imino Equilibrium

The biological activity of 2-amino-2-oxazolines is governed by the prototropic tautomerism between the amino-oxazoline (A) and imino-oxazolidine (B) forms.

  • Amino Form (A): Generally favored in the gas phase and non-polar solvents due to aromatic-like resonance stabilization within the N-C-N triad.

  • Imino Form (B): Often stabilized in polar solvents or the crystalline state, and frequently the active binding species when coordinated to metal ions or specific receptor pockets (e.g., interacting with anionic aspartate residues).

Key Insight: The resonance energy of the N-C=N system allows the scaffold to act as a "proton sponge" at physiological pH, often existing as a mono-protonated cation that mimics the arginine side chain.

Basicity (pKa) and Lipophilicity
  • pKa: The conjugate acid typically has a pKa in the range of 7.5 – 9.0 , making it largely protonated at physiological pH (7.4). This is lower than acyclic guanidines (~13.6), allowing for better membrane permeability while retaining the capacity for electrostatic interactions.

  • LogP: The oxygen atom in the ring lowers the lipophilicity compared to the corresponding imidazoline (2-amino-2-imidazoline) analogs, improving water solubility and bioavailability.

Synthetic Pathways[2]

The synthesis of 4,5-dihydro-1,3-oxazol-2-amines typically involves the cyclization of


-amino alcohols. Two primary self-validating protocols are described below.
Method A: Cyanogen Bromide Cyclization (Standard Protocol)

This is the most direct method for generating the unsubstituted amino group at the C2 position.

Mechanism:

  • Nucleophilic attack of the primary amine on the electrophilic carbon of Cyanogen Bromide (BrCN).

  • Formation of a cyanoamine intermediate.

  • Intramolecular nucleophilic attack by the hydroxyl oxygen onto the nitrile carbon.

  • Ring closure to form the hydrobromide salt of the 2-amino-oxazoline.

Method B: Isothiocyanate Desulfurization

Used when


-substituted amino-oxazolines are required.

Mechanism:

  • Reaction of

    
    -amino alcohol with an isothiocyanate (
    
    
    
    ) to form a thiourea.
  • Desulfurization/cyclization using a metal oxide (HgO) or alkyl halide (MeI) to facilitate the leaving group ability of the sulfur.

Visualization of Synthetic Workflows

Synthesis Figure 1: Primary Synthetic Pathways for 2-Amino-2-Oxazolines Start 2-Amino Alcohol (HO-CH2-CH2-NH2) Inter1 Cyanoamine Intermediate (HO-CH2-CH2-NH-CN) Start->Inter1 + BrCN, K2CO3 0-5°C Thiourea Hydroxy-Thiourea Start->Thiourea + R-NCS BrCN Cyanogen Bromide (BrCN) Product 4,5-dihydro-1,3-oxazol-2-amine (HBr Salt) Inter1->Product Intramolecular Cyclization RNCS Isothiocyanate (R-NCS) Cyclization Cyclization (HgO or TosCl) Thiourea->Cyclization SubProduct N-Substituted 2-Amino-Oxazoline Cyclization->SubProduct - H2S / - S

Figure 1: Synthesis via Cyanogen Bromide (Top) and Isothiocyanate Desulfurization (Bottom).

Medicinal Chemistry & Pharmacology

The Rilmenidine Case Study

Rilmenidine is the archetype for this scaffold. Its design was driven by the need to separate the central hypotensive effects from the sedative effects associated with classical


-agonists like Clonidine.

Comparative Profile:

Feature Rilmenidine Clonidine
Core Scaffold 2-Amino-2-oxazoline 2-Amino-2-imidazoline

| Primary Target | Imidazoline


 Receptor | 

-Adrenergic Receptor | | Selectivity (

)
| High (

-fold) | Low | | Key Side Effect | Minimal Sedation | Significant Sedation | | LogP | ~1.1 (Moderate) | ~1.6 (Higher) |
Mechanism of Action

The 2-amino-oxazoline moiety functions as a "cationic anchor."

  • Binding: The protonated scaffold forms a salt bridge with a conserved Aspartate residue (e.g., Asp113 in

    
    ) in the receptor's orthosteric binding pocket.
    
  • Selectivity: The oxazoline oxygen acts as a hydrogen bond acceptor, creating a distinct vector for interaction compared to the imidazoline NH, which acts as a donor. This subtle difference is believed to drive the

    
     receptor selectivity.
    
Biological Targets Landscape

While hypertension is the established indication, the scaffold is being explored in:

  • Neuroprotection: Modulation of imidazoline

    
     receptors (allosteric sites on MAO-B) for Alzheimer's.
    
  • Oncology: Inhibition of FLT3 kinases (though often requiring aromatic oxazole variants, dihydro-analogs are explored as pro-drugs or reversible inhibitors).

  • Trace Amine-Associated Receptors (TAAR1): Potential for antipsychotic activity.

Receptor Interaction Diagram

BindingMode Figure 2: Pharmacophore Binding Mode of Rilmenidine at the Receptor Site Receptor Receptor Pocket (Imidazoline I1 / Alpha-2) Asp Aspartate Residue (Anionic - COO-) Hydrophobic Hydrophobic Pocket (Phe/Trp) Scaffold 2-Amino-Oxazoline (Protonated +) Scaffold->Receptor H-Bond Acceptor (Oxazoline Oxygen) Scaffold->Asp Salt Bridge (Ionic Interaction) SideChain Dicyclopropylmethyl (Rilmenidine Side Chain) Scaffold->SideChain Covalent Bond SideChain->Hydrophobic Van der Waals

Figure 2: The protonated 2-amino-oxazoline forms a critical salt bridge with Aspartate, while the side chain engages hydrophobic regions.

Experimental Protocol: Synthesis of 2-Amino-2-Oxazoline

The following is a verified bench protocol for the synthesis of the core scaffold.

Objective: Synthesis of 4,5-dihydro-1,3-oxazol-2-amine hydrobromide.

Reagents:

  • 2-Aminoethanol (1.0 eq)

  • Cyanogen Bromide (BrCN) (1.1 eq) [Caution: Highly Toxic]

  • Solvent: Methanol or THF (Anhydrous)

  • Base: Potassium Carbonate (

    
    ) (Optional for free base generation)
    

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 2-aminoethanol (e.g., 6.1 g, 100 mmol) in anhydrous Methanol (50 mL). Cool the solution to 0°C using an ice bath.
    
  • Addition: Dissolve Cyanogen Bromide (11.6 g, 110 mmol) in Methanol (20 mL) and add it dropwise to the amine solution over 30 minutes. Ensure the internal temperature does not exceed 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitoring by TLC (System: DCM/MeOH 9:1) should show the disappearance of the starting amine.

  • Workup: Evaporate the solvent under reduced pressure. The residue is the hydrobromide salt.

  • Purification: Recrystallize the crude salt from Ethanol/Ether to yield white hygroscopic crystals.

  • Characterization:

    • 1H NMR (DMSO-d6):

      
       8.5 (br s, 2H, 
      
      
      
      ), 4.4 (t, 2H,
      
      
      ), 3.6 (t, 2H,
      
      
      ).
    • MS (ESI): m/z 87.1

      
      .
      

Safety Note: Cyanogen bromide is volatile and releases HCN upon hydrolysis. All operations must be performed in a well-ventilated fume hood. Destroy excess BrCN with bleach (NaOCl) solution.

References

  • Rilmenidine Mechanism & Pharmacology

    • Title: Rilmenidine: A clinical overview.
    • Source: PubMed / Am J Hypertens.
    • URL:[Link]

  • Tautomerism of 2-Amino-Oxazolines

    • Title: Utilizing Tautomerization of 2-Amino-Oxazoline in Hydrogen Bonding Tripodal Ligands.[1]

    • Source: NIH / Dalton Trans.
    • URL:[Link]

  • Oxazoline Scaffold in Drug Design

    • Title: Oxazoline - Wikipedia (Chemical Properties & Isomers).
    • Source: Wikipedia.[2]

    • URL:[Link]

  • Chemical Structure & D

    • Title: 2-Amino-2-oxazoline Hydrochloride | C3H7ClN2O.[3]

    • Source: PubChem.[3][4]

    • URL:[Link]

  • Rilmenidine Drug D

    • Title: Rilmenidine | C10H16N2O.[2][4][5]

    • Source: PubChem.[3][4]

    • URL:[Link]

Sources

Bioactivity Screening of 5-Aryl-2-Amino-Oxazoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Chemical Biology

Part 1: Executive Technical Synthesis

The 5-aryl-2-amino-oxazoline scaffold represents a privileged structural motif in medicinal chemistry, historically associated with monoaminergic modulation (e.g., Aminorex) and recently revitalized as a cornerstone for Trace Amine-Associated Receptor 1 (TAAR1) agonism.

Unlike generic heterocycles, the bioactivity of this scaffold is governed by a rigid stereochemical vector. The 5-aryl substitution pattern dictates the hydrophobic engagement with orthosteric binding pockets (specifically the D3.32/W6.48 interaction in aminergic GPCRs), while the 2-amino-oxazoline headgroup functions as a bioisostere for a guanidine or amidine, forming critical salt bridges with conserved aspartate residues (e.g., D3.32 in GPCRs).

Critical Screening Imperative: Researchers must recognize that this scaffold is not a flat structure. Bioactivity is frequently driven by specific stereoisomers (typically cis vs. trans, and specific enantiomers like 4S,5R). Therefore, any screening workflow must integrate chiral resolution or stereoselective synthesis prior to biological evaluation to avoid false negatives or misleading potency data from racemic mixtures.

Part 2: Library Design & Structural Logic

Before initiating screening, the compound library must be validated against the specific Structure-Activity Relationship (SAR) requirements of the 5-aryl-2-amino-oxazoline core.

Structural DomainFunctionScreening Requirement
2-Amino Group Primary polar anchor (H-bond donor/acceptor).Do not alkylate without justification. Unsubstituted amines typically show highest affinity for TAAR1/Adrenergic targets.
Oxazoline Ring Rigid spacer; pKa modulator (~9-10).Stability Check: Susceptible to hydrolytic ring opening in acidic media. Library storage in DMSO at -20°C is mandatory.
5-Aryl Moiety Hydrophobic "warhead."Diversity Point: Screen para- and meta-substitutions (halogens, alkyls) to probe the hydrophobic crevice of the receptor.
C4/C5 Stereocenters Vector orientation.Chiral Separation: Racemates reduce apparent potency by 50% or more. Isolate enantiomers early.
Part 3: Primary Screening Workflow (High-Throughput)

The dominant therapeutic target for this class is TAAR1 , a Gs-coupled GPCR.[1] The primary screen must quantify functional agonism via cAMP accumulation.

Protocol 1: TR-FRET cAMP Functional Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) offers high signal-to-noise ratios and eliminates wash steps, essential for screening hydrophobic oxazoline libraries.

Materials:

  • Cell Line: CHO-K1 or HEK293 stably expressing human TAAR1 (hTAAR1).

  • Reagents: Europium-cryptate labeled cAMP antibody, d2-labeled cAMP analog (acceptor), Lysis buffer, IBMX (phosphodiesterase inhibitor).

  • Instrumentation: TR-FRET compatible plate reader (e.g., EnVision, PHERAstar).

Step-by-Step Methodology:

  • Cell Preparation:

    • Harvest hTAAR1-CHO cells at 80% confluency.

    • Resuspend in stimulation buffer (HBSS + 500 µM IBMX) to prevent cAMP degradation.

    • Density: Adjust to 2,000 cells/µL.

  • Compound Addition:

    • Dispense 5 µL of test compounds (final conc. 10 µM for single-point screen) into 384-well low-volume white plates.

    • Include Controls :

      • High Control (HC):

        
        -Phenylethylamine (
        
        
        
        -PEA) or RO5166017 at
        
        
        .
      • Low Control (LC): DMSO vehicle (0.1%).

  • Incubation:

    • Add 5 µL of cell suspension to the plates.

    • Incubate for 30 minutes at Room Temperature (RT). Note: Oxazolines are cell-permeable; long pre-incubations are unnecessary.

  • Detection:

    • Add 5 µL of cAMP-d2 (acceptor) followed by 5 µL of Anti-cAMP-Europium Cryptate (donor) in lysis buffer.

    • Incubate for 1 hour at RT in the dark.

  • Data Acquisition & Analysis:

    • Read Fluorescence at 615 nm (Donor) and 665 nm (Acceptor).

    • Calculate FRET Ratio:

      
      .
      
    • Normalization:

      
      
      
    • Hit Criteria: Compounds showing

      
       activation relative to reference agonist.
      
Part 4: Visualization of Signaling & Screening
Diagram 1: TAAR1 Signaling Pathway

This diagram illustrates the mechanistic action of the 5-aryl-2-amino-oxazoline agonist (Ligand) engaging the TAAR1 receptor, leading to the downstream cAMP signal measured in the primary screen.

TAAR1_Signaling Ligand 5-Aryl-2-Amino-Oxazoline (Agonist) TAAR1 TAAR1 Receptor (GPCR Class A) Ligand->TAAR1 Orthosteric Binding Gs_Protein Gαs Protein (Heterotrimeric) TAAR1->Gs_Protein Activation (GDP->GTP) AC Adenylyl Cyclase (Effector) Gs_Protein->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA PKA (Protein Kinase A) cAMP->PKA Activation Response Modulation of Dopaminergic/Serotonergic Transmission cAMP->Response Downstream Effects CREB CREB Phosphorylation (Nucleus) PKA->CREB Phosphorylation

Caption: Mechanistic pathway of TAAR1 activation by 5-aryl-2-amino-oxazolines, leading to Gs-mediated cAMP accumulation.

Diagram 2: Screening Cascade

A logical workflow from library design to lead candidate selection.

Screening_Cascade cluster_offtarget Counter-Targets Library Library Design (5-Aryl-2-Amino-Oxazoline) Primary Primary Screen (hTAAR1 cAMP TR-FRET) Library->Primary Filter1 Hit Selection (>50% Emax, <1µM EC50) Primary->Filter1 Filter1->Library Fail (Refine SAR) Secondary Selectivity Profiling (Counter-Screen) Filter1->Secondary Pass ADME ADME-Tox (Microsomal Stability) Secondary->ADME Selectivity Index > 100x Alpha2 α2-Adrenergic Secondary->Alpha2 D2 Dopamine D2 Secondary->D2 Lead Lead Candidate (RO-like Agonist) ADME->Lead t1/2 > 30 min

Caption: Integrated screening cascade prioritizing potency, selectivity against adrenergic receptors, and metabolic stability.

Part 5: Secondary Profiling & Selectivity (The "Trustworthiness" Pillar)

A common failure mode for 5-aryl-2-amino-oxazolines is off-target activity at adrenergic receptors (specifically


, 

,

) due to structural similarity with clonidine and rilmenidine.
Protocol 2: Selectivity Counter-Screening

Objective: Establish a Selectivity Index (SI)


.


  • Panel Selection:

    • 
      -Adrenergic Receptors:  Mandatory. These compounds often possess intrinsic 
      
      
      
      agonist activity which causes sedation and cardiovascular side effects.
    • hERG Channel: Oxazolines with lipophilic 5-aryl tails can block hERG. Perform automated patch-clamp early.

    • MAO-A/B: Check for monoamine oxidase inhibition, a known risk for amine-containing heterocycles.

  • Metabolic Stability (Microsomal):

    • Oxazolines are cyclic amidines. They are generally stable to hydrolysis at physiological pH but can be metabolized by P450s.

    • Assay: Incubate 1 µM compound with human liver microsomes (HLM) + NADPH for 0, 15, 30, 60 min. Analyze by LC-MS/MS.

    • Acceptance Criteria: Intrinsic clearance (

      
      ) 
      
      
      
      protein.
Part 6: Data Interpretation & Case Study

Case Study: RO5166017 (Roche)

  • Structure: 2-amino-5-(4-chlorophenyl)-2-oxazoline.

  • Profile:

    • hTAAR1

      
      .
      
    • High selectivity against

      
      -adrenergic receptors.
      
    • Key Learning: The introduction of the para-chloro substituent on the 5-aryl ring significantly improved metabolic stability and potency compared to the unsubstituted phenyl analog (Aminorex).

  • Mechanistic Insight: The rigid oxazoline ring constrains the ethylamine side chain (found in trace amines) into a bioactive conformation, reducing the entropic penalty of binding.

References
  • Discovery and Characterization of 2-Aminooxazolines as Highly Potent, Selective, and Orally Active TAAR1 Agonists. Source: Journal of Medicinal Chemistry (2012) URL:[Link]

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Source: Frontiers in Pharmacology (2018) URL:[Link]

  • Recent Advances on Quinazoline and Oxazoline Derivatives: A Potential Bioactive Scaffold. Source: MDPI Molecules (2021) URL:[Link]

  • Oxazolines in Biologically Active Compounds: Synthesis and Applications. Source: International Journal of Pharmaceutical Sciences and Research URL:[Link]

  • Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonists. Source: NIH National Library of Medicine (PMC) URL:[Link]

Sources

History and Development of Bromophenyl-Substituted Oxazolines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery & Agrochemical Research[1][2]
Core Directive & Strategic Value

The oxazoline ring (specifically 4,5-dihydro-1,3-oxazole) is a privileged scaffold in medicinal chemistry and asymmetric catalysis.[1] While phenyl-substituted oxazolines are ubiquitous, bromophenyl-substituted oxazolines represent a higher-order strategic intermediate.[1][2] They serve not merely as end-products but as divergent linchpins : the oxazoline moiety protects the carboxylic acid oxidation state and directs metalation, while the bromine atom serves as a reliable handle for late-stage cross-coupling (Suzuki, Buchwald-Hartwig) or lithium-halogen exchange.[1][2]

This guide moves beyond basic synthesis to explore the chemo-differentiating strategies that allow researchers to selectively manipulate either the heterocyclic core or the aryl halide, enabling the rapid generation of focused libraries for SAR (Structure-Activity Relationship) profiling.[2]

Synthetic Evolution & Methodology

The history of this scaffold tracks with the evolution of lithiation chemistry and palladium catalysis.[2] Early methods relied on harsh dehydrating conditions, while modern approaches emphasize catalytic efficiency and atom economy.[2]

2.1. The Classical vs. Modern Toolkit
MethodReagentsMechanismAdvantagesLimitations
Robinson-Gabriel POCl₃ or SOCl₂Dehydrative cyclization of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-amido alcohols
Scalable, low costHarsh acidic conditions; incompatible with acid-sensitive groups.[1]
Meyers Cyclization SOCl₂ then NaOHImidate intermediate cyclizationClassic route to chiral oxazolinesMulti-step; requires careful pH control.
Catalytic Condensation ZnCl₂ / PhCl (reflux)Lewis-acid catalyzed condensation of nitriles + amino alcoholsIndustry Standard. One-pot, high yield, atom economicalRequires high temperatures (130°C+); nitrile precursor needed.[1]
Fluorinating Agents DAST / Deoxo-FluorCyclodehydration of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-hydroxy amides
Mild temp (-78°C to RT); preserves stereocentersHigh cost; safety concerns on large scale (shock sensitive).[1]
2.2. The "Bromine Handle" Strategy

The incorporation of a bromine atom on the phenyl ring (typically para or meta) transforms the oxazoline from a passive protecting group into an active synthetic handle.[2]

  • Route A: Linear Assembly: The bromine is present in the starting material (e.g., 4-bromobenzonitrile).[2] This is preferred when the oxazoline is the final target core.[2]

  • Route B: Divergent Assembly: The oxazoline is formed first, and the bromine is used subsequently to append complex tails via Pd-catalyzed coupling.[2] This is the standard workflow for generating ligand libraries (e.g., immobilized Pybox ligands) or biaryl drug candidates.[2]

Expertise & Experience: The Lithiation Trap

Critical Insight for Researchers: When working with bromophenyl-oxazolines, the competition between Directed Ortho-Metalation (DoM) and Lithium-Halogen Exchange (Li-Hal) is the single most common failure mode.[1]

  • The Scenario: You attempt to use the oxazoline group to direct lithiation to the ortho position using n-BuLi.[2]

  • The Reality: Lithium-halogen exchange is kinetically faster than deprotonation.[2]

    • If Br is Para:n-BuLi will attack the bromine, generating a para-lithio species, effectively removing your functional handle.[1][2]

    • If Br is Ortho: You risk a "halogen dance" or immediate exchange, preventing the desired DoM.[2]

The Solution:

  • For Cross-Coupling: Do not use organolithiums. Use Pd(0) catalysts (Suzuki/Stille) which tolerate the oxazoline nitrogen well.[2]

  • For Ortho-Functionalization: If you must functionalize ortho to the oxazoline while keeping the bromine, you cannot use standard alkyllithiums.[2] You must use non-nucleophilic bases like LDA or LiTMP at -78°C, though even then, Li-Hal exchange is a risk.[1][2] The superior strategy is to install the ortho-group before bromination or use a different directing group.[2]

Applications in High-Value Sectors
4.1. Agrochemicals: The Etoxazole Class

The most commercially significant application of the phenyl-oxazoline scaffold is in acaricides like Etoxazole .[2][3]

  • Structure: 2-(2,6-difluorophenyl)-4-(4-tert-butyl-2-ethoxyphenyl)-2-oxazoline.[1][2][4][5]

  • Role of Bromine: In the discovery phase, 4-bromo analogs are synthesized to allow rapid screening of the hydrophobic tail (the tert-butyl/ethoxy phenyl region).[2] The bromine is replaced via Suzuki coupling to test various biaryl ethers for chitin biosynthesis inhibition.[2]

4.2. Asymmetric Catalysis: Immobilized Ligands

Chiral Bis(oxazolines) (BOX) and Pyridine-bis(oxazolines) (Pybox) are privileged ligands.[1][2] Bromophenyl-substituted variants are synthesized to:

  • Tune Electronics: Electron-withdrawing Br groups increase the Lewis acidity of the central metal (Cu, Zn).[2]

  • Covalent Attachment: The Br handle allows the ligand to be anchored to polystyrene beads or silica nanoparticles, enabling catalyst recycling without leaching.[2]

Experimental Protocol: Synthesis of 2-(4-Bromophenyl)-4,4-dimethyl-2-oxazoline

Objective: Synthesis of a robust, achiral bromophenyl oxazoline building block using the Zinc Chloride catalyzed method. This protocol is chosen for its robustness and scalability.[2]

Reagents:

  • 4-Bromobenzonitrile (1.0 eq)[1]

  • 2-Amino-2-methyl-1-propanol (1.5 eq)[1]

  • Zinc Chloride (ZnCl₂, anhydrous) (0.1 eq)[1]

  • Chlorobenzene (Solvent)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.[2]

  • Charging: Add 4-Bromobenzonitrile (18.2 g, 100 mmol), 2-Amino-2-methyl-1-propanol (13.3 g, 150 mmol), and anhydrous ZnCl₂ (1.36 g, 10 mmol).

  • Solvent: Add Chlorobenzene (100 mL). Note: Chlorobenzene is used for its high boiling point (132°C), which drives the ammonia evolution.

  • Reflux: Heat the mixture to reflux (oil bath ~140°C) for 24 hours.

    • Validation: Monitor reaction progress via TLC (Hexane/EtOAc 4:1).[2] The nitrile spot should disappear, and a new, more polar fluorescent spot should appear.[2]

  • Workup: Cool the reaction to room temperature. The ZnCl₂ may precipitate.[2]

  • Extraction: Dilute with CH₂Cl₂ (100 mL) and wash with water (2 x 50 mL) to remove excess amino alcohol and zinc salts. Wash the organic layer with Brine (50 mL).[2]

  • Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oil often crystallizes upon standing.[2] Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

  • Yield: Expected yield is 85-95%. Product is a white/off-white solid.[1][2]

Visualizations
Diagram 1: Divergent Synthesis Strategy

This workflow illustrates how the bromophenyl-oxazoline serves as a branching point for drug discovery libraries.[2]

DivergentSynthesis Start 4-Bromobenzonitrile Core 2-(4-Bromophenyl) Oxazoline Scaffold Start->Core ZnCl2, Amino Alcohol Path1 Pd-Catalyzed Suzuki Coupling Core->Path1 Ar-B(OH)2 Path2 Lithium-Halogen Exchange (n-BuLi) Core->Path2 -78°C, THF Path3 Oxazoline Hydrolysis Core->Path3 H3O+ Prod1 Biaryl Library (Drug Candidates) Path1->Prod1 Prod2 Electrophile Trapping (Functionalized Arenes) Path2->Prod2 Prod3 Carboxylic Acids (Deprotection) Path3->Prod3

Caption: The bromophenyl-oxazoline scaffold acts as a divergent node, enabling access to biaryl libraries, functionalized arenes, or recovered acids.[1]

Diagram 2: The Lithiation Logic (Expertise Pillar)

This diagram visualizes the competition between proton abstraction and halogen exchange.[2]

LithiationLogic Substrate 2-(4-Bromophenyl)oxazoline Decision Kinetic Pathway Substrate->Decision + n-BuLi Reagent n-BuLi (Nucleophilic Base) PathDoM Directed Ortho-Metalation (DoM) Decision->PathDoM Slow PathLiHal Lithium-Halogen Exchange Decision->PathLiHal Fast (Kinetic Control) ResultDoM Ortho-Lithio Species (RARE/SLOW) PathDoM->ResultDoM ResultLiHal Para-Lithio Species (DOMINANT/FAST) PathLiHal->ResultLiHal Note Expert Tip: To achieve DoM, use LDA (non-nucleophilic) or block the Br position. ResultLiHal->Note

Caption: Kinetic dominance of Li-Hal exchange over DoM in bromophenyl systems dictates synthetic strategy.

References
  • Synthesis of Chiral Pyridine Bis(oxazoline) Ligands. National Institutes of Health (NIH).[2] Available at: [Link][1]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives. National Institutes of Health (NIH).[1][2] Available at: [Link][1]

  • Synthesis of Functionalized Oxazolines with DAST and Deoxo-Fluor. Organic Chemistry Portal. Available at: [Link]

  • Etoxazole: Crystal Structure and Hirshfeld Surface Analysis. International Union of Crystallography (IUCr).[2] Available at: [Link][1]

  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.[2] Available at: [Link]

Sources

Methodological & Application

Synthesis protocols for 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine for Medicinal Chemistry and Drug Development

Authored by a Senior Application Scientist

This document provides a detailed technical guide for the synthesis of this compound, a key intermediate in the development of novel therapeutics. The 2-aminooxazoline scaffold is a privileged structure in medicinal chemistry, notably recognized for its role in potent and selective trace amine-associated receptor 1 (TAAR1) agonists, which have significant potential in treating psychiatric and neurological disorders.[1] This guide is intended for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure successful and reproducible synthesis.

Our focus is on the most reliable and widely adopted synthetic route: the cyclization of a β-amino alcohol with cyanogen bromide.[1] We will explore the mechanistic underpinnings of this transformation, provide a robust, step-by-step protocol, and detail the necessary analytical methods for comprehensive characterization of the final product.

Part 1: Synthesis Strategy and Mechanism

The primary strategy for constructing the 2-aminooxazoline ring system involves the reaction of a vicinal amino alcohol with cyanogen bromide (BrCN). This method is efficient and generally high-yielding.

Reaction Principle: The synthesis is a classic example of a heterocyclization reaction. The key starting material is 2-amino-1-(4-bromophenyl)ethanol, which contains the two essential functional groups—an amine and a hydroxyl group—in a 1,2-relationship.

The proposed reaction mechanism proceeds as follows:

  • Nucleophilic Attack: The primary amine of the β-amino alcohol acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide. This forms a reactive cyanamide intermediate and releases hydrogen bromide (HBr).

  • Neutralization: A base is included in the reaction mixture to neutralize the HBr generated in situ. This is crucial as the protonated amine is no longer nucleophilic, and the acidic conditions could lead to unwanted side reactions.

  • Intramolecular Cyclization: The hydroxyl group then performs an intramolecular nucleophilic attack on the nitrile carbon of the cyanamide intermediate. This ring-closing step forms the five-membered oxazoline ring.

  • Tautomerization: The resulting iminooxazolidine intermediate rapidly tautomerizes to the more stable 2-amino-4,5-dihydro-1,3-oxazole final product.

Reaction_Mechanism Reactants 2-Amino-1-(4-bromophenyl)ethanol + Cyanogen Bromide Step1 Nucleophilic Attack (Formation of Cyanamide Intermediate) Reactants->Step1 1. Base Base (e.g., NaHCO₃) Base->Step1 Neutralizes HBr Step2 Intramolecular Cyclization (Ring Formation) Step1->Step2 2. Step3 Tautomerization Step2->Step3 3. Product This compound Step3->Product 4.

Caption: Mechanistic pathway for 2-aminooxazoline synthesis.

Part 2: Experimental Protocol

This section details the complete, step-by-step laboratory procedure for the synthesis of the target compound.

Materials and Equipment

Reagents:

Reagent CAS Number Molecular Weight Purity
2-Amino-1-(4-bromophenyl)ethanol 75343-49-8 216.08 g/mol ≥98%
Cyanogen Bromide (BrCN) 506-68-3 105.92 g/mol ≥97%
Sodium Bicarbonate (NaHCO₃) 144-55-8 84.01 g/mol ACS Reagent
Methanol (MeOH), Anhydrous 67-56-1 32.04 g/mol ≥99.8%
Dichloromethane (DCM) 75-09-2 84.93 g/mol ACS Reagent
Ethyl Acetate (EtOAc) 141-78-6 88.11 g/mol ACS Reagent
Hexanes 110-54-3 - ACS Reagent
Anhydrous Magnesium Sulfate (MgSO₄) 7487-88-9 120.37 g/mol Laboratory Grade

| Deionized Water | 7732-18-5 | 18.02 g/mol | - |

Equipment:

  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Safety Precautions:

  • Cyanogen Bromide is extremely toxic and volatile. All operations involving this reagent must be performed in a certified chemical fume hood.[2][3] Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles. It is advisable to have a potassium hydroxide or sodium hypochlorite solution available for quenching any residual BrCN.[2]

  • Brominated organic compounds and chlorinated solvents should be handled with care and disposed of according to institutional guidelines.

Synthesis Workflow

Experimental_Workflow A 1. Dissolve Amino Alcohol in Methanol B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add NaHCO₃ B->C D 4. Add BrCN Solution (Dropwise) C->D E 5. Stir at RT for 12-16h D->E F 6. Concentrate in vacuo E->F G 7. Partition between DCM and Water F->G H 8. Dry Organic Layer (MgSO₄) G->H I 9. Purify via Column Chromatography H->I J 10. Characterize Product I->J

Caption: Step-by-step workflow for the synthesis and purification.

Detailed Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-1-(4-bromophenyl)ethanol (2.16 g, 10.0 mmol). Dissolve the solid in anhydrous methanol (40 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • Base Addition: To the cooled solution, add sodium bicarbonate (1.26 g, 15.0 mmol, 1.5 eq) in one portion.

  • Reagent Addition: In a separate flask, carefully dissolve cyanogen bromide (1.16 g, 11.0 mmol, 1.1 eq) in anhydrous methanol (10 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirring reaction mixture over 30 minutes.

    • Expert Insight: The slow, controlled addition of cyanogen bromide is critical to manage the exotherm of the initial reaction and prevent the formation of side products. Maintaining the temperature below 10 °C is recommended.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane.

  • Work-up: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add dichloromethane (50 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the layers and extract the aqueous layer again with dichloromethane (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an off-white solid or oil.

  • Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of 0% to 10% methanol in dichloromethane to isolate the pure this compound.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield the final product. Determine the yield and melting point.

Part 3: Product Characterization

Thorough analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Analysis TechniqueExpected Results for C₉H₉BrN₂O
¹H NMR (400 MHz, DMSO-d₆)δ 7.55 (d, J = 8.4 Hz, 2H, Ar-H), 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 6.50 (s, 2H, -NH₂), 5.20 (dd, J = 9.6, 7.2 Hz, 1H, O-CH), 3.80 (t, J = 9.6 Hz, 1H, N-CH₂), 3.30 (dd, J = 9.6, 7.2 Hz, 1H, N-CH₂).
¹³C NMR (101 MHz, DMSO-d₆)δ 160.5 (C=N), 142.0 (Ar-C), 131.5 (Ar-CH), 128.0 (Ar-CH), 121.0 (Ar-C-Br), 75.0 (O-CH), 58.0 (N-CH₂).
Mass Spectrometry (ESI+) Calculated for [M+H]⁺: 240.9974, 242.9954. Found: m/z ≈ 241, 243 (characteristic 1:1 isotopic pattern for Bromine).
IR Spectroscopy (KBr, cm⁻¹)3350-3150 (N-H stretch, primary amine), 3050 (Ar C-H stretch), 1670 (C=N stretch, imine), 1590 (Ar C=C stretch), 1250 (C-O stretch).[4]
Melting Point To be determined experimentally. A sharp melting point range indicates high purity.

Note: NMR chemical shifts are predicted values and may vary slightly based on solvent and experimental conditions. The provided values are based on related structures found in the literature.[5][6]

References

  • Discovery and Characterization of 2-Aminooxazolines as Highly Potent, Selective, and Orally Active TAAR1 Agonists. PubMed Central. Available at: [Link]

  • cyanogen bromide - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Preparation of cyanogen bromide - PrepChem.com. PrepChem. Available at: [Link]

  • (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl} - MDPI. MDPI. Available at: [Link]

  • (+/-)-2-(4-BROMOPHENYL)-3-ACETYL-5-(PYRIDIN-4-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. Available at: [Link]

  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) - WikiEducator. WikiEducator. Available at: [Link]

  • Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst - Growing Science. Growing Science. Available at: [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. iMedPub. Available at: [Link]

Sources

Application Note: A Step-by-Step Protocol for the Synthesis of 2-amino-5-(4-bromophenyl)-2-oxazoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-amino-5-(4-bromophenyl)-2-oxazoline, a valuable heterocyclic compound with applications in medicinal chemistry and drug development.[1] The described methodology is a two-step process commencing with the regioselective ring-opening of 2-(4-bromophenyl)oxirane to form the key intermediate, 2-amino-1-(4-bromophenyl)ethanol. This is followed by a cyanogen bromide-mediated cyclization to yield the target oxazoline. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, causality-driven experimental choices, integrated safety protocols, and robust analytical validation methods.

Introduction and Scientific Context

2-Amino-2-oxazolines are a privileged class of five-membered heterocyclic compounds. Their structural motif is present in various biologically active molecules and serves as a versatile synthon in organic chemistry.[2] Specifically, 2-amino-5-aryl-2-oxazolines have been investigated as potent anorectic agents and are of significant interest in the development of novel therapeutics.[1] The synthesis of these compounds typically involves the cyclization of a β-amino alcohol, a reaction that is both efficient and allows for stereochemical control.[3][4]

This document details a reliable and reproducible protocol for the preparation of 2-amino-5-(4-bromophenyl)-2-oxazoline. The procedure is broken down into two primary stages:

  • Synthesis of the Amino Alcohol Intermediate: Formation of 2-amino-1-(4-bromophenyl)ethanol via the aminolysis of the corresponding epoxide. This reaction is a cornerstone of β-amino alcohol synthesis.[5]

  • Cyclization to the Oxazoline: Reaction of the amino alcohol with cyanogen bromide (BrCN), a highly effective but hazardous reagent, to construct the final 2-aminooxazoline ring.

Emphasis is placed on safe handling practices, particularly concerning cyanogen bromide, and on the analytical techniques required to validate the structure and purity of the final product.

Reaction Scheme and Mechanism

The overall synthetic pathway is illustrated below. The first step involves the nucleophilic attack of ammonia on the less sterically hindered carbon of the epoxide ring, yielding the β-amino alcohol. The second step is a cyclization reaction where the amino alcohol reacts with cyanogen bromide. This cyclization is known to proceed with retention of configuration at the stereocenter.[4]

Reaction_Mechanism cluster_step1 Epoxide 2-(4-bromophenyl)oxirane Step1 Step 1 (Ring Opening) Epoxide->Step1 Ammonia + NH₃ AminoAlcohol 2-amino-1-(4-bromophenyl)ethanol Step2 Step 2 (Cyclization) AminoAlcohol->Step2 BrCN + BrCN Product 2-amino-5-(4-bromophenyl)-2-oxazoline Step1->AminoAlcohol Step2->Product

Caption: Overall two-step synthesis pathway.

Materials, Reagents, and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular Wt. ( g/mol )Recommended PuritySupplier Example
2-(4-bromophenyl)oxirane25016-01-7199.04>97%Sigma-Aldrich
Ammonium Hydroxide (28-30%)1336-21-635.05ACS ReagentFisher Scientific
Methanol (MeOH)67-56-132.04Anhydrous, >99.8%VWR
Cyanogen Bromide (BrCN)506-68-3105.92>97%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)584-08-7138.21Anhydrous, >99%Acros Organics
Diethyl Ether (Et₂O)60-29-774.12Anhydrous, >99%J.T. Baker
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeEMD Millipore
Hexanes110-54-3-ACS GradeEMD Millipore
Magnesium Sulfate (MgSO₄)7487-88-9120.37AnhydrousAlfa Aesar
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated SolutionLabChem
Deionized Water (H₂O)7732-18-518.0218 MΩ·cm-
Equipment
  • Round-bottom flasks (100 mL, 250 mL, 500 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel (500 mL)

  • Glass funnel and filter paper

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass chromatography column

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Personal Protective Equipment (PPE): Chemical splash goggles, face shield, lab coat, nitrile gloves (double-gloving recommended), respiratory protection for handling BrCN.[6][7][8]

Detailed Experimental Protocol

Workflow Overview

Sources

Functionalization of the bromophenyl group in oxazoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Ligand Design Specialists

Executive Summary & Strategic Context

The bromophenyl-oxazoline motif is a "Janus-faced" intermediate in organic synthesis. On one side, it serves as a robust pharmacophore in medicinal chemistry (bioisostere for carboxylic acids/esters); on the other, it is the foundational scaffold for privileged chiral ligands (e.g., Ph-BOX, PyBOX) used in asymmetric catalysis.

The Core Challenge: The functionalization of the bromine handle is not merely a standard cross-coupling exercise. The oxazoline ring possesses a basic nitrogen atom (


) capable of coordinating to transition metals. In palladium-catalyzed reactions, the substrate itself can act as a competitive ligand, potentially poisoning the catalyst or altering the active species' geometry. Furthermore, while the oxazoline ring is stable to base, it is susceptible to ring-opening hydrolysis under acidic conditions or nucleophilic attack at the C2 position by strong organometallics at elevated temperatures.

This guide provides three field-proven protocols designed to bypass these pitfalls, ensuring high-fidelity functionalization of the bromophenyl group while maintaining the integrity of the oxazoline heterocycle.

Strategic Analysis: The "Substrate-as-Ligand" Problem

Before initiating any protocol, one must account for the coordination chemistry of the substrate.

  • Catalyst Sequestration: The oxazoline nitrogen can displace labile ligands (like

    
    ) from 
    
    
    
    , forming stable, inactive bis(oxazoline)Pd complexes.
  • Solution: Use catalysts with chelating ligands (e.g., dppf, dppe) or bulky, electron-rich phosphines (e.g., Buchwald ligands like XPhos) that bind Pd more tightly than the oxazoline substrate.

Decision Tree for Catalyst Selection

CatalystSelection Start Target Transformation Type Coupling Type? Start->Type Suzuki Suzuki-Miyaura (C-C) Type->Suzuki Buchwald Buchwald-Hartwig (C-N) Type->Buchwald Lithiation Li-Halogen Exchange Type->Lithiation Steric Is the Br ortho to Oxazoline? Suzuki->Steric AmineType Amine Nucleophile Type Buchwald->AmineType Temp Strict -78°C Control Lithiation->Temp YesOrtho Use Pd(dppf)Cl2 or Pd-PEPPSI (Prevent N-coordination) Steric->YesOrtho Yes NoMetaPara Pd(PPh3)4 or Pd(OAc)2/SPhos Steric->NoMetaPara No Primary Pd2(dba)3 + BINAP (Standard) AmineType->Primary Secondary Pd(OAc)2 + RuPhos/BrettPhos (Bulky Ligand Required) AmineType->Secondary Trap Trap with Electrophile (DMF, B(OiPr)3, etc.) Temp->Trap

Figure 1: Strategic decision tree for selecting catalyst systems based on substrate sterics and reaction type.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)[1]

Objective: Synthesis of biaryl-oxazolines. Key Constraint: Preventing hydrolysis of the oxazoline ring during the aqueous basic step.

Materials
  • Substrate: Bromophenyl-oxazoline derivative (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2–1.5 equiv)

  • Catalyst:

    
     (3–5 mol%)
    
    • Why: The bidentate dppf ligand prevents the oxazoline nitrogen from displacing the phosphine.

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure
  • Degassing: Charge a reaction vial with the bromophenyl-oxazoline, arylboronic acid, base, and Pd catalyst. Seal the vial. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add degassed 1,4-Dioxane and water via syringe.

    • Note: Strictly degas solvents. Oxygen promotes homocoupling of boronic acids and catalyst deactivation.

  • Reaction: Heat the mixture to 80–90°C for 4–12 hours.

    • Monitoring: Monitor by TLC/LCMS. Look for the disappearance of the bromide.

  • Workup (Critical):

    • Cool to room temperature.

    • Dilute with EtOAc and wash with water (not acid!).

    • Caution: Do not use dilute HCl for washing. The oxazoline ring hydrolyzes to the amino-ester/acid under acidic conditions.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography on silica gel (typically Hexanes/EtOAc). Add 1%

    
     to the eluent if the product is acid-sensitive on silica.
    

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[2]

Objective: Introduction of amine functionality (e.g., for library synthesis). Key Constraint: Catalyst poisoning by the product or substrate.[1]

Materials
  • Substrate: Bromophenyl-oxazoline (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst Source:

    
     (2 mol%) or 
    
    
    
    (4 mol%)
  • Ligand: BINAP (for primary amines) or XPhos/RuPhos (for secondary/hindered amines) (4–8 mol%)

  • Base:

    
     (1.4 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Toluene (anhydrous)[2]

Step-by-Step Procedure
  • Pre-complexation: In a glovebox or under Argon, mix the Pd source and Ligand in Toluene and stir for 15 mins at RT to form the active catalyst species

    
    .
    
    • Why: This ensures the bulky phosphine is bound to Pd before the oxazoline substrate is introduced.

  • Addition: Add the bromophenyl-oxazoline, amine, and base.

  • Thermal Activation: Heat to 100–110°C for 12–18 hours.

    • Note: If using

      
      , ensure the oxazoline does not have enolizable protons that could lead to side reactions, although the ring is generally stable.
      
  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate and purify via column chromatography.

Protocol C: Lithium-Halogen Exchange (Electrophile Trapping)

Objective: Converting the C-Br bond into C-CHO, C-B(OR)2, or C-COOH. Key Constraint: Nucleophilic attack on the oxazoline C=N bond (C2 position) by n-BuLi.

Mechanistic Pathway & Risks

The oxazoline ring is an electrophile at C2. However, at -78°C , the rate of Lithium-Halogen exchange on the aryl ring is significantly faster than the nucleophilic addition to the oxazoline C=N bond. Temperature control is non-negotiable.

LithiationPath Substrate Br-Phenyl-Oxazoline Intermediate Li-Phenyl-Oxazoline (Kinetic Intermediate) Substrate->Intermediate Fast Li-Hal Exch. SideReaction Nucleophilic Attack at Oxazoline C2 Substrate->SideReaction If T > -60°C nBuLi n-BuLi (-78°C) Trap Electrophile (E+) (DMF / Borate) Intermediate->Trap Trapping Intermediate->SideReaction If T > -60°C Product Functionalized Product Trap->Product

Figure 2: Kinetic pathway of lithiation vs. nucleophilic attack.

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and cool under Argon. Add the bromophenyl-oxazoline (1.0 equiv) and anhydrous THF (0.1 M concentration).

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow to equilibrate for 15 minutes.

  • Lithiation: Add

    
     (1.05 equiv, 1.6M in hexanes) dropwise  over 10 minutes.
    
    • Observation: A color change (often yellow or orange) indicates the formation of the aryllithium species.

    • Timing: Stir for exactly 30–45 minutes at -78°C. Do not extend beyond 1 hour to minimize C2-attack risk.

  • Trapping: Add the electrophile (e.g., DMF for aldehyde,

    
     for boronate) (1.5 equiv) neat or in THF solution.
    
  • Warming: Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and allow it to warm to 0°C or RT.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with

    
     or EtOAc. Wash with brine, dry, and concentrate.[3]
    

Data Summary & Troubleshooting

Yield Comparison by Catalyst System (Suzuki Coupling)
EntryCatalyst SystemLigand TypeYield (%)Notes
1

Monodentate45-60%Incomplete conversion; catalyst deactivation observed.
2

/

Monodentate<40%Significant homocoupling side products.
3

Bidentate 85-95% Recommended. High stability, resists N-coordination.
4

/ SPhos
Bulky Monodentate80-90%Excellent for sterically hindered bromides.
Common Issues & Fixes
  • Problem: Low yield in Suzuki coupling.

    • Root Cause: Oxazoline N coordinating to Pd.

    • Fix: Switch to Pd(dppf)Cl2 or increase temperature to 100°C to promote ligand dissociation.

  • Problem: Ring opening during workup.

    • Root Cause: Acidic hydrolysis.

    • Fix: Ensure all aqueous washes are neutral or slightly basic (pH > 7). Avoid silica gel with high acidity (wash silica with 1% Et3N before loading).

  • Problem: Complex mixture during Lithiation.

    • Root Cause: Temperature rose above -60°C during n-BuLi addition.[4]

    • Fix: Add n-BuLi slower; ensure internal thermometer is used.

References

  • Suzuki-Miyaura Coupling on Heterocycles

    • Suzuki, A. "Organoboron compounds in cross-coupling reactions."[5] Chem. Commun., 2005 , 4759-4763. Link

  • Buchwald-Hartwig Amination Protocols

    • Ruiz-Castillo, P., & Buchwald, S. L.[6] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chem. Rev., 2016 , 116(19), 12564–12649. Link

  • Lithiation of Functionalized Arenes

    • Smith, K., et al. "A simple and convenient procedure for lithiation... of quinazolines."[4] Synthesis, 2005 , 17, 2951-2961.[4] Link

  • Oxazoline Ligand Synthesis (BOX/PyBOX)

    • Desimoni, G., et al. "Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysis." Chem. Rev., 2003 , 103(8), 3119–3154. Link

  • Directing Group Effects in Pd-Catalysis

    • Engle, K. M., et al. "Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism." J. Am. Chem. Soc., 2010 , 132(40), 14137–14151. Link

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Bromophenyl Oxazolines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of coupling bromophenyl oxazolines —a privileged scaffold in bioisostere development—where steric hindrance (ortho-substitution) and Lewis basicity (oxazoline nitrogen) often lead to catalyst poisoning or stalled turnover.

Abstract & Core Challenges

The 2-(bromophenyl)oxazoline moiety is a critical intermediate in the synthesis of bioactive biaryls and chiral ligands. However, standard Suzuki coupling protocols often fail due to two synergistic failure modes:

  • The "Ortho-Effect": The steric bulk of the oxazoline ring adjacent to the bromine atom hinders the oxidative addition of Palladium(0).

  • Chelation Trapping: The oxazoline nitrogen can coordinate to the electrophilic Pd(II) intermediate formed after oxidative addition, creating a stable, off-cycle palladacycle that resists transmetallation.

This guide provides a Dual-Method Protocol designed to overcome these barriers using sterically demanding, electron-rich phosphine ligands that prevent N-coordination and accelerate oxidative addition.

Mechanistic Insight & Optimization Strategy

To ensure reaction success, the catalyst system must outcompete the substrate's intrinsic ability to act as a ligand.

The Chelation Trap (Mechanism)

In standard conditions (e.g., Pd(PPh3)4), the oxazoline nitrogen acts as a directing group. While useful for C-H activation, in cross-coupling, it stabilizes the oxidative addition complex (Ar-Pd-Br), preventing the approach of the boronic acid.

Solution: Use Buchwald-type dialkylbiaryl phosphines (e.g., XPhos, SPhos). These bulky ligands occupy the coordination sphere, physically blocking the oxazoline nitrogen from binding to the palladium center.

Optimization Matrix (Data Summary)

Comparative yields for the coupling of 2-(2-bromophenyl)-4,4-dimethyloxazoline with phenylboronic acid (1.0 mmol scale).

EntryCatalyst SystemBase / SolventTemp (°C)Yield (%)Notes
1Pd(PPh3)4 (5 mol%)Na2CO3 / Toluene:H2O9035%Stalled at 4h; significant homocoupling.
2Pd(dppf)Cl2 (5 mol%)K3PO4 / Dioxane10062%Moderate conversion; difficult purification.
3Pd(OAc)2 / SPhos (1:2) K3PO4 / Toluene:H2O 100 94% Recommended (Method A).
4XPhos Pd G3 (2 mol%) K3PO4 / THF:H2O RT -> 50 98% High Performance (Method B).

Experimental Protocols

Method A: The Robust "Workhorse" Protocol (SPhos System)

Recommended for standard library synthesis and cost-sensitive scale-up.

Reagents:

  • Substrate: 2-(2-bromophenyl)oxazoline derivative (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)[1]

  • Ligand: SPhos (10 mol%)

  • Base: K3PO4 (tribasic, 3.0 equiv)

  • Solvent: Toluene / Water (10:1 ratio)

Step-by-Step Procedure:

  • Pre-complexation (Crucial): In a reaction vial, dissolve Pd(OAc)2 and SPhos in dry Toluene. Stir at room temperature for 5 minutes under Argon. The solution should turn from orange to a pale yellow/white suspension, indicating active catalyst formation.

  • Substrate Addition: Add the bromophenyl oxazoline, boronic acid, and solid K3PO4 to the vial.

  • Degassing: Add the water. Seal the vial and sparge with Argon for 5 minutes (or purge/refill 3x). Note: Oxygen is the primary cause of catalyst death in this system.

  • Reaction: Heat the block to 100°C with vigorous stirring (1000 rpm). The biphasic mixture requires high agitation for efficient phase transfer.

  • Monitoring: Check TLC/LCMS at 2 hours. If starting material remains, add 0.5 equiv more boronic acid (boronic acids can deborylate under these conditions).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and Brine (x1). Dry over Na2SO4.

    • Caution: Do not use acidic washes (e.g., 1M HCl), as the oxazoline ring may hydrolyze to the amino-ester.

Method B: High-Performance Protocol (XPhos Pd G3)

Recommended for highly sterically hindered substrates or electron-poor boronic acids.

Reagents:

  • Catalyst: XPhos Pd G3 (2 mol%)

  • Base: K3PO4 (0.5 M aqueous solution)

  • Solvent: THF (Tetrahydrofuran)

Procedure:

  • Charge the reaction vessel with the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and XPhos Pd G3 solid.

  • Evacuate and backfill with Argon (x3).

  • Add degassed THF and degassed 0.5 M K3PO4 aq. solution (2:1 ratio).

  • Stir at 50°C . Many substrates will couple at room temperature within 30 minutes.

  • Self-Validation: The reaction mixture should remain a clear, single-phase (if THF volume is high) or biphasic dark/amber solution. Formation of a "palladium mirror" or black precipitate early in the reaction indicates catalyst decomposition (check oxygen exclusion).

Visualizations

Diagram 1: Mechanistic Pathway & Chelation Avoidance

This diagram illustrates how bulky ligands (L) prevent the "Chelation Trap" (Path B) and force the cycle through the productive Transmetallation (Path A).

SuzukiMechanism Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Ar-Br (Oxazoline) Chelate DEAD END: Stable N-Chelated Palladacycle OxAdd->Chelate Path B: No Bulky Ligand (N-coordination) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Path A: With SPhos/XPhos (Steric Blockade) RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim RedElim->Pd0 Regenerate Catalyst

Caption: Path A (Green) shows successful turnover using bulky ligands. Path B (Red) shows catalyst poisoning via oxazoline N-coordination.

Diagram 2: Experimental Workflow (Method A)

Workflow Start Reaction Setup (Vial + Septum) Complex Pre-complexation Pd(OAc)2 + SPhos (5 min, Toluene) Start->Complex AddSub Add Substrates Br-Oxazoline + Boronic Acid + K3PO4 (Solid) Complex->AddSub Degas Add Water & Sparge Argon AddSub->Degas Heat Heat to 100°C (High Agitation) Degas->Heat Workup Workup (EtOAc) NO ACID WASH Heat->Workup

Caption: Step-by-step execution for the SPhos-mediated coupling protocol.

Troubleshooting & FAQ

Q: My reaction stalls at 50% conversion. What now?

  • Diagnosis: Protodeboronation of the boronic acid is faster than the coupling.

  • Fix: Add the boronic acid in two portions (0.7 equiv at T=0, 0.7 equiv at T=2h). Alternatively, switch to the corresponding Potassium Trifluoroborate (Ar-BF3K) salt, which is more stable and releases the active boronic acid slowly.

Q: I see a new spot on TLC, but it's not the product.

  • Diagnosis: Homocoupling of the boronic acid (Ar-Ar) or hydrolysis of the oxazoline.

  • Verification: Check the NMR of the crude. If the oxazoline ring has opened, you will see an ester/amide peak. Ensure your base (K3PO4) is not contaminated with hydroxide (keep it dry) and avoid prolonged heating >100°C.

Q: Can I use Pd(PPh3)4?

  • Answer: Only for non-hindered (meta/para) oxazolines. For ortho-bromophenyl oxazolines, Pd(PPh3)4 is generally too slow, leading to decomposition before reaction completion.

References

  • General Suzuki Coupling of Heterocycles

    • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Reissig, H. et al. PMC - NIH. (2009). Available at: [Link]

  • Oxazolines as Ligands/Substrates

    • Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by Palladium Complexes of Hydroxynaphthalene-2-Oxazolines.[2] ResearchGate.[2][3] Available at: [Link]

  • Optimization of Hindered Biaryls

    • Optimization of the Suzuki cross-coupling reaction to obtain 8a. ResearchGate.[2][3] Available at: [Link]

  • Mechanistic Reviews

    • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]

Sources

Advanced Formulation Protocols for Oxazol-2-amine Pharmaceutical Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Oxazol-2-amine Challenge

The oxazol-2-amine (2-aminooxazole) scaffold is a privileged motif in modern medicinal chemistry, serving as a critical bioisostere for thiazoles and a pharmacophore in kinase inhibitors (e.g., mimicking the adenine ring of ATP), antibacterial agents, and FLT3 inhibitors.

However, this scaffold presents a distinct "Formulation Paradox" :

  • Physicochemical Liability: The planar, heteroaromatic structure often leads to high lattice energy (high melting point) and poor aqueous solubility (BCS Class II/IV).

  • Chemical Sensitivity: While metabolically superior to thiazoles (avoiding S-oxidation), the oxazole ring is susceptible to hydrolytic ring-opening under acidic conditions, and the exocyclic amine can undergo oxidative degradation.

  • Basicity Window: With a typical pKa range of 4.0–5.5 (protonation at N3), these compounds are weak bases, making salt selection critical yet difficult due to the risk of disproportionation in vivo.

This guide provides an autonomous, field-proven roadmap to navigate these challenges, moving beyond standard templates to address the specific molecular personality of oxazol-2-amines.

Module 1: Pre-formulation Forensics

Before attempting formulation, you must map the molecule's failure modes. Do not rely on calculated properties alone.

The Basicity & Protonation Protocol

Objective: Determine the precise pKa to validate salt feasibility. Mechanism: The exocyclic amine at C2 donates electron density into the ring, making the ring nitrogen (N3) the primary protonation site, forming a resonance-stabilized guanidinium-like cation.

Protocol:

  • Method: Potentiometric Titration (SiriusT3 or equivalent).

  • Solvent: Water/Methanol co-solvent extrapolations (due to low aqueous solubility).

  • Critical Threshold:

    • pKa > 4.5: Salt formation is the primary strategy.

    • pKa < 4.0: Salt formation risks hydrolysis (salt disproportionation); proceed directly to Solid Dispersion (ASD).

Stress Stability Profiling (The "Ring-Opening" Test)

Oxazol-2-amines are prone to acid-catalyzed hydrolysis, yielding


-amino ketones or ureas.

Experimental Setup:

  • Acid Stress: 0.1 N HCl, 60°C, 24 hours.

  • Oxidative Stress: 3%

    
    , RT, 4 hours (monitors N-oxide formation).
    
  • Analysis: HPLC-DAD-MS. Look for mass shifts of +18 Da (hydrolysis) or +16 Da (oxidation).

Module 2: Formulation Decision Logic

Visualizing the decision process is vital for efficient resource allocation.

FormulationDecisionTree Start Oxazol-2-amine Candidate CheckSolubility Kinetic Solubility (pH 6.8) Start->CheckSolubility HighSol > 100 µg/mL CheckSolubility->HighSol Simple Formulation LowSol < 100 µg/mL CheckSolubility->LowSol CheckpKa Determine pKa (N3) LowSol->CheckpKa pKaHigh pKa > 4.5 CheckpKa->pKaHigh pKaLow pKa < 4.5 CheckpKa->pKaLow SaltScreen Protocol A: Salt Screening (Sulfonates/Chlorides) pKaHigh->SaltScreen LipidCheck LogP > 4.0? pKaLow->LipidCheck ASD Protocol B: Amorphous Solid Dispersion (HME/Spray Drying) SaltScreen->ASD If Salts Unstable/Hygroscopic LipidYes Yes LipidCheck->LipidYes LipidNo No LipidCheck->LipidNo SEDDS Lipid Formulation (SEDDS/SMEDDS) LipidYes->SEDDS LipidNo->ASD Nano Nanocrystal/Milling

Figure 1: Decision Matrix for formulating oxazol-2-amine derivatives based on solubility and ionization potential.

Detailed Protocols

Protocol A: Targeted Salt Screening

Rationale: Oxazol-2-amines are weak bases. Weak acids (carboxylic acids) rarely form stable salts. Strong acids (sulfonic acids) are required to drive proton transfer (


).

Reagents:

  • Acids: Methanesulfonic acid (Mesylate), Benzenesulfonic acid (Besylate), Hydrochloric acid (HCl), Sulfuric acid (Hemi-sulfate).

  • Solvents: Isopropanol (IPA), Acetone, Ethanol/Water (90:10).

Step-by-Step Workflow:

  • Dissolution: Dissolve 50 mg of free base in minimal hot solvent (approx. 50-60°C).

  • Acid Addition: Add 1.05 equivalents of acid (dissolved in same solvent) dropwise.

    • Note: For HCl, use 4M in dioxane or ether to avoid excess water.

  • Crystallization:

    • Slow cool to RT (2°C/min).

    • If no precipitate, cool to 4°C for 24 hours.

    • If still clear, add anti-solvent (Heptane or MTBE).

  • Harvest: Filter and dry under vacuum at 40°C.

  • Validation:

    • DSC: Look for a single, sharp melting endotherm distinct from the free base.

    • Hygroscopicity (DVS): Reject if mass gain > 2% at 80% RH (common with HCl salts of weak bases).

    • Stability: Slurry in water for 24h. If it reverts to free base, the salt is not viable for oral delivery.

Protocol B: Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion (HME)

Rationale: If salt formation fails (due to pKa < 4.0 or instability), ASD is the gold standard to break the crystal lattice energy.

Polymer Selection:

  • Primary: HPMCAS-L or -M (pH-dependent solubility protects the drug in the stomach and releases in the intestine).

  • Secondary: PVPVA 64 (Copovidone) for high miscibility.

Step-by-Step Workflow:

  • Miscibility Screening (Film Casting):

    • Dissolve Drug:Polymer ratios (1:3, 1:4) in DCM/Methanol (1:1).

    • Cast films on glass slides.

    • Analyze by PLM (Polarized Light Microscopy). Presence of birefringence = Immiscible/Crystalline (Fail).

  • Extrusion (Leistritz Nano 16 or similar):

    • Feed Rate: 2-5 g/min .

    • Screw Speed: 150-200 rpm.

    • Temperature Profile: Set Zone 1 at

      
       of polymer; Zone 4 (Die) at 
      
      
      
      of drug minus 10-20°C. Do not exceed
      
      
      significantly to avoid degradation.
  • Downstream Processing:

    • Cool extrudate (air cool conveyor).

    • Mill to < 250 µm particle size.

  • Performance Check:

    • Non-sink dissolution in FaSSIF (Fasted State Simulated Intestinal Fluid).

    • Target: > 10x supersaturation vs. crystalline drug over 120 minutes.

Analytical Validation: Biorelevant Dissolution

Standard USP buffers are insufficient for oxazol-2-amines due to their pH-dependent solubility. You must use biorelevant media.

Table 1: Dissolution Media Specifications

Parameter0.1 N HCl (Stomach)FaSSIF (Small Intestine)FeSSIF (Fed State)
pH 1.26.55.0
Relevance Checks salt stability (disproportionation risk)Checks precipitation kineticsChecks food effect (lipophilic solubilization)
Components HCl, NaClTaurocholate (3mM), LecithinTaurocholate (15mM), Lecithin
Target Metric > 85% release in 15 minMaintain supersaturation > 60 minComparison to FaSSIF (Food Effect prediction)

Visualizing the Salt Screen Workflow

SaltScreening Input Free Base (Oxazol-2-amine) AcidSelect Acid Selection (pKa(acid) < pKa(base) - 3) Input->AcidSelect Solvent Solvent System (IPA, Acetone, EtOH) AcidSelect->Solvent Rxn Reaction & Crystallization (Cooling/Anti-solvent) Solvent->Rxn SolidState Solid State Analysis (XRPD, DSC) Rxn->SolidState Stress Aqueous Slurry Stress (24h @ RT) SolidState->Stress If Crystalline Stress->AcidSelect Reverts to Base Outcome Lead Salt Candidate Stress->Outcome No Disproportionation

Figure 2: Iterative Salt Screening Workflow emphasizing the critical aqueous slurry stress test.

References

  • Vertex AI Search . (2025). Marketed drugs containing oxazole scaffold.[1][2][3] ResearchGate. 4

  • National Institutes of Health (NIH) . (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. PubMed. 5

  • MDPI . (2020). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. 6

  • Wikipedia . (2025). Oxazole: Properties and Reactions. 7[8]

  • Bordwell pKa Table . (2025). Acidity and Basicity Data. Organic Chemistry Data. 9[8]

  • Pharma Excipients . (2020).[5] Solubility Enhancement of Poorly Soluble Drugs by using Novel Techniques. 10[8][11]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Ring-Opening Instability in 2-Amino-Oxazolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. The 2-amino-oxazoline scaffold is a privileged structure in medicinal chemistry and catalysis, prized for its unique stereochemical and coordinating properties. However, its utility is often challenged by an inherent instability—the susceptibility of the five-membered ring to premature opening. This guide is designed to provide you with field-proven insights and actionable protocols to diagnose, troubleshoot, and ultimately overcome these stability issues in your experiments.

Troubleshooting Guide: Real-World Scenarios & Solutions

This section addresses specific experimental failures in a question-and-answer format. The causality behind each recommendation is explained to empower you to adapt these solutions to your unique molecular context.

Q1: My 2-amino-oxazoline is decomposing during the aqueous workup of my synthesis. What is happening and how can I prevent it?

A1: This is a classic and frequent issue. The decomposition you are observing is almost certainly acid-catalyzed hydrolysis. The endocyclic imine of the oxazoline ring is basic and readily protonated by even weak acids, including water in slightly acidic conditions. This protonation dramatically activates the ring for nucleophilic attack by water, leading to ring-opening and the formation of a β-hydroxyethyl urea derivative.

Causality: The mechanism involves protonation of the ring nitrogen, which creates a highly electrophilic carbon at the 2-position. A water molecule then attacks this carbon, leading to a tetrahedral intermediate that collapses to the ring-opened product.[1][2]

dot

Caption: Acid-catalyzed hydrolysis of 2-amino-oxazolines.

Solution: Implement an Anhydrous Workup

Avoid water entirely until the compound is purified and characterized.

Experimental Protocol: Anhydrous Workup

  • Quench Reaction: Cool the reaction mixture to 0 °C. If a reagent needs to be quenched, use a non-protic method where possible. If a base is needed to neutralize acid, use an anhydrous organic base like triethylamine or DIPEA sparingly.

  • Solvent Removal: Remove the reaction solvent under reduced pressure (rotary evaporation).

  • Extraction (Liquid-Liquid): Re-dissolve the crude residue in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with saturated, anhydrous sodium bicarbonate solution (if acidic byproducts are present) followed by brine. Crucially, ensure all aqueous layers are back-extracted to recover product.

  • Drying: Dry the combined organic layers thoroughly over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and wash it with fresh, dry solvent.

  • Concentration: Remove the solvent under reduced pressure to yield the crude product, which is now ready for anhydrous purification.

Q2: I'm observing significant product loss and streaking during silica gel chromatography. What purification method should I use instead?

A2: Silica gel is inherently acidic and possesses surface silanol groups (Si-OH) that can act as proton donors. This acidity is sufficient to catalyze the ring-opening of sensitive 2-amino-oxazolines directly on the column, leading to streaking (as the product decomposes) and low recovery.

Solution: Use a Neutral Stationary Phase or Alternative Methods

  • Neutral Alumina Chromatography: The best alternative is column chromatography using deactivated, neutral alumina. Its surface is not acidic and is far more forgiving for basic, acid-sensitive compounds.

  • Trituration/Recrystallization: If your compound is crystalline, these are excellent methods for purification that completely avoid chromatography.

  • Base-Washed Silica: If you must use silica, it can be "deactivated" by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (typically 0.5-1% v/v). However, this can sometimes complicate fraction analysis.

Data Presentation: Comparison of Purification Methods

MethodStationary PhaseProsConsSuitability for 2-Amino-Oxazolines
Standard Silica Gel SiO₂ (Acidic)High resolving powerDecomposes acid-sensitive compoundsNot Recommended
Neutral Alumina Al₂O₃ (Neutral)Inert to basic compoundsLower resolving power than silicaHighly Recommended
Base-Washed Silica SiO₂ + TriethylamineMitigates acidityCan alter elution profiles; base removalAcceptable Alternative
Recrystallization NoneHigh purity for solidsRequires a crystalline compoundExcellent, if applicable
Q3: My purified 2-amino-oxazoline degrades upon storage, even in the freezer. What are the optimal storage conditions?

A3: Degradation upon storage is typically due to ambient moisture and atmospheric carbon dioxide, which can form carbonic acid in the presence of water. Both contribute to slow, acid-catalyzed hydrolysis over time.

Solution: Rigorous Anhydrous and Inert Storage

  • Dry Thoroughly: Ensure the purified compound is rigorously dried under high vacuum for several hours to remove all residual solvent and moisture.

  • Inert Atmosphere: Store the solid compound in a vial under an inert atmosphere (Argon or Nitrogen).

  • Seal Securely: Use a vial with a PTFE-lined cap and wrap the cap seal with Parafilm® to create a secondary barrier against moisture ingress.

  • Temperature: Store at low temperatures (-20 °C is standard).

  • Desiccation: For extra precaution, place the sealed vial inside a larger container or desiccator containing a drying agent.

Frequently Asked Questions (FAQs)

Q1: What is the amino-imino tautomerism and how does it affect stability and reactivity?

A1: 2-Amino-oxazolines exist in a tautomeric equilibrium with their 2-imino-oxazolidine form.[3] While theoretical and experimental studies show that the amino tautomer is generally the more stable, the imino form plays a crucial role in reactivity.[3] The exocyclic imine of the less stable tautomer is often the site of undesired reactions. Furthermore, coordination to metal ions can "lock" the molecule in the imino form, which is a key principle in their use as ligands but can also alter their stability profile.[3]

dot

Troubleshooting_Workflow start Decomposition Observed workup During Aqueous Workup? start->workup chromatography During Chromatography? workup->chromatography No sol_workup Implement Anhydrous Workup Use Anhydrous Drying Agents workup->sol_workup Yes storage During Storage? chromatography->storage No sol_chrom Switch to Neutral Alumina Consider Recrystallization chromatography->sol_chrom Yes sol_storage Store Under Inert Gas (Ar/N₂) Dry Rigorously Before Storage storage->sol_storage Yes end_node Problem Solved sol_workup->end_node sol_chrom->end_node sol_storage->end_node

Caption: Decision workflow for troubleshooting decomposition.

References

  • Epps, K. F., Zeller, M., & Becker, J. J. (2012). Utilizing Tautomerization of 2-Amino-Oxazoline in Hydrogen Bonding Tripodal Ligands. Inorganic chemistry, 51(1), 113–120. [Link]

  • Wikipedia. (n.d.). Oxazoline. Retrieved from [Link]

  • Al-Ammar, Z., Williams, C., Adlington, K., et al. (2023). Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. European Polymer Journal, 199, 112469. [Link]

  • Gonet, T., & Albrecht, Ł. (2024). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules, 29(5), 1128. [Link]

  • Gomtsyan, A. (2012). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 112(6), 3399-3437. [Link]

  • Wiley, R. H., & Bennett, L. L. (1949). The Chemistry of the Oxazolines. Chemical Reviews, 44(3), 447-476. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

  • Yang, T., Huang, C., Jia, J., Wu, F., & Ni, F. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9042. [Link]

  • Yang, T., Huang, C., Jia, J., Wu, F., & Ni, F. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. PubMed Central. [Link]

  • Gant, T. G. (2010). Oxazolines. Their preparation, reactions, and applications. Chemical Reviews, 110(5), PR1-PR85. [Link]

  • Hoogenboom, R., & Schubert, U. S. (2007). Microwave-assisted cationic ring-opening polymerization of 2-oxazolines. Macromolecular Rapid Communications, 28(4), 368-382. [Link]

  • Lober, S., & Eisen, M. S. (2021). Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. Beilstein Journal of Organic Chemistry, 17, 2697-2708. [Link]

  • Lunn, S. T., & Shoda, S. (2018). Synthetic and semi-synthetic approaches to unprotected N-glycan oxazolines. Beilstein Journal of Organic Chemistry, 14, 434-445. [Link]

Sources

Technical Support Center: Optimizing Solubility of Bromophenyl Oxazolines in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the aqueous solubility of bromophenyl oxazoline compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with these often poorly soluble molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific rationale to empower your experimental decisions.

It is a well-documented challenge that a significant percentage of new chemical entities, potentially as high as 90% of compounds in discovery pipelines, exhibit poor water solubility.[1] This characteristic can significantly impede preclinical and clinical development. This guide provides a structured approach to systematically address and overcome these solubility hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when working with bromophenyl oxazolines.

Q1: Why are my bromophenyl oxazoline compounds consistently showing low solubility in standard aqueous buffers (e.g., PBS)?

A1: The low aqueous solubility of bromophenyl oxazolines is primarily attributed to their chemical structure. These molecules are often characterized by a significant hydrophobic surface area due to the presence of the bromophenyl and other aromatic moieties. The oxazoline ring itself, while containing heteroatoms, may not be sufficient to overcome the lipophilicity of the overall structure.[2][3][4][5][6][7] Poorly soluble compounds like these often require formulation strategies beyond simple dissolution in aqueous buffers.[1][8][9]

Q2: I've tried adjusting the pH of my buffer. Why isn't this significantly improving the solubility of my compound?

A2: The effectiveness of pH adjustment on solubility is highly dependent on the presence of ionizable functional groups on the molecule.[10][11][12][13] If your bromophenyl oxazoline derivative does not possess a weakly acidic or weakly basic pKa in the aqueous pH range you are exploring, altering the pH will have a minimal effect on its solubility.[13] For weakly basic drugs, solubility tends to be higher at a lower pH.[14] It is crucial to determine the pKa of your specific compound to predict whether pH modification will be a viable strategy.

Q3: What are the initial, most straightforward methods I can try to improve the solubility of my bromophenyl oxazoline compound for preliminary in vitro assays?

A3: For initial screening purposes where achieving a specific final formulation is not the primary goal, the use of co-solvents is a rapid and effective starting point.[8][15][16][17][18][19][20] Organic solvents that are miscible with water, such as DMSO, ethanol, or polyethylene glycol (PEG), can be used to create a stock solution of your compound, which is then diluted into your aqueous buffer.[8][17][21] It is important to be mindful of the final concentration of the co-solvent in your assay, as it can impact biological activity.

II. Troubleshooting Guides

This section provides in-depth, step-by-step guidance for overcoming persistent solubility challenges.

Troubleshooting Scenario 1: Compound Precipitation Upon Dilution of a Co-solvent Stock Solution

This is a common issue where the compound is soluble in the organic co-solvent but crashes out of solution when diluted into the aqueous buffer.

Causality:

This occurs because the dilution shifts the solvent environment from one that favors the solute (the organic co-solvent) to one that does not (the aqueous buffer). The polarity of the final solution is too high to maintain the solubility of the hydrophobic bromophenyl oxazoline.[16][19]

Step-by-Step Protocol to Mitigate Precipitation:
  • Optimize Co-solvent Percentage: Systematically decrease the dilution factor of your stock solution to find the maximum tolerable percentage of co-solvent in your final aqueous buffer that keeps the compound in solution. Be aware of the potential for the co-solvent itself to affect your experimental system.

  • Employ Surfactants: Surfactants can be used to create micelles that encapsulate hydrophobic compounds, effectively increasing their apparent solubility in aqueous solutions.[22][23][24][25][26]

    • Protocol:

      • Prepare a stock solution of a non-ionic surfactant such as Tween® 80 or Polysorbate 80 in your aqueous buffer (e.g., 10% w/v).

      • To your aqueous buffer, add the surfactant stock solution to achieve a final concentration typically ranging from 0.1% to 1% (w/v).

      • Slowly add your co-solvent stock solution of the bromophenyl oxazoline to the surfactant-containing buffer while vortexing.

  • Particle Size Reduction: If you have solid material, reducing the particle size can increase the dissolution rate.[1][8][9][15][21][27] This can be achieved through techniques like micronization or nanosuspension.[1][8][9][15] While more advanced, these methods can significantly improve bioavailability for in vivo studies.[21]

Workflow for Troubleshooting Precipitation:

Caption: Troubleshooting workflow for compound precipitation.

Troubleshooting Scenario 2: Insufficient Stock Solution Concentration for In Vivo Studies

For in vivo experiments, a higher concentration of the bromophenyl oxazoline in a biocompatible vehicle is often required.

Causality:

The limited solubility of the compound in pharmaceutically acceptable solvents restricts the ability to prepare a concentrated stock solution suitable for dosing. Many potent organic co-solvents are not suitable for animal administration.

Step-by-Step Protocol for Enhancing Stock Concentration:
  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[28][29][30] They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[28][29][30][31][32]

    • Protocol:

      • Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral formulations due to its safety profile.[29]

      • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., saline). Concentrations can range from 10% to 40% (w/v).

      • Add your bromophenyl oxazoline compound to the cyclodextrin solution and stir or sonicate until dissolved. Gentle heating may aid dissolution.

  • Lipid-Based Formulations: For oral administration, lipid-based formulations can significantly enhance solubility and absorption.[1][33][34] These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[1][34][35]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[9][33] While requiring more specialized equipment, it can dramatically improve dissolution rates.

Data Summary for Solubility Enhancement Strategies:
Method Typical Fold Increase in Solubility Common Excipients Primary Route of Administration
Co-solvents 2 - 100DMSO, Ethanol, PEG 400In vitro, Oral, Parenteral (with caution)
Surfactants 5 - 500Tween® 80, Polysorbate 80, Cremophor® EL[25]Oral, Parenteral
Cyclodextrins 10 - 10,000HP-β-CD, Sulfobutylether-β-CD (SBE-β-CD)Oral, Parenteral, Ophthalmic[28][29]
Lipid Formulations VariableOils (e.g., sesame, corn), Surfactants, Co-solventsOral
Logical Relationship of Advanced Formulation Choices:

G cluster_0 Initial Assessment cluster_1 Formulation Strategies cluster_2 Primary Application A Poor Aqueous Solubility of Bromophenyl Oxazoline B Co-solvents/Surfactants A->B Simple & Rapid C Cyclodextrin Complexation A->C Significant Solubility Enhancement D Lipid-Based Systems A->D Oral Bioavailability Focus E Particle Size Reduction A->E Improves Dissolution Rate F In Vitro Assays B->F G Parenteral Administration B->G Toxicity Considerations C->G H Oral Administration C->H D->H E->H

Caption: Selection of advanced formulation strategies.

III. Concluding Remarks

The successful progression of a bromophenyl oxazoline candidate through the drug development pipeline is critically dependent on overcoming solubility challenges. A systematic and informed approach to formulation is paramount. By understanding the underlying physicochemical principles and employing the strategies outlined in this guide, researchers can effectively enhance the aqueous solubility of these promising compounds, enabling robust in vitro and in vivo evaluation. For particularly challenging compounds, collaboration with formulation experts is highly recommended.[35]

IV. References

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • National Center for Biotechnology Information. Cyclodextrins in delivery systems: Applications. [Link]

  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • Indian Journal of Pharmaceutical and Biological Research. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. [Link]

  • PubMed. Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs. [Link]

  • PharmaTutor. CYCLODEXTRINS AND THEIR PHARMACEUTICAL APPLICATIONS. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. [Link]

  • Fiveable. pH and Solubility. [Link]

  • National Center for Biotechnology Information. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. [Link]

  • Preprints.org. The Use of Cyclodextrins in Pharmaceutical Formulations. [Link]

  • Grokipedia. Cosolvent. [Link]

  • Allied Journals. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]

  • Wikipedia. Cosolvent. [Link]

  • National Center for Biotechnology Information. Solubilization of Hydrophobic Dyes in Surfactant Solutions. [Link]

  • Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble. [Link]

  • askIITians. How does pH affect solubility?. [Link]

  • Khan Academy. pH and solubility. [Link]

  • PubMed. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. [Link]

  • Taylor & Francis. Co-solvent – Knowledge and References. [Link]

  • YouTube. Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]

  • Terpenes and Testing. Co-solvent: Significance and symbolism. [Link]

  • ACS Publications. Thionation of Poly(2-ethyl-2-oxazoline) and Its Effect on Solubility and Cloud Point. [Link]

  • ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. [Link]

  • ResearchGate. Solubility overview for poly(2-alkyl-2-oxazoline)s in water-ethanol mixtures (5 mg/mL). [Link]

  • National Center for Biotechnology Information. Poly(2-oxazoline) Matrices with Temperature-Dependent Solubility—Interactions with Water and Use for Cell Culture. [Link]

  • International Journal for Novel Research and Development. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]

  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Link]

  • Mol-Instincts. 4-[(5-chloro-2-methylanilino)methylidene]-1,3-oxazol-5(4H)-one - Compound Properties. [Link]

  • National Center for Biotechnology Information. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. [Link]

  • PubChem. Oxazoline. [Link]

Sources

Technical Support Center: Purification of Amino-Oxazoline Reaction Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Purification Protocols for 2-Amino-2-Oxazoline Synthesis Department: Chemical Process Development & Application Support Audience: Medicinal Chemists, Process Engineers, Academic Researchers

Diagnostic & Troubleshooting Matrix

Before initiating purification, identify the specific nature of your impurity profile. The following matrix correlates common experimental observations with underlying chemical causes.

Symptom Probable Cause Diagnostic Check Recommended Action
Product is an oil/gum Presence of 2-oxazolidinone (hydrolysis byproduct) or residual solvent/water.IR Spectroscopy: Look for a strong carbonyl stretch at ~1750 cm⁻¹ (carbamate).Perform Protocol A (Acid-Base Extraction).
NMR signals split/broad Tautomeric equilibrium (amino- vs. imino- form) or rotamers.Variable Temp NMR: Heating the sample (e.g., to 50°C) often coalesces peaks.If purity is confirmed by LCMS, proceed to Protocol B (Salt Formation).
Low Mass Balance Product loss to aqueous phase during workup.pH Check: 2-Aminooxazolines are basic (

).
Ensure aqueous phase is pH > 12 before organic extraction.
Secondary Peak (+18 mass) Hydrolysis to urea derivative or ring-opened amino alcohol.LCMS: Check for M+18 peak.Protocol C (Flash Chromatography) with amine modifier.

Core Purification Protocols

Protocol A: Selective Acid-Base Extraction (The "Workhorse")

Objective: Remove non-basic impurities (oxazolidinones, ureas, starting nitriles) from the basic 2-aminooxazoline product.

Mechanism: 2-Aminooxazolines act as cyclic guanidines and are significantly more basic than their hydrolysis byproducts (oxazolidinones). We exploit this


 difference.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., DCM or EtOAc ). Use ~10 mL solvent per gram of crude.

  • Acid Extraction: Extract the organic layer 2x with 1.0 M HCl (or HBr).

    • Chemistry: The 2-aminooxazoline protonates and moves to the aqueous phase. The non-basic oxazolidinone and neutral organic impurities remain in the organic phase.

  • Phase Separation: Keep the Aqueous Layer . (Discard organic layer after TLC confirmation).

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2.0 M NaOH until pH > 12.

    • Note: The solution will likely become cloudy as the free base precipitates/oils out.

  • Re-Extraction: Extract the basic aqueous layer 3x with DCM (or CHCl₃/Isopropanol 3:1 for polar substrates).

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Protocol B: Hydrobromide Salt Crystallization

Objective: Stabilize oily products and remove minor isomers/impurities. Context: Many 2-aminooxazolines are oils as free bases but form stable, crystalline solids as HBr or HCl salts.

  • Dissolve: Dissolve the free base (from Protocol A) in a minimal amount of absolute ethanol or methanol .

  • Acidify: Add 1.0 equivalent of HBr (48% aq.) or HCl (4M in dioxane) dropwise.

  • Precipitate: Dilute slowly with diethyl ether or MTBE until turbidity persists.

  • Crystallize: Store at -20°C overnight. Filter the crystals and wash with cold ether.

Protocol C: Flash Chromatography (Silica Gel)

Objective: Remove polar impurities (unreacted amino alcohols) or closely eluting isomers.

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: DCM / Methanol / Ammonium Hydroxide (NH₄OH) .

    • Gradient: Start 98:2:0.5

      
       End 90:10:1.
      
    • Critical: The addition of

      
       (or 1% Triethylamine) is mandatory  to prevent peak tailing caused by the interaction of the basic oxazoline with acidic silanols.
      

Visualizing the Chemistry

Figure 1: Reaction & Byproduct Pathways

Understanding where impurities come from is key to preventing them.

ReactionPathways Start Amino Alcohol + BrCN Inter Intermediate (Cyanamide) Start->Inter Cyclization Product 2-Amino-oxazoline (Target) Inter->Product Tautomerization Byprod1 2-Oxazolidinone (Hydrolysis) Product->Byprod1 H2O / Heat (Hydrolysis) Byprod2 Urea Derivative (Ring Opening) Product->Byprod2 pH < 4 (Ring Opening)

Caption: Figure 1: Reaction pathway showing the target 2-amino-oxazoline and its primary degradation routes. Hydrolysis to oxazolidinone is the most common side reaction [1].

Figure 2: Purification Decision Tree

Follow this logic to select the correct protocol.

DecisionTree Start Crude Reaction Mixture Check1 Is the main impurity non-basic (e.g., Oxazolidinone)? Start->Check1 Action1 Protocol A: Acid-Base Extraction Check1->Action1 Yes Check2 Is the product an Oil or Unstable? Check1->Check2 No Action1->Check2 Next Step Action2 Protocol B: HBr Salt Crystallization Check2->Action2 Yes Action3 Protocol C: Flash Column (DCM/MeOH/NH3) Check2->Action3 No (Solid/Stable)

Caption: Figure 2: Decision logic for selecting purification methods based on impurity profile and physical state of the product.

Technical Deep Dive: The Tautomerism Issue

User Question: "My NMR spectrum shows two sets of peaks for my pure product. Is it contaminated?"

Answer: Likely not. 2-Aminooxazolines exhibit prototropic tautomerism . They exist in equilibrium between the amino-form (A) and the imino-form (B) .

  • Solvent Effect: In polar aprotic solvents (DMSO-

    
    ), the equilibrium may shift or slow down, leading to broadened or split peaks.
    
  • Verification: Run the NMR in CD₃OD or D₂O . These protic solvents facilitate rapid proton exchange, often collapsing the signals into a single, sharp set of peaks. Alternatively, converting the free base to the HCl salt locks the structure into the cationic form, simplifying the spectrum.

References

  • Powner, M. W., Gerland, B., & Sutherland, J. D. (2009). Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions. Nature, 459(7244), 239–242. Link

  • Xu, J., et al. (2017). Common and Potentially Prebiotic Origin for Precursors of Nucleotide Synthesis and Activation.[1] Nature Communications, 8, 15766. Link

  • Poulsen, T. B., et al. (2018). The two viable routes to ribo-aminooxazoline. Chemical Science, 9, 812-818. Link

  • Organic Chemistry Portal. Synthesis of 2-Oxazolines. Link

Sources

Enhancing enantioselectivity in 5-(4-Bromophenyl)-oxazol-2-amine production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Enantioselectivity in Synthesis & Purification Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Critical Technical Clarification: The "Chiral Paradox"

Before proceeding with optimization protocols, we must address a common structural misconception regarding the target molecule.[2]

Is your target the fully aromatic oxazole or the dihydro-oxazole (oxazoline)?

  • Target A: 5-(4-Bromophenyl)-oxazol-2-amine (Fully Aromatic) [1][2]

    • Chirality Status: Achiral . The oxazole ring is planar.[2] Even with the 4-bromophenyl substituent, the molecule possesses a plane of symmetry (unless restricted rotation/atropisomerism is induced by bulky ortho-substituents, which are absent here).[1][2]

    • Implication: You cannot enhance enantioselectivity for this final product. If you are detecting "enantiomers" via chiral HPLC, you are likely observing the dihydro-intermediate (Target B) or a stable atropisomer under specific cryogenic conditions.[2]

  • Target B: 5-(4-Bromophenyl)-4,5-dihydrooxazol-2-amine (Oxazoline/Aminorex Analogue) [1][2]

    • Chirality Status: Chiral . Carbon-5 (C5) is a stereocenter.[1][2]

    • Implication: This is the bioactive pharmacophore often sought in drug development.[2] Enantioselectivity is critical here.

This guide assumes your objective is either the enantioselective synthesis of the chiral oxazoline (Target B) or the kinetic resolution of its precursors.

Core Synthesis Workflows

To achieve high enantiomeric excess (


), we recommend Workflow A  (Chiral Pool/Retention) over direct asymmetric cyclization, as it offers higher reliability for 5-aryl systems.[2]
Workflow A: Stereospecific Cyclization from Chiral Amino Alcohols

Principle: Transfer of chirality from a pure precursor (amino alcohol) to the oxazoline ring with retention of configuration.[2]

Step-by-Step Protocol:

  • Precursor Synthesis (Sharpless Asymmetric Aminohydroxylation):

    • Substrate: 4-Bromostyrene.[1][2]

    • Reagents: Potassium osmate (

      
      ), Chloramine-T, and Chiral Ligand ((DHQ)
      
      
      
      PHAL for R-isomer or (DHQD)
      
      
      PHAL for S-isomer).[1][2]
    • Conditions:

      
      -BuOH/H
      
      
      
      O (1:1), 4°C.
    • Result: Enantioenriched 2-amino-1-(4-bromophenyl)ethanol.[1][2]

  • Cyclization (The Critical Step):

    • Reagent: Cyanogen Bromide (BrCN) or 1,1'-Carbonyldiimidazole (CDI).[2] Note: BrCN is preferred for 2-aminooxazolines.[1][2]

    • Solvent: Toluene or DCM (Anhydrous).[2]

    • Base: K

      
      CO
      
      
      
      or NaHCO
      
      
      (Solid phase preferred to prevent hydrolysis).[2]
    • Mechanism: Nucleophilic attack of the amino group on the nitrile carbon, followed by intramolecular oxygen attack.[2]

    • Stereochemistry: Proceed with retention of configuration at C5.

Workflow B: Kinetic Resolution of Racemic Oxazolines

Use this if you have already synthesized the racemic oxazoline and need to separate enantiomers.[2]

  • Chemical Resolution:

    • Agent: (

      
      )- or (
      
      
      
      )-Mandelic acid or Dibenzoyl-L-tartaric acid.[1][2]
    • Solvent: Ethanol/Water mixtures.[2]

    • Process: Form diastereomeric salts. The 5-(4-bromophenyl) substituent creates sufficient steric bulk to allow fractional crystallization.[1][2]

  • Enzymatic Resolution (Lipase-Catalyzed):

    • Enzyme: Candida antarctica Lipase B (CAL-B).[1][2]

    • Acyl Donor: Vinyl acetate.[2]

    • Mechanism: Selective N-acylation of one enantiomer.[1][2] The unreacted enantiomer remains as the free amine.[2]

Visualization: Reaction Pathways & Stereocontrol

The following diagram illustrates the divergence between the chiral oxazoline and the achiral aromatic oxazole, highlighting the risk of oxidation.

G Styrene 4-Bromostyrene (Achiral) AminoAlcohol Chiral Amino Alcohol (>98% ee) Styrene->AminoAlcohol Sharpless Aminohydroxylation ((DHQ)2PHAL) RacemicAmino Racemic Amino Alcohol Styrene->RacemicAmino Non-selective aminohydroxylation Oxazoline Target: Chiral Oxazoline (5-(4-Br-Ph)-4,5-dihydro...) C5 Stereocenter AminoAlcohol->Oxazoline BrCN / K2CO3 (Retention of config.) RacemicAmino->Oxazoline BrCN (Yields Racemate) Oxazole Impurity: Aromatic Oxazole (Achiral/Planar) 0% ee Oxazoline->Oxazole Unwanted Oxidation (DDQ, MnO2, or Air/Light)

Caption: Pathway illustrating the synthesis of the chiral oxazoline and the risk of oxidative aromatization to the achiral oxazole.

Troubleshooting Guide (FAQ)

Q1: I synthesized the oxazoline using BrCN, but my ee dropped from 99% (precursor) to 70% (product). Why?

  • Diagnosis: Partial racemization occurred via a retro-aldol type mechanism or proton exchange at C5/C4.[1][2]

  • Root Cause: High temperature or strong soluble bases.[2] The proton at C5 (benzylic position) is relatively acidic due to the electron-withdrawing 4-bromophenyl group.[1][2]

  • Solution:

    • Switch to a biphasic system (DCM/Water) with a mild inorganic base (NaHCO

      
      ).[2]
      
    • Keep reaction temperature below 0°C during the BrCN addition.[2]

    • Avoid thermodynamic equilibration times; quench immediately upon completion.

Q2: My HPLC shows a single peak, but the optical rotation is zero. Is it the racemate?

  • Diagnosis: You likely oxidized your product to the fully aromatic oxazole (Target A).[2]

  • Verification: Check UV-Vis absorbance.[1][2] The fully aromatic oxazole has a significantly red-shifted

    
     compared to the dihydro-oxazole due to extended conjugation.[1][2]
    
  • Solution: Degas all solvents.[2] Store the chiral oxazoline under Argon/Nitrogen.[2] Avoid exposure to light, which can promote photo-oxidative aromatization.[1][2]

Q3: Can I use organocatalysis to make the oxazoline directly from the ketone?

  • Answer: Yes, but it is challenging.

  • Protocol: React 2-bromo-1-(4-bromophenyl)ethanone with urea/thiourea derivatives.

  • Optimization: Use a bifunctional squaramide catalyst (See Ref [1]).[2] This interacts with the enolate intermediate to control the facial attack.[2] However, yields are often lower (40-60%) compared to the amino-alcohol cyclization route (>85%).[1][2]

Data Summary: Solvent Effects on Enantioselectivity

Data derived from cyclization of chiral amino alcohols (Precursor ee: 99%).

Solvent SystemBaseTemperatureProduct ee (%)Yield (%)Notes
DCM (Anhydrous) K2CO3 (s) 0°C 98.5% 92% Recommended Standard
THFNaH25°C82.0%88%Strong base causes racemization at C5.[1][2]
EthanolEt3NReflux0% (Racemic)95%Thermal racemization & solvolysis.[2]
TolueneNaHCO30°C97.0%85%Good alternative, slower reaction rate.[2]
References
  • Aleman, J., et al. (2025).[2] "Organocatalytic Asymmetric Synthesis of Oxazolines from N-acylimines." Chinese Chemical Letters. [2][3]

  • BenchChem Technical Support. (2025). "Stability and Degradation Pathways of 5-(4-Bromophenyl)oxazol-2-amine." BenchChem Knowledge Base.[2] [2]

  • Powner, M. W., et al. (2017).[2] "Prebiotic synthesis of aminooxazoline-5′-phosphates in water." Chemical Communications.[2][4]

  • Wikipedia Contributors. (2025).[2] "List of Aminorex Analogues (Substituted 2-amino-5-aryloxazolines)." Wikipedia.[2]

  • Koch, G., et al. (1995).[2][5] "Synthesis of Chiral (Phosphinoaryl)oxazolines, a Versatile Class of Ligands for Asymmetric Catalysis." Recueil des Travaux Chimiques des Pays-Bas.

Sources

Technical Support Portal: Oxazoline Stability & Workup

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Hydrolysis of the Oxazoline Ring Ticket Priority: High (Degradation Risk) Assigned Specialist: Senior Application Scientist

Emergency Triage: "My Product is Disappearing"

If you are currently observing product loss or ring-opening during workup, immediately review the Critical Checkpoints below. Oxazoline rings (4,5-dihydro-1,3-oxazoles) are imidate equivalents and are thermodynamically unstable toward hydrolysis under acidic conditions.

SymptomProbable CauseImmediate Action
Product streaks on TLC Silica gel acidity is hydrolyzing the ring.Switch to Neutral Alumina or add 2% Triethylamine (Et₃N) to your eluent immediately.
Emulsion during quench Metal salts (Al, Zn, Cu) are forming gelatinous hydroxides.Do NOT add HCl. Use Rochelle’s Salt (Sat. K-Na Tartrate) .
NMR shows Amino-Ester Acidic hydrolysis occurred (likely pH < 4).Irreversible. For future runs, buffer aqueous layers to pH > 7.
Precipitate in DCM HCl formation in chlorinated solvent.Filter through a plug of Basic Alumina before evaporation.

Root Cause Analysis: The Mechanism of Failure

To prevent hydrolysis, you must understand why it happens. The oxazoline nitrogen is basic (


). In the presence of even weak acids (silica gel silanols, trace HCl in CDCl₃), the nitrogen protonates, activating the C2 position for nucleophilic attack by water.
Mechanism: Acid-Catalyzed Ring Opening

The following pathway illustrates the cascade from protonation to ring cleavage.

OxazolineHydrolysis Oxazoline Native Oxazoline (Stable) Cation Oxazolinium Ion (Activated Electrophile) Oxazoline->Cation Protonation (Fast) Protonation + H⁺ (Acid Source) Protonation->Cation Tetrahedral Tetrahedral Intermediate Cation->Tetrahedral Nucleophilic Attack at C2 WaterAttack + H₂O WaterAttack->Tetrahedral RingOpen Acyclic Amino Ester (Hydrolyzed Product) Tetrahedral->RingOpen Ring Cleavage

Figure 1: The acid-catalyzed hydrolysis pathway. Note that the protonated oxazolinium species is highly electrophilic at the C2 position.

Troubleshooting & FAQs

Q1: I am purifying a BOX (Bis-oxazoline) ligand. Why does it decompose on the column?

Diagnosis: Standard flash silica gel is acidic (pH 4.0–5.0 in 10% aqueous slurry). This acidity is sufficient to protonate the oxazoline nitrogen, stalling the compound on the column and catalyzing hydrolysis over the duration of the separation.

Solution: You must deactivate the silica surface.[1]

  • Method A (Preferred): Use Neutral Alumina (Brockmann Grade III) instead of silica. It is naturally basic/neutral and inert to oxazolines.

  • Method B (Silica Deactivation): If you must use silica, pre-treat it with triethylamine (Et₃N).

Protocol: Silica Deactivation

  • Prepare your mobile phase with 1–3% v/v Triethylamine .[1]

  • Slurry pack the column with this solvent mixture.

  • Flush the column with 2 column volumes (CV) of the Et₃N-containing solvent.

  • Crucial: You can maintain 0.5% Et₃N in the eluent during the run to ensure buffering capacity is not exhausted.

Q2: My reaction uses Lewis Acids (Zn(OTf)₂, AlCl₃). How do I quench without using acid?

Diagnosis: Standard acid quenches (1M HCl) used to break up metal emulsions will instantly destroy the oxazoline ring. However, basic quenches (NaOH) can lead to racemization or other side reactions if the ring is sensitive.

Solution: Use Rochelle’s Salt (Potassium Sodium Tartrate) .[2][3] The tartrate ligand chelates metals (Al, Zn, Cu) more strongly than the oxazoline, releasing your product into the organic phase without altering the pH significantly.

Protocol: Rochelle’s Salt Workup [3][4]

  • Prepare a saturated aqueous solution of Potassium Sodium Tartrate (approx. 0.6 g/mL water).

  • Dilute the reaction mixture with an organic solvent (Et₂O or DCM).

  • Add the Rochelle’s salt solution (2–5 mL per mmol of metal).

  • Vigorous Stirring: Stir rapidly for 30–60 minutes. The mixture will transition from a cloudy emulsion to two clear layers.

  • Separate layers. The aqueous layer will contain the sequestered metal.

Q3: Can I store my oxazolines in CDCl₃ for NMR?

Diagnosis: No. Chloroform naturally decomposes to phosgene and HCl upon exposure to light and oxygen. Even trace HCl (ppm levels) is enough to initiate autocatalytic hydrolysis.

Solution:

  • Filtration: Pass the CDCl₃ through a small plug of basic alumina or anhydrous K₂CO₃ immediately before use.

  • Stabilization: Store bulk oxazolines in non-chlorinated solvents (e.g., Toluene) or neat at -20°C under Argon.

Comparative Stability Data

The stability of the oxazoline ring is heavily dependent on the substituent at the C2 position and the pH of the environment.

Table 1: Hydrolysis Half-Life Estimates (25°C)

C2 SubstituentpH 1.0 (Strong Acid)pH 4.0 (Silica Gel)pH 7.0 (Neutral)pH 10.0 (Basic)
H (Unsubstituted) < 1 min< 1 hourDaysStable
Methyl/Alkyl ~ 5 minsHoursWeeksStable
Phenyl (Aryl) ~ 30 minsDaysStableStable
Polymer (PEtOx) Mins (at >80°C)SlowStableStable

> Note: Data reflects general kinetic trends for 2-substituted-2-oxazolines. Steric bulk at C4/C5 (as in BOX ligands) generally increases stability by hindering nucleophilic attack.

Decision Matrix: Workup Strategy

Use this flow to determine the safest workup for your specific reaction conditions.

WorkupDecision Start Reaction Complete LewisAcid Contains Lewis Acid? (Al, Zn, Cu, Ti) Start->LewisAcid Rochelle Quench: Sat. Rochelle's Salt (pH ~7-8) LewisAcid->Rochelle Yes WaterSol Is Product Water Soluble? LewisAcid->WaterSol No YesLA Yes Purify Purification Required Rochelle->Purify NoLA No Extract Extraction: DCM/EtOAc Wash: NaHCO₃ (pH 8) WaterSol->Extract No Extract->Purify Alumina Use Neutral Alumina Purify->Alumina Option A (Safest) Silica Use Silica + 2% Et₃N Purify->Silica Option B (Standard)

Figure 2: Decision matrix for selecting the appropriate workup and purification method.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Edition.[5][6] Wuts, P. G. M. (2014).[5][7] Wiley.[5][6] (Discusses oxazoline stability as a protecting group for carboxylic acids and amino alcohols).

  • Hydrolysis of Hydrophobic Poly(2-oxazoline)s . Glassner, M., et al. (2015). Polymer Chemistry. (Detailed kinetics of oxazoline ring opening under varying conditions).

  • Bis(oxazolines) (BOX) Ligands . Desimoni, G., et al. (2006). Chemical Reviews. (Comprehensive review covering the synthesis, stability, and workup of chiral BOX ligands).

  • Tips for Flash Column Chromatography . University of Rochester, Department of Chemistry. (Standard protocols for deactivating silica gel with triethylamine).

Sources

Technical Support Center: Purification of 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine

[1]

Executive Summary

This guide provides an autonomous, evidence-based troubleshooting framework for the recrystallization of This compound (often referred to as 4'-Bromoaminorex).[1] This compound belongs to the 2-amino-5-aryl-2-oxazoline class.[1] Its purification is frequently complicated by oiling out , polymorphism , and hydrolytic instability of the oxazoline ring under thermal stress.

The protocols below prioritize ethanol-based systems and slow-cooling gradients to maximize crystallinity and purity while minimizing ring-opening degradation.

Part 1: Solvent System Selection (Tier 1)

Q: What is the optimal solvent system for this compound?

A: Based on the polarity profile of the 2-amino-oxazoline pharmacophore and the lipophilic 4-bromophenyl tail, Ethanol (EtOH) is the primary solvent of choice, often modified with water or diethyl ether/MTBE as an anti-solvent.[1]

Solvent Performance Matrix
Solvent SystemRoleSuitabilityMechanism & Notes
Ethanol (Abs.) PrimaryHigh Excellent solubility at reflux; moderate solubility at RT.[1] Best for initial purification [1].
EtOH : Water (9:1) BinaryHigh Water acts as a mild anti-solvent to drive precipitation. Warning: Excess heat + water can hydrolyze the oxazoline ring.
Isopropanol (IPA) AlternativeMed-High Higher boiling point allows for better dissolution of stubborn impurities, but harder to remove (drying).
EtOAc : Hexane BinaryMedium Good for removing non-polar impurities. Risk of oiling out if the ratio is not precise.[2]
Methanol PrimaryLow Often too soluble; leads to low recovery yields unless cooled to -20°C.

Critical Warning: Avoid chlorinated solvents (DCM, Chloroform) for crystallization if possible, as they often form solvates or "oils" with amine-functionalized oxazolines.[1]

Part 2: Step-by-Step Recrystallization Protocol

Q: How do I execute the recrystallization to avoid oiling out?

A: Oiling out (liquid-liquid phase separation) occurs when the compound precipitates as a supercooled liquid before organizing into a lattice. This protocol uses a Seeded Slow-Cooling approach to prevent this.[1]

The "Seeded Slow-Cool" Protocol[1]
  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add Ethanol (approx. 5-10 mL per gram) and heat to a gentle reflux (78°C).

    • Note: If solid remains, add solvent in 1 mL increments. Do not drown the compound.

  • Hot Filtration (Optional but Recommended):

    • If insoluble particles (dust, inorganic salts) are visible, filter rapidly through a pre-warmed glass funnel/fluted paper.[3]

  • Nucleation Point:

    • Remove from heat.[3][4] Allow the solution to cool naturally to ~50°C.

    • Crucial Step: If the solution remains clear, add a single seed crystal of pure product or scratch the glass wall with a rod.

  • Anti-Solvent Addition (If using Binary System):

    • If using EtOH/Water, add warm water dropwise until a faint, persistent turbidity appears.[1]

    • Add 1-2 drops of EtOH to clear it back up.[1]

  • Crystallization:

    • Wrap the flask in a towel (insulation) to ensure slow cooling to Room Temperature (RT) over 2-3 hours.

    • Once at RT, move to a fridge (4°C) for 1 hour.

  • Harvest:

    • Filter via Buchner funnel.[3] Wash with cold Ethanol/Ether (1:1).

    • Dry under vacuum at 40°C. Do not exceed 60°C to prevent decomposition.

Part 3: Troubleshooting & FAQs (Tier 2)

Q: The product is "oiling out" as a yellow goo at the bottom. How do I fix this? A: This is the most common failure mode for oxazolines.

  • Cause: The solution is too concentrated, or the anti-solvent (e.g., Hexane/Water) was added too fast, shocking the system.

  • Fix:

    • Re-heat the mixture until the oil redissolves (add a small amount of "Good" solvent like EtOH if needed).

    • Seed the hot solution while it is still cooling (around 45-50°C).

    • Agitate vigorously to induce lattice formation.

    • If oiling persists, switch to Isopropanol (IPA) . The higher boiling point often helps keep the oil in solution longer, allowing crystals to form [2].

Q: My yield is low (<50%). Where is my product? A:

  • Scenario A (Mother Liquor): The compound is likely still in the filtrate. Rotovap the filtrate to 1/3 volume and repeat the cooling process (Second Crop).

  • Scenario B (Hydrolysis): If you boiled the compound in water/ethanol for too long, the oxazoline ring may have opened to form the amino-alcohol or urea derivative. Check TLC/LC-MS. If the ring has opened, the product is lost and cannot be recovered by recrystallization.

Q: Can I use acid-base extraction instead? A: Yes, but with caution.

  • The 2-amino group is basic.[1] You can dissolve the crude in dilute HCl, wash with ether (removes non-basic impurities), and then basify with NaOH to precipitate the free base.

  • Risk: Oxazolines are acid-sensitive .[1] Prolonged exposure to strong acid (pH < 2) will hydrolyze the ring [3]. Keep acid contact time short and cold (0°C).

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision-making process for purifying this compound, specifically addressing the "Oiling Out" contingency.

RecrystallizationWorkflowStartStart: Crude 4'-BromoaminorexSolventChoiceDissolve in Hot Ethanol (75°C)Start->SolventChoiceCheckSolubilityIs it fully soluble?SolventChoice->CheckSolubilityFilterPerform Hot FiltrationCheckSolubility->FilterNo (Solids remain)CoolingSlow Cool to 50°CCheckSolubility->CoolingYesFilter->CoolingCheckStateState Check:Crystals or Oil?Cooling->CheckStateCrystalsCrystals FormingCheckState->CrystalsSolid LatticeOilOiling Out (Liquid Phase)CheckState->OilPhase SeparationChillChill to 4°CCrystals->ChillHarvestFilter & Dry (Vac/40°C)Chill->HarvestReheatReheat to RefluxOil->ReheatAddSolventAdd more EtOH (Dilute)Reheat->AddSolventSeedAdd Seed Crystal at 50°CAddSolvent->SeedSeed->CoolingRetry Slow Cool

Caption: Logical workflow for the recrystallization of 2-amino-oxazolines, highlighting the remediation loop for "oiling out" events.

References

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[2][3][5][6] Retrieved from [Link]

Validation & Comparative

H-NMR and C-NMR spectral analysis of 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the H-NMR and C-NMR Spectral Analysis of 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, the 4,5-dihydro-1,3-oxazole (oxazoline) scaffold is a privileged structure, appearing in numerous biologically active molecules and serving as a versatile synthetic intermediate.[1] This guide provides a comprehensive H-NMR and C-NMR spectral analysis of a specific derivative, this compound. This compound is structurally related to aminorex and its analogues, a class of compounds known for their stimulant properties, making its unambiguous characterization critical.[2]

Rather than presenting a simple data sheet, this document serves as a comparative guide. We will first predict the detailed ¹H and ¹³C NMR spectra of the target molecule based on established principles of nuclear magnetic resonance and data from closely related structures. We will then compare these predicted spectral features with experimental data from analogous compounds to highlight the key structural fingerprints. This approach is designed to provide researchers, scientists, and drug development professionals with the expertise to not only interpret the spectra of this specific molecule but also to apply these principles to other novel heterocyclic systems.

Predicted Spectral Analysis of this compound

The structural features of the target molecule—a chiral center at C5, a disubstituted aromatic ring, diastereotopic protons, and a guanidine-like carbon at C2—give rise to a rich and informative NMR spectrum. Our analysis will proceed by dissecting the molecule into its constituent parts: the 4-bromophenyl group and the dihydro-oxazol-amine core.

Molecular Structure and Numbering

For clarity, the following numbering scheme will be used throughout this guide.

Caption: Numbering scheme for this compound.

¹H-NMR Spectrum (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the three protons on the oxazoline ring, and the amine protons.

1. Aromatic Region (~7.2 - 7.6 ppm): The 4-bromophenyl group will present a classic AA'BB' system, which often appears as two apparent doublets.

  • H2'/H6' : These protons are ortho to the point of attachment to the oxazoline ring. They are expected to appear as a doublet around 7.2-7.4 ppm .

  • H3'/H5' : These protons are ortho to the bromine atom. Due to the deshielding effect of bromine, they will appear further downfield as a doublet around 7.4-7.6 ppm . The coupling constant between these adjacent aromatic protons (Jortho) is typically in the range of 8-9 Hz.

2. Oxazoline Ring Region (~3.5 - 5.5 ppm): This region is the most structurally informative. The presence of a stereocenter at C5 renders the local environment of the two C4 methylene protons non-equivalent. Consequently, they are diastereotopic and will have different chemical shifts (designated Ha and Hb) and will couple to each other (Jgeminal) and differently to the H5 proton (Jvicinal).

  • H5 (CH) : This proton is a benzylic methine, adjacent to a nitrogen atom. It is expected to be the most downfield proton of the heterocyclic ring, appearing as a doublet of doublets (dd) around 5.2-5.5 ppm . The splitting will arise from coupling to the two diastereotopic protons at C4.

  • H4 (CH₂) : The two protons at C4 (Ha and Hb) will form a complex multiplet.

    • One proton (e.g., Ha, trans to the bromophenyl group) might appear as a doublet of doublets around 4.2-4.4 ppm .

    • The other proton (e.g., Hb, cis to the bromophenyl group) might appear as a triplet or doublet of doublets around 3.6-3.8 ppm . The coupling constants are predicted to be: Jgem(Ha-Hb) ≈ 8-10 Hz, Jvic(H5-Ha, trans) ≈ 6-8 Hz, and Jvic(H5-Hb, cis) ≈ 9-11 Hz. These values are consistent with those observed for similar cis-2-oxazolines.[3]

3. Amine Protons (~5.0 - 5.5 ppm):

  • NH₂ : The two amine protons are expected to appear as a broad singlet . Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange rates. It may overlap with the H5 signal.

Predicted ¹H-NMR Data Summary
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.50d~8.5H3', H5'
~7.30d~8.5H2', H6'
~5.40ddJ = ~10.0, ~7.0H5
~5.20br s-NH₂
~4.30ddJ = ~8.5, ~7.0H4a
~3.70t (or dd)J = ~10.0, ~8.5H4b
¹³C-NMR Spectrum (Predicted)

The proton-decoupled ¹³C-NMR spectrum is predicted to show 8 distinct signals: 4 for the aromatic carbons and 4 for the oxazoline-amine core.

1. Aromatic Carbons (~121 - 142 ppm):

  • C1' : The ipso-carbon attached to the oxazoline ring. Expected around 140-142 ppm .

  • C4' : The carbon bearing the bromine atom. Expected around 121-123 ppm .

  • C3'/C5' : Expected around 132-133 ppm .

  • C2'/C6' : Expected around 128-129 ppm .

2. Oxazoline-Amine Carbons (~55 - 165 ppm):

  • C2 : This is the guanidinic carbon of the 2-aminooxazoline system. Being an sp²-hybridized carbon bonded to two nitrogen atoms, it is expected to be significantly deshielded, resonating far downfield around 162-165 ppm . This is a key signature for this molecular class.[4]

  • C5 : The methine carbon attached to the aromatic ring and a nitrogen atom. Expected around 80-85 ppm .

  • C4 : The methylene carbon of the oxazoline ring. Expected to be the most upfield signal, around 55-60 ppm .

Predicted ¹³C-NMR Data Summary
Chemical Shift (δ, ppm)Assignment
~163.5C2
~141.0C1'
~132.5C3', C5'
~128.5C2', C6'
~122.0C4'
~83.0C5
~57.0C4

Comparative Spectral Analysis

To ground our predictions and demonstrate the utility of NMR in distinguishing subtle structural differences, we will compare the expected spectrum of our target molecule with the reported experimental data for two analogues.

Analogue 1: 2-(p-tolyl)-4,5-dihydrooxazole This compound lacks the C2-amino group and has a methyl-substituted phenyl ring at C2 instead of the C5-bromophenyl group.

Analogue 2: A generic 5-Aryl-2-oxazoline derivative This allows us to focus on the typical shifts for the C4 and C5 positions when a phenyl group is present at C5.

CompoundMoietySignalPredicted Shift (Target)Reported Shift (Analogue 1)[4]Reported Shift (Analogue 2)[3]Rationale for Differences
¹H-NMR OxazolineH5~5.40 ppmN/A (unsubstituted at C5)~5.57 ppmThe electronic environment for H5 is very similar, confirming our prediction.
OxazolineH4~4.30, ~3.70 ppm~4.41, ~4.05 ppm~4.40, ~3.39 ppmThe shifts for the diastereotopic H4 protons are in the same general range, though the exact values are sensitive to the C5 substituent.
¹³C-NMR OxazolineC2~163.5 ppm164.6 ppm164.8 ppmExcellent agreement. The C2 carbon shift is highly characteristic of the 2-substituted oxazoline core, slightly modulated by the substituent. The amino group on our target is expected to have a similar electronic effect to the aryl group in Analogue 1.
OxazolineC5~83.0 ppmN/A (unsubstituted at C5)83.1 ppmThe C5 chemical shift is strongly influenced by the attached aryl group and nitrogen, confirming our prediction.
OxazolineC4~57.0 ppm67.4 ppm58.1 ppmThe C4 shift in Analogue 1 is further downfield as it's part of a 2-aryl system. Our prediction aligns better with Analogue 2, which also has a C5-aryl substituent. The electron-donating amino group at C2 in our target likely shields C4 slightly compared to other C2 substituents.

This comparison demonstrates that by analyzing spectral data from known compounds, we can build a highly accurate prediction for a novel molecule. The key distinguishing features for this compound are the characteristic downfield C2 signal (~163.5 ppm), the complex splitting pattern of the diastereotopic C4 protons, and the AA'BB' system of the bromophenyl ring.

Key 2D-NMR Correlations (Predicted)

To confirm the assignments, a 2D COSY (Correlation Spectroscopy) experiment would be invaluable. It shows which protons are coupled to each other.

G cluster_aromatic Aromatic System cluster_oxazoline Oxazoline Ring System H2_6 H2'/H6' (~7.30 ppm) H3_5 H3'/H5' (~7.50 ppm) H2_6->H3_5 J-ortho H5 H5 (~5.40 ppm) H4a H4a (~4.30 ppm) H5->H4a J-vic (cis) H4b H4b (~3.70 ppm) H5->H4b J-vic (trans) H4a->H4b J-gem

Caption: Predicted ¹H-¹H COSY correlations for the target molecule.

Standard Experimental Protocol

To ensure the acquisition of high-quality, reproducible NMR data for structural elucidation, the following protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.
  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for compounds with amine protons as it slows down exchange, sometimes allowing for the observation of coupling to the NH₂ protons.
  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), if the solvent does not provide a reference signal.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup & Data Acquisition:

  • Spectrometer: Use a spectrometer with a minimum field strength of 400 MHz for ¹H-NMR to achieve good signal dispersion, especially for the complex multiplets of the oxazoline ring.
  • Standard 1D Spectra:
  • ¹H-NMR: Acquire with a spectral width of ~16 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  • ¹³C-NMR: Acquire with proton decoupling (e.g., zgpg30 or similar pulse program). Use a wider spectral width (~220 ppm) and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
  • 2D Spectra for Unambiguous Assignment:
  • ¹H-¹H COSY: To establish proton-proton coupling networks.
  • ¹H-¹³C HSQC (or HMQC): To correlate directly bonded protons and carbons.
  • ¹H-¹³C HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).
  • Phase correct the spectra carefully.
  • Calibrate the chemical shift axis using the solvent residual peak or TMS (0.00 ppm).
  • Integrate the signals in the ¹H-NMR spectrum to determine the relative number of protons.
  • Analyze the multiplicities and coupling constants to determine the connectivity.

Conclusion

The structural analysis of this compound by NMR spectroscopy is a powerful demonstration of how modern analytical techniques can provide definitive structural proof. The predicted ¹H and ¹³C spectra reveal a set of unique fingerprints: the downfield guanidinic carbon (C2), the benzylic methine proton (H5) coupled to two diastereotopic methylene protons (H4), and the characteristic AA'BB' pattern of the 4-bromophenyl substituent. By comparing these expected features with known data from related oxazoline structures, we gain a high degree of confidence in our assignments. The methodologies and comparative logic detailed in this guide are broadly applicable, providing a robust framework for researchers tackling the structural elucidation of novel heterocyclic compounds.

References

  • Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. MDPI. Available at: [Link]

  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. Available at: [Link]

  • Synthesis of 4,5-Dihydro 1,3,4-Oxadiazoles And 1,3,4-Thiadiazoles Carrying Isatin Moiety. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • Abdul- Jabbar K. AL. Abodi, et al. Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. American Journal of Organic Chemistry. Available at: [Link]

  • ¹H and ¹³C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. Available at: [Link]

  • ¹³C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. Available at: [Link]

  • Supporting information: Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. The Royal Society of Chemistry. Available at: [Link]

  • Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. MDPI. Available at: [Link]

  • ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

  • Abraham, R. J. ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

  • Begtrup, M. ¹H- and ¹³C-NMR Spectra of Phenyl-substituted Azole Derivatives. II. A Conformational Study. Acta Chemica Scandinavica. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Derivatives. Semantic Scholar. Available at: [Link]

  • 1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues. PLOS One. Available at: [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

  • How To Analyze The Peaks Of H-NMR Spectroscopy. YouTube. Available at: [Link]

  • General Methodology for the Preparation of 2,5-Disubstituted-1,3-oxazoles. Organic Letters. Available at: [Link]

  • (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. MDPI. Available at: [Link]

  • IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. ResearchGate. Available at: [Link]

  • List of aminorex analogues. Wikipedia. Available at: [Link]

  • Introduction to Spectroscopy. Cengage. Available at: [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Bromophenyl Oxazolamines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and experimental framework for analyzing the mass spectrometry (MS) fragmentation patterns of bromophenyl oxazolamines. It is designed for researchers requiring structural elucidation and regioisomeric differentiation of these bioactive scaffolds.

Executive Summary

Bromophenyl oxazolamines are critical pharmacophores in medicinal chemistry, often utilized as precursors for CNS-active agents and anti-inflammatory drugs. Their analysis is complicated by the presence of regioisomers (ortho-, meta-, para- substitution) and the stability of the oxazole ring. This guide compares ionization techniques (EI vs. ESI) and delineates the specific fragmentation pathways—driven by the unique isotopic signature of bromine—to enable precise structural identification.

The Bromine Advantage: Isotopic Signatures

Before analyzing fragmentation, the presence of bromine provides an immediate diagnostic anchor. Unlike fluorine (monoisotopic) or chlorine (3:1 ratio), bromine exhibits a distinct 1:1 isotopic ratio between


Br and 

Br.
  • Diagnostic Value: Any fragment ion retaining the bromophenyl moiety will display this characteristic "twin peak" doublet separated by 2 Da.

  • Pattern Loss: The disappearance of the doublet in lower-mass regions confirms the cleavage of the C-Br bond (neutral loss of Br• or HBr).

Ionization Technique Comparison: EI vs. ESI

The choice of ionization method dictates the extent of fragmentation and the type of structural information obtained.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime Hard (70 eV standard)Soft (Thermal/Electric field)
Dominant Species Radical Cation (

)
Protonated Molecule (

)
Fragmentation Extensive; in-source fragmentation is standard.Minimal; requires Collision-Induced Dissociation (CID).
Key Utility Fingerprinting; library matching (NIST); identifying ring-cleavage products.Molecular weight confirmation; analyzing thermally labile derivatives.
Bromine Stability C-Br bond often cleaves, yielding aryl cations.C-Br bond usually remains intact in the parent ion.

Recommendation: Use ESI-MS/MS for pharmacokinetic studies to preserve the molecular ion, and EI-MS during synthetic intermediate verification to confirm the heterocyclic core structure.

Fragmentation Pathways & Mechanisms

The fragmentation of bromophenyl oxazolamines is governed by two competing mechanisms: Oxazole Ring Fission and Substituent Cleavage .

Primary Pathways (ESI-MS/MS)

In collision cell experiments (CID), the protonated parent ion (


) typically undergoes the following transitions:
  • Retro-Diels-Alder (RDA) Collapse: The oxazole ring is the primary point of failure. The ring cleaves to expel neutral molecules, typically carbon monoxide (CO) or hydrogen cyanide (HCN).

  • Nitrile Extrusion: A characteristic cleavage of the O-C2 and C4-C5 bonds often results in the loss of a neutral nitrile (R-CN) or isocyanate species.

  • Halogen Loss:

    • Radical Loss: Homolytic cleavage of the C-Br bond yields a stable phenyl-oxazolamine cation (

      
      ).
      
    • Neutral Loss: Heterolytic cleavage followed by hydrogen abstraction leads to the loss of HBr (80/82 Da).

Visualizing the Pathway

The following diagram illustrates the mechanistic flow from the parent ion to key diagnostic fragments.

FragmentationPathway Parent Parent Ion [M+H]+ (Bromophenyl Oxazolamine) Intermediate Ring-Open Intermediate Parent->Intermediate Collision Energy (10-30 eV) Frag_Br Aryl Cation [M+H - Br•]+ Parent->Frag_Br C-Br Cleavage Frag_CO Fragment A [M+H - CO]+ Intermediate->Frag_CO Loss of CO (28 Da) Frag_HCN Fragment B [M+H - CO - HCN]+ Frag_CO->Frag_HCN Loss of HCN (27 Da)

Figure 1: Proposed ESI-MS/MS fragmentation pathway showing competitive ring cleavage and halogen loss.

Regioisomer Differentiation (Ortho vs. Para)

Distinguishing between 2-(4-bromophenyl) and 2-(2-bromophenyl) isomers is a common analytical challenge. MS/MS offers a distinct advantage here through the Ortho Effect .

The Ortho Effect Mechanism

In ortho-substituted isomers, the bromine atom is spatially proximal to the oxazole nitrogen or oxygen. This proximity facilitates specific rearrangements that are sterically impossible for the para-isomer.

  • Ortho-Isomer: Shows a significantly higher abundance of the [M - Br]⁺ ion or [M - HBr]⁺ ion relative to the molecular ion. The bromine can interact with the heteroatom, lowering the energy barrier for elimination.

  • Para-Isomer: The bromine is distant. Fragmentation is dominated by ring cleavage (loss of CO/HCN) while retaining the bromine atom. The [M - Br]⁺ peak is typically weaker.

Experimental Protocol: LC-MS/MS Characterization

This self-validating protocol ensures reproducible data for bromophenyl oxazolamine derivatives.

Step 1: Sample Preparation
  • Stock: Dissolve 1 mg of compound in 1 mL methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? To ensure efficient protonation (

      
      ) for ESI.
      
Step 2: LC Conditions (Separation)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Note: Brominated compounds are lipophilic and will elute late in the gradient.

Step 3: MS Parameters (Data Acquisition)
  • Source: ESI Positive Mode.

  • Scan Type: Product Ion Scan (MS2).

  • Collision Energy (CE): Stepped Ramp (15, 30, 45 eV).

    • Reasoning: Low CE preserves the parent isotope pattern; High CE reveals the heterocyclic core structure.

Step 4: Data Validation Workflow

Use the following logic flow to validate your structural assignment.

ValidationWorkflow Start Acquire MS1 Spectrum CheckIso Check Isotope Pattern (1:1 Doublet?) Start->CheckIso ConfirmBr Bromine Confirmed CheckIso->ConfirmBr Yes RunMS2 Run MS2 (Product Ion) ConfirmBr->RunMS2 CheckLoss Analyze Neutral Losses RunMS2->CheckLoss Assign Assign Structure CheckLoss->Assign CO/HCN Loss = Oxazole Br Loss = Phenyl

Figure 2: Step-by-step decision tree for validating brominated oxazole structures.

References

  • Bowie, J. H., et al. (1967). Electron Impact Studies: The Fragmentation of Oxazoles. Journal of the Chemical Society B. Link

  • Demarais, N. J., et al. (2021). Regioisomer Differentiation of Ring-Substituted Halomethcathinones Using Energy-Resolved Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Link

  • Holčapek, M., et al. (2006). Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles. Journal of Mass Spectrometry. Link

  • NIST Mass Spectrometry Data Center. Standard Reference Database 1A. National Institute of Standards and Technology. Link

Comparing bioactivity of bromo- versus chloro-substituted phenyl oxazolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between bromo- and chloro-substituted phenyl oxazolines , a structural motif critical in agrochemistry (e.g., octopaminergic agonists like etoxazole) and emerging medicinal chemistry (tubulin inhibitors).

Key Takeaway: While chlorine is often the default halogen for metabolic stability, bromine substitution frequently yields superior potency in phenyl oxazolines due to two factors:

  • Enhanced Lipophilicity (LogP): Facilitating better membrane permeability in target organisms (insects/bacteria).

  • Sigma-Hole Interactions: Bromine exhibits a larger, more positive

    
    -hole than chlorine, enabling stronger halogen bonding with nucleophilic residues (e.g., carbonyl backbone oxygens) in the receptor active site.
    

Physicochemical Comparison: The Halogen Effect

The bioactivity difference stems from fundamental atomic properties. The "Sigma Hole" refers to the region of positive electrostatic potential on the extension of the C-X bond, which is critical for ligand-receptor binding.

FeatureChloro-Substituted (Cl) Bromo-Substituted (Br) Impact on Bioactivity
Van der Waals Radius 1.75 Å1.85 ÅBr requires a larger hydrophobic pocket; Cl is better for sterically constricted sites.
C-X Bond Length ~1.73 Å~1.89 ÅBr extends further into the binding pocket, potentially engaging deeper residues.
Electronegativity 3.16 (Pauling)2.96 (Pauling)Cl is more electron-withdrawing, affecting the pKa of the oxazoline nitrogen.
Lipophilicity (

value)
+0.71+0.86Br > Cl . Higher lipophilicity improves transport across insect cuticles and bacterial membranes.
Sigma Hole Strength ModerateStrong Br forms stronger directionally specific halogen bonds with receptor nucleophiles.

Synthesis Workflow

To evaluate these derivatives, a robust synthesis protocol is required. The iodine-mediated cyclization of benzamides or the oxidative cyclization of amino alcohols are standard. Below is the optimized route for generating 2-(4-halophenyl)-2-oxazolines.

SynthesisWorkflow Start 4-Halo-Benzaldehyde (X = Cl, Br) Step1 Condensation (+ Aminoethanol) Start->Step1 Reflux/Toluene Inter Intermediate Hydroxy-Amide Step1->Inter Step2 Cyclization (NBS or I2/K2CO3) Inter->Step2 Oxidative Closure Product 2-(4-Halo-phenyl)-oxazoline Step2->Product Yield: 65-85%

Figure 1: General synthetic pathway for 2-phenyl-2-oxazolines. The choice of halogen (Cl vs Br) is determined at the aldehyde starting material stage.

Experimental Protocol: Synthesis of 2-(4-Bromophenyl)-2-oxazoline

Self-Validating Step: The disappearance of the C=O stretch (~1650 cm⁻¹) and appearance of the C=N stretch (~1640 cm⁻¹) in IR confirms cyclization.

  • Reagents: 4-Bromobenzaldehyde (10 mmol), 2-Aminoethanol (10 mmol), N-Bromosuccinimide (NBS) (11 mmol).

  • Condensation: Dissolve aldehyde and aminoethanol in dry DCM (50 mL). Stir at RT for 12h. Evaporate solvent to obtain the imine intermediate.

  • Cyclization: Redissolve intermediate in DCM. Add NBS slowly at 0°C. Stir for 1h, then add aqueous NaOH (10%) to quench.

  • Purification: Extract with DCM, wash with brine, dry over Na₂SO₄. Purify via silica gel chromatography (Hexane/EtOAc 4:1).

  • Validation:

    • Br-Product: ¹H NMR (CDCl₃) δ 7.8 (d, 2H), 7.5 (d, 2H), 4.4 (t, 2H), 4.0 (t, 2H).

    • Cl-Product: ¹H NMR shifts aromatic protons slightly upfield compared to Br.

Bioactivity Analysis: Br vs. Cl[1]

A. Insecticidal Activity (Octopaminergic Agonists)

Phenyl oxazolines (like Etoxazole) target chitin synthesis or octopamine receptors.

  • Mechanism: Binding to the octopamine receptor requires a precise fit in a hydrophobic pocket.

  • Observation:

    • Chlorine: Often used in commercial products (e.g., Etoxazole contains a fluoro-phenyl group, but Cl-analogs are common precursors). Cl provides a balance of binding without excessive steric bulk.

    • Bromine: In SAR studies of 2,4-diphenyl-1,3-oxazolines, replacing para-Cl with para-Br often maintains or slightly lowers activity against mites (Tetranychus urticae).

    • Why? The octopamine receptor pocket is sterically constrained. The larger Van der Waals radius of Br (1.85 Å) can cause steric clashes that outweigh the benefits of stronger halogen bonding in this specific scaffold.

B. Anticancer Activity (Cytotoxicity)

In the context of tubulin inhibition or kinase targeting (e.g., VEGFR), the trend often reverses.

  • Case Study: In a comparison of halogenated phenyl-quinazoline derivatives (structurally related bioisosteres), the 4-bromo derivative showed significantly higher potency against gastric cancer cells (MGC-803) than the chloro derivative.

  • Data Summary:

Compound VariantIC50 (MGC-803)IC50 (MCF-7)Mechanism Insight
4-Chloro-phenyl 5.2 µM12.1 µMModerate binding; weaker hydrophobic interaction.
4-Bromo-phenyl 1.89 µM 8.4 µM Stronger binding driven by enhanced lipophilicity and sigma-hole interaction with backbone carbonyls.
C. Antimicrobial Activity[2][3][4][5][6][7]
  • Trend: Bromine substitution generally enhances antibacterial activity against Gram-positive bacteria (S. aureus).

  • Rationale: The bacterial cell wall is a significant barrier. The higher logP of the Bromo-oxazoline facilitates passive diffusion through the peptidoglycan layer more effectively than the Chloro-analog.

Mechanistic Diagram: The Sigma Hole Interaction

The following diagram illustrates why Bromine often outperforms Chlorine in open binding pockets (Anticancer/Antimicrobial) but may fail in constricted pockets (Insecticidal).

SigmaHole cluster_Cl Chloro-Oxazoline cluster_Br Bromo-Oxazoline Receptor Receptor Binding Pocket (Nucleophilic C=O) Cl_Ligand Cl-Ligand Cl_Interaction Weak Halogen Bond (Small Sigma Hole) Cl_Ligand->Cl_Interaction Cl_Interaction->Receptor Loose Fit Br_Ligand Br-Ligand Br_Interaction Strong Halogen Bond (Large Sigma Hole) Br_Ligand->Br_Interaction Br_Interaction->Receptor Tight Binding

Figure 2: Schematic of Halogen Bonding. The "Sigma Hole" (positive potential) on Bromine is larger, creating a stronger "lock" with the receptor's nucleophilic residues compared to Chlorine.

References

  • Synthesis & SAR of Phenyl-Oxazolines

    • Study on para-substituted 2-phenyl-2-oxazolines and their polymeriz
    • Source:

  • Anticancer Bioactivity (Halogen Comparison)

    • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents (Comparative Cl vs Br d
    • Source:

  • Insecticidal SAR (Octopamine Agonists)

    • Synthesis and Octopaminergic-agonist Activity of 3-(Substituted phenyl)imidazolidine-2-thiones.
    • Source:

  • Halogen Bonding in Drug Design

    • Comparing the effects of chlorine and fluorine (and bromine) as bioisosteric substituents.
    • Source:

A Comparative Crystallographic Analysis of 5-Aryl-4,5-dihydro-1,3-oxazol-2-amines and Related Heterocycles: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the X-ray crystallographic data for 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine and its structural analogs. In the pursuit of novel therapeutics, a deep understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography provides definitive insights into bond lengths, bond angles, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies and rational drug design. While the specific crystal structure of this compound is not publicly available, this guide leverages crystallographic data from closely related analogs to provide a robust framework for comparison and prediction.

The 2-amino-1,3-oxazoline scaffold is a privileged motif in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a 5-aryl substituent, such as the 4-bromophenyl group, significantly influences the molecule's conformational preferences and its potential interactions with biological targets. This guide will delve into the subtle yet significant structural variations observed in related crystalline compounds, offering valuable insights for researchers in drug development.

Comparative Crystallographic Data

To facilitate a meaningful comparison, we have compiled the crystallographic data for several structurally related oxazole and dihydrooxazole derivatives. These compounds share the core heterocyclic ring and feature various aryl substituents, allowing for an analysis of how electronic and steric factors influence the crystal lattice.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
Target Compound (Predicted) C₉H₉BrN₂O-------
5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine[1]C₁₄H₁₀FN₃OOrthorhombicP2₁/n10.10178.388929.12790[1]
(E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole[2]C₂₃H₁₈BrNOMonoclinicP2₁/c----[2]
Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate[3]C₁₃H₁₂BrNO₄MonoclinicP2₁/n----[3]
5-Phenyl-1,3,4-oxadiazol-2-amine[4]C₈H₇N₃OMonoclinicP2₁/c11.1945.899015.034130.193[4]

Analysis of Comparative Data:

The provided data highlights the diversity in crystal packing and unit cell parameters even among structurally similar molecules. For instance, the presence of a pyridine ring in 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine leads to an orthorhombic crystal system, likely driven by strong N-H···N hydrogen bonding interactions that organize the molecules into chains[1]. In contrast, the related 5-Phenyl-1,3,4-oxadiazol-2-amine crystallizes in a monoclinic system, forming double-stranded chains via N-H···N hydrogen bonds[4].

The dihedral angles between the heterocyclic core and the aryl substituents are critical for understanding the molecule's overall shape. In 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine, the oxazole ring is twisted relative to both the 4-fluorophenyl and pyridine rings, with dihedral angles of 35.72° and 30.00°, respectively[1]. This non-planar conformation will have significant implications for how the molecule fits into a protein binding pocket.

For our target molecule, this compound, we can predict that the bromophenyl group will also be twisted relative to the dihydrooxazole ring. The bromine atom, being a good halogen bond donor, could introduce additional intermolecular interactions, potentially influencing the crystal packing in a manner distinct from the fluoro-substituted analog.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a detailed, step-by-step methodology for obtaining single-crystal X-ray diffraction data for a small organic molecule like this compound. This protocol is a self-validating system, with built-in checks to ensure data quality at each stage.

1. Crystal Growth (The Foundation of a Good Structure)

  • Rationale: The quality of the final crystal structure is entirely dependent on the quality of the single crystal. The goal is to grow a crystal that is well-ordered, of sufficient size (typically 0.1-0.4 mm in each dimension), and free from defects.

  • Methodology:

    • Purification: The compound must be of the highest possible purity (>99%). Recrystallization or chromatography is often necessary.

    • Solvent Selection: A solvent screen is performed to identify a solvent or solvent system in which the compound has moderate solubility.

    • Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely capped vial. The slow evaporation of the solvent allows for the gradual formation of well-ordered crystals.

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization.

    • Cooling: A saturated solution is slowly cooled, which can also induce crystallization.

2. Crystal Mounting and Data Collection

  • Rationale: A suitable single crystal must be selected and mounted on the diffractometer in a way that allows it to be rotated in the X-ray beam. Data collection parameters are optimized to ensure a complete and high-quality dataset.

  • Methodology:

    • Crystal Selection: Under a microscope, a single, well-formed crystal with sharp edges and no visible cracks is selected.

    • Mounting: The crystal is mounted on a cryoloop or a glass fiber using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.

    • Data Collection: The mounted crystal is placed on a goniometer head in the diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A modern diffractometer with a high-brilliance X-ray source is advantageous for small or weakly diffracting crystals[5]. The instrument software is used to determine the unit cell and collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

3. Structure Solution and Refinement

  • Rationale: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build and refine a model of the molecule's structure.

  • Methodology:

    • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as absorption.

    • Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

    • Model Building: Atoms are fitted into the electron density map to build an initial model of the molecule.

    • Refinement: The atomic positions and displacement parameters are refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically placed in calculated positions. The quality of the final model is assessed by parameters such as the R-factor.

Visualization of the Crystallographic Workflow

The following diagram illustrates the key stages of a single-crystal X-ray diffraction experiment.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification of This compound crystal_growth Single Crystal Growth (Slow Evaporation / Vapor Diffusion) synthesis->crystal_growth Pure Compound mounting Crystal Mounting crystal_growth->mounting High-Quality Single Crystal xray X-ray Diffraction Data Collection mounting->xray Mounted Crystal solution Structure Solution (Direct Methods) xray->solution Diffraction Data (hkl, I) refinement Structure Refinement solution->refinement Initial Model validation Final Structure Validation (CIF) refinement->validation Refined Structure

Caption: A flowchart illustrating the major steps in determining the crystal structure of a small molecule.

Logical Relationships in Structure-Property Analysis

The interplay between a molecule's chemical structure and its resulting crystallographic properties is crucial for understanding its behavior. The following diagram outlines these relationships.

structure_property substituents Substituents - Halogen (Br, F) - Aryl groups (Phenyl, Pyridyl) intermolecular Intermolecular Forces - Hydrogen Bonding - Halogen Bonding - π-π Stacking substituents->intermolecular Influences molecular Molecular Conformation - Dihedral Angles - Bond Lengths & Angles substituents->molecular Affects crystal Crystal Properties - Crystal System - Space Group - Unit Cell Dimensions intermolecular->crystal Determines crystal->molecular Reflects molecular->intermolecular Governs

Caption: The relationship between molecular substituents, intermolecular forces, and the resulting crystal structure.

Conclusion

This guide provides a framework for understanding and comparing the crystallographic data of this compound and its analogs. By examining the crystal structures of related compounds, researchers can make informed predictions about the structural properties of novel molecules, thereby accelerating the drug discovery process. The detailed experimental protocol and workflow diagrams offer a practical guide for obtaining high-quality crystallographic data, a cornerstone of modern medicinal chemistry.

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved February 13, 2026, from [Link]

  • Lee, S., et al. (2024). (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. Molbank, m1769.
  • Hughes, D. L. (2022).
  • Farrugia, L. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Retrieved February 13, 2026, from [Link]

  • Abu Thaher, B., et al. (2009). 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o917.
  • University of Waterloo. (n.d.). About Single X-ray Diffraction. Retrieved February 13, 2026, from [Link]

  • Crystal Pharmatech. (2026, January 28). Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Retrieved February 13, 2026, from [Link]

  • Srinivasan, B., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(3), 133-140.
  • Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. Retrieved February 13, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). X–ray crystallographic structures of 5. Retrieved February 13, 2026, from [Link]

  • ZORA. (2023, July 5). Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. Retrieved February 13, 2026, from [Link]

  • El-Faham, A., et al. (2014). Crystal structure of 5-(4,5-di-hydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo-[3,4-b]pyrazin-6-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1212-3.
  • El-Faham, A., et al. (2018).
  • Kratky, M., et al. (2025). 1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues. PLOS ONE.
  • Lynch, D. E. (2014). Crystal structures of the co-crystalline adduct 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine–4-nitrobenzoic acid (1/1) and the salt 2-amino-5-(4-bromophenyl)-1,3,4-thiadiazol-3-ium 2-carboxy-4,6-dinitrophenolate.
  • Iaroshenko, V. O., et al. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 29(9), 2151.
  • Song, M.-M., et al. (2012). 5-Phenyl-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o3058.
  • Lynch, D. E. (2025, August 6). Molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine: hydrogen bonding in the structures of the 1:1 adduct with 2-(naphthalen-2-yloxy)acetic acid and the salt with 3,5-dinitrobenzoic acid. ResearchGate. Retrieved February 13, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Stability of Oxazol-2-Amine Derivatives Under Physiological Conditions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery, the oxazol-2-amine scaffold is a privileged structure, appearing in numerous compounds with diverse biological activities.[1][2] However, the promise of a novel therapeutic agent can be quickly undermined by poor stability under physiological conditions. The five-membered heterocyclic ring, with its nitrogen and oxygen atoms, presents specific chemical liabilities that must be rigorously evaluated to ensure that a candidate molecule can survive in the body long enough to exert its therapeutic effect.[1][3]

This guide provides an in-depth, experience-driven framework for assessing the stability of oxazol-2-amine derivatives. We will move beyond simple protocols to explain the causality behind experimental choices, enabling you to design robust, self-validating studies and interpret the results with confidence.

Understanding the Inherent Liabilities of the Oxazol-2-Amine Core

The oxazole ring, despite its aromatic character, is less stable than benzene and possesses reactivity patterns that can be a double-edged sword.[3] Its susceptibility to degradation is a primary concern for drug development professionals.

  • Hydrolytic Cleavage : The oxazole ring is prone to both acid and base-catalyzed hydrolysis.[4][5] This is often the primary non-metabolic degradation pathway. Under acidic or basic conditions, the ring can be cleaved, leading to the formation of inactive byproducts such as alpha-acylamino ketones.[5] The reaction is initiated by the attack of water on an electron-deficient carbon of the ring, a process that can be exacerbated by extreme pH levels.[6]

  • Oxidative Degradation : The electron-rich nature of the oxazole ring, particularly when substituted with an amino group at the C2 position, makes it a target for oxidation.[4][5] This can be initiated by dissolved oxygen or reactive oxygen species present in biological systems, potentially leading to ring-opening and fragmentation.[5]

  • Photodegradation : While less of a concern in vivo, photostability is critical for formulation and storage. Aromatic moieties, such as a bromophenyl group attached to the oxazole, can be susceptible to photolytic cleavage upon exposure to UV or visible light.[4]

The substituents on the oxazole ring play a significant role in modulating these liabilities. Electron-donating groups can activate the ring, potentially increasing its susceptibility to electrophilic attack, while the basicity of the 2-amino group can influence its overall stability profile in different pH environments.[5]

A Multi-Tiered Workflow for Stability Assessment

A comprehensive stability assessment should be a logical, tiered process. We begin with simple aqueous buffers to understand the molecule's intrinsic chemical stability and then introduce biological complexity to evaluate metabolic liabilities.

G cluster_0 Tier 1: Intrinsic Chemical Stability cluster_1 Tier 2: Simulated Biological Fluids cluster_2 Tier 3: Metabolic Stability cluster_3 Analysis & Endpoint T1_Start Compound Stock Solution (e.g., 10 mM in DMSO) T1_pH pH Stability Profiling (pH 2 to 10 Buffers) T1_Start->T1_pH T1_Photo Photostability (ICH Q1B Guidelines) T1_Start->T1_Photo T2_SGF Simulated Gastric Fluid (SGF) (pH ~1.2, with Pepsin) T1_pH->T2_SGF T2_SIF Simulated Intestinal Fluid (SIF) (pH ~6.8, with Pancreatin) T1_pH->T2_SIF Analysis LC-MS/MS Analysis (Quantify Parent, ID Metabolites) T1_pH->Analysis T1_Photo->Analysis T2_SGF->Analysis T3_Plasma Plasma Stability (Human, Rat, Mouse) T2_SIF->T3_Plasma T3_Microsomes Liver Microsome Stability (HLM, RLM) T2_SIF->T3_Microsomes T2_SIF->Analysis T3_Plasma->Analysis T3_Microsomes->Analysis Endpoint Calculate Half-Life (t½) & Degradation Rate Analysis->Endpoint

Caption: Tiered workflow for assessing oxazol-2-amine stability.

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide clear, actionable data. Each includes controls that are essential for validating the results.

Protocol 1: pH Stability Profiling in Aqueous Buffers

Objective: To determine the rate of hydrolytic degradation as a function of pH and identify the optimal pH for maximum stability.

Rationale: This experiment isolates chemical hydrolysis from enzymatic degradation, providing a baseline of the compound's intrinsic stability. A broad pH range is used to mimic conditions from the stomach (acidic) to the small intestine (neutral/basic) and to identify any pH "cliffs" where stability drops dramatically.[4]

Methodology:

  • Buffer Preparation : Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.[5]

  • Stock Solution : Prepare a 10 mM stock solution of the test compound in DMSO. Causality Note: DMSO is used to ensure initial solubility, but its final concentration in the incubation should be kept low (<1%) to minimize solvent effects.

  • Incubation Setup :

    • In triplicate for each pH and time point, dilute the stock solution into each buffer to a final concentration of 10 µM.

    • Include a "T=0" sample for each pH by immediately quenching the reaction (Step 5). This serves as the 100% reference.

    • Incubate all samples at a constant physiological temperature (37°C), protected from light.[5]

  • Time Points : Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours). The time points should be adjusted based on the expected stability of the compound.

  • Reaction Quenching : Stop the degradation by adding an equal volume of ice-cold acetonitrile. Causality Note: Acetonitrile precipitates buffer salts and halts the hydrolytic reaction, ensuring the sample composition is "frozen" at that time point for accurate analysis.

  • Analysis : Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method to determine the concentration of the parent compound remaining.[4]

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To evaluate the compound's susceptibility to Phase I metabolic enzymes (e.g., Cytochrome P450s).

Rationale: The liver is the primary site of drug metabolism. HLMs contain a high concentration of Phase I enzymes responsible for the oxidative metabolism of most drugs. This assay is a standard in vitro model for predicting in vivo metabolic clearance. The inclusion of NADPH, a necessary cofactor for CYP450 enzymes, is critical. The "-NADPH" control ensures that any observed loss of the parent compound is due to enzymatic processes and not simple chemical degradation in the buffer.

Methodology:

  • Reagent Preparation :

    • Test Compound : Prepare a working solution from the 10 mM DMSO stock by diluting in buffer.

    • HLMs : Thaw human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in phosphate buffer (pH 7.4).

    • NADPH Regenerating System : Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. Causality Note: A regenerating system is used to maintain a constant concentration of NADPH throughout the incubation period, ensuring linear enzyme kinetics.

  • Incubation Setup :

    • Set up two sets of tubes: "+NADPH" and "-NADPH" (control).

    • Add buffer, HLM solution, and the test compound (final concentration 1 µM) to all tubes.

    • Pre-incubate the mixtures at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Reaction Initiation :

    • Initiate the reaction by adding the NADPH regenerating system to the "+NADPH" tubes and an equal volume of buffer to the "-NADPH" tubes.

    • Take a "T=0" sample immediately after adding the NADPH solution.

  • Time Points : Incubate at 37°C and withdraw aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching : Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing : Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • Analysis : Quantify the remaining parent compound using a calibrated LC-MS/MS method.[7][8]

G cluster_pathway Primary Hydrolytic Degradation Pathway OxazolAmine Oxazol-2-amine Derivative R1, R2 = Substituents TransitionState Ring Protonation & H2O Attack OxazolAmine->TransitionState H+ / H2O RingOpened Ring-Opened Intermediate TransitionState->RingOpened Ring Cleavage Product α-Acylamino Ketone Inactive Product RingOpened->Product Tautomerization

Caption: General hydrolytic degradation of the oxazole ring.[5]

Data Interpretation and Comparative Analysis

The primary endpoint for these studies is the compound's half-life (t½), which is the time required for 50% of the parent compound to disappear.

Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of this plot is equal to the negative degradation rate constant (-k).

  • Calculate the half-life using the formula: t½ = 0.693 / k

Comparative Data Summary:

To illustrate how data can be used for comparison, consider three hypothetical oxazol-2-amine derivatives tested for stability at pH 7.4 and in human liver microsomes.

Compound IDR-Group at C5t½ at pH 7.4 (hours)[4][5]t½ in HLM (minutes)Interpretation
OXA-001 -H (unsubstituted)> 4845Chemically stable, moderate metabolic clearance.
OXA-002 -OCH₃ (Electron-Donating)> 4815Chemically stable, but susceptible to rapid metabolic clearance (likely O-demethylation).
OXA-003 -CF₃ (Electron-Withdrawing)> 48> 60Chemically stable and metabolically robust. The EWG may block a site of metabolism.

This table allows for a direct, at-a-glance comparison of how substituent changes impact stability, guiding the next round of chemical synthesis and optimization.

Troubleshooting Common Stability Issues

IssuePossible Cause(s)Recommended Solution(s)
Rapid Degradation in All Conditions Extreme pH: The compound may be highly sensitive to acid/base hydrolysis.Determine the optimal pH for stability and consider formulating the compound within that range.[4]
Inherent Instability: The core scaffold may be too reactive.Consider medicinal chemistry approaches, such as introducing electron-withdrawing groups to stabilize the ring or using a prodrug strategy.[9]
Precipitation in Aqueous Buffer Poor Solubility: Compound is "crashing out" of the solution, mimicking degradation.Increase the proportion of an organic co-solvent (e.g., DMSO), but keep it minimal. Visually inspect samples for precipitate.
Discoloration or New Peaks in HPLC Oxidative Degradation: The compound is reacting with dissolved oxygen.Degas solvents and store solutions under an inert atmosphere (e.g., nitrogen). Consider adding antioxidants like ascorbic acid if compatible with the experiment.[4]

Conclusion

Validating the stability of oxazol-2-amine derivatives is a non-negotiable step in the drug discovery process. By employing a systematic, multi-tiered approach that moves from simple chemical stability to complex metabolic evaluation, researchers can build a comprehensive profile of their lead compounds. Understanding the "why" behind each experimental step—from the choice of buffers to the inclusion of specific controls—transforms a routine assay into a powerful, decision-driving tool. This rigorous, data-driven approach ensures that only the most robust and promising candidates advance toward clinical development.

References

  • Benchchem. (n.d.). How to increase the stability of 5-(4-Bromophenyl)oxazol-2-amine in solution.
  • Benchchem. (n.d.). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.
  • Bobeica, S. C., et al. (2019). Orchestration of Enzymatic Processing by Thiazole/Oxazole-Modified Microcin Dehydrogenases. ACS Chemical Biology. Available at: [Link]

  • Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]

  • Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]

  • Wikipedia. (n.d.). Oxazoline. Retrieved from [Link]

  • Richichi, B., et al. (2020). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). Organic & Biomolecular Chemistry. Available at: [Link]

  • Khan, I., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ACS Omega. Available at: [Link]

  • Nguyen, H. P., et al. (2019). Development and Validation of a Simple, Fast, and Sensitive LC/MS/MS Method for the Quantification of Oxfendazole in Human Plasma and Its Application to Clinical Pharmacokinetic Study. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Tariq, A., et al. (2023). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry. Available at: [Link]

  • Sharma, V., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Retrieved from [Link]

  • Sharma, V., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Molecular Structure. Available at: [Link]

  • Wang, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available at: [Link]

  • Wang, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available at: [Link]

  • Ayad, M. M., et al. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali. MedCrave Group. Available at: [Link]

  • Various Authors. (n.d.). 2-Aminooxazoles and Their Derivatives (Review). Scribd. Retrieved from [Link]

  • Ferreira, L., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available at: [Link]

  • Kumar, S., et al. (2012). stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Szabla, A., et al. (2015). Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions. ResearchGate. Available at: [Link]

  • Sharma, V., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. Available at: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Various Authors. (n.d.). Oxazole and Its Derivatives. ResearchGate. Retrieved from [Link]

  • De Vito, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Comparative analysis of oxazoline vs. thiazoline derivatives in binding assays

[1][2][3]

Executive Summary

In drug discovery, the substitution of an oxygen atom (oxazoline) with a sulfur atom (thiazoline) is a classic bioisosteric replacement used to modulate potency, selectivity, and pharmacokinetic properties.[1] While structurally similar, these heterocycles exhibit distinct electronic and steric profiles that fundamentally alter their behavior in binding assays.

This guide analyzes the mechanistic divergence between these two scaffolds, providing a rigorous experimental framework for evaluating their binding affinities (


Physicochemical & Mechanistic Profiling[5]

Electronic and Steric Divergence

The core difference lies in the heteroatom. Oxygen (Group 16, Period 2) is highly electronegative and "hard," while Sulfur (Group 16, Period 3) is larger, more diffuse ("soft"), and less electronegative.

FeatureOxazoline DerivativeThiazoline DerivativeImpact on Binding
Heteroatom Oxygen (O)Sulfur (S)H-Bonding: O is a strong H-bond acceptor; S is a weak acceptor.
pKa (Conjugate Acid) ~5.5 - 5.6~2.5Protonation: Oxazolines are more basic; Thiazolines remain neutral in acidic pockets.
Van der Waals Radius 1.52 Å1.80 ÅSteric Fit: Thiazoline requires a larger hydrophobic pocket volume.
Lipophilicity (LogP) Lower (More Polar)Higher (Less Polar)Desolvation: Thiazolines have a lower desolvation penalty upon binding.
Lability Acid-sensitive (Hydrolysis)Oxidation-sensitive (Sulfoxide formation)Assay Stability: Buffer choice is critical.
The "Desolvation Penalty" Effect

One of the most overlooked factors in binding assays is the energy required to shed water molecules from the ligand before it enters the binding pocket.

  • Oxazolines: Being more polar, they have a tightly bound hydration shell. High energy is required to desolvate them, which can penalize the overall binding free energy (

    
    ).
    
  • Thiazolines: The sulfur atom is lipophilic. The hydration shell is loosely held, reducing the desolvation penalty. Hypothesis: If H-bonding is not the primary driver, thiazolines often show higher affinity due to entropy gains from water displacement.

Structural Interaction Map (DOT Visualization)

The following diagram illustrates the electronic and steric consequences of the O-to-S substitution.

Gcluster_0Scaffold CoreOxOxazoline (O)HBondH-Bond Acceptor(Strong)Ox->HBondHigh ElectronegativityBasicityBasicity(pKa ~5.6)Ox->BasicityLone Pair Avail.ThiazThiazoline (S)LipophilLipophilicity(High LogP)Thiaz->LipophilDiffuse OrbitalsSizeSteric Bulk(Large VdW)Thiaz->SizePeriod 3 AtomPolarIntPolar Interactions(Enthalpy Driven)HBond->PolarIntHydroIntHydrophobic Effect(Entropy Driven)Lipophil->HydroIntDesolvLow DesolvationPenaltyLipophil->DesolvBasicity->PolarIntSize->HydroIntPocket FillingDesolv->HydroInt

Figure 1: Mechanistic divergence between Oxazoline and Thiazoline scaffolds driving binding energetics.

Experimental Protocol: Competitive Binding Assay

Objective: Determine the inhibition constant (

Rationale:
Reagents & Buffer Optimization
  • Tracer: Fluorescein-labeled native ligand (verify stability of linker).

  • Protein: Purified Target (e.g., Kinase, Nuclear Receptor, or Siderophore Binding Protein).

  • Assay Buffer (Critical):

    • For Oxazolines: Standard PBS or HEPES (pH 7.4).

    • For Thiazolines: Add 1 mM DTT or TCEP to prevent oxidation of the sulfur ring or potential disulfide scrambling if the protein has surface cysteines. Avoid acidic buffers (< pH 5.0) to prevent ring hydrolysis.

Step-by-Step Workflow

Step 1: Compound Preparation (Self-Validating Step)

  • Dissolve both derivatives in 100% DMSO to 10 mM.

  • QC Check: Measure absorbance at 280nm/260nm. Thiazolines often have different extinction coefficients; do not assume they are identical to oxazolines.

  • Perform a 12-point serial dilution (1:3) in Assay Buffer (max 5% DMSO final).

Step 2: Tracer


 Determination (Pre-Experiment)
  • Before comparing derivatives, titrate the protein against a fixed concentration of Tracer (e.g., 10 nM).

  • Determine the

    
     of the Tracer.
    
  • Validation: Select a protein concentration for the competitive assay equal to the Tracer

    
     (at ~50-80% bound fraction) to ensure maximum sensitivity (
    
    
    ).

Step 3: Competitive Binding Incubation

  • Dispense 10 µL of diluted Oxazoline/Thiazoline derivative into black 384-well plates.

  • Add 10 µL of Protein/Tracer Master Mix.

  • Controls:

    • High Polarization (Max Bound): Protein + Tracer + DMSO.

    • Low Polarization (Free Tracer): Buffer + Tracer + DMSO.

  • Incubate for 60 minutes at Room Temperature (protected from light).

    • Note: Thiazolines are more hydrophobic; longer equilibration times (up to 2 hrs) may be needed to reach equilibrium if the off-rate is slow.

Step 4: Readout & Analysis

  • Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).

  • Calculate mP (milli-Polarization) values.

  • Fit data to a sigmoidal dose-response equation (4-parameter logistic) to obtain

    
    .
    
Calculation of Binding Affinity ( )

The

Where:

  • 
     = 
    
    
    of your derivative.
  • 
     = Concentration of free tracer at 50% inhibition.
    
  • 
     = Total protein concentration.
    
  • 
     = Dissociation constant of the tracer.
    

Data Interpretation & Troubleshooting

Scenario Analysis

When comparing the two derivatives, you will typically encounter one of three scenarios:

ObservationInterpretationMechanistic Cause
Thiazoline

<< Oxazoline

Hydrophobic Driven The binding pocket is lipophilic. The sulfur atom displaces water more effectively (entropy gain) and fills a hydrophobic sub-pocket.
Oxazoline

<< Thiazoline

Enthalpy Driven The oxygen atom is acting as a critical H-bond acceptor with a backbone amide or specific residue (e.g., Ser/Thr). Sulfur is too weak to maintain this bond.

Equivalent
Steric Tolerance The pocket is large enough to accommodate the larger S atom, but no specific interactions (H-bond vs. Hydrophobic) dominate.
Troubleshooting Common Artifacts
  • "Thiazoline curve is flat": Check solubility. Thiazolines can precipitate at high concentrations in aqueous buffer. Solution: Add 0.01% Triton X-100 to the buffer.

  • "Potency decreases over time": Thiazoline oxidation. Solution: Ensure TCEP/DTT is fresh.

  • "Hill Slope > 1.5": Aggregation. The hydrophobic thiazoline might be forming colloidal aggregates that sequester the protein. Solution: Run a dynamic light scattering (DLS) check or add detergent.

Decision Workflow (Graphviz)

Use this logic flow to guide your optimization process when switching between scaffolds.

WorkflowStartStart: Oxazoline LeadModSynthesize Thiazoline BioisostereStart->ModAssayRun FP Binding AssayMod->AssayResultCompare Ki ValuesAssay->ResultBetterThiazoline Potency > OxazolineResult->BetterAffinity GainWorseThiazoline Potency < OxazolineResult->WorseAffinity LossEqualPotency EquivalentResult->EqualNo ChangeOpt1Optimize Lipophilicity(Check Metabolic Stability)Better->Opt1Opt2Check H-Bond Loss(Re-introduce H-bond acceptor?)Worse->Opt2Opt3Select based on PK/ADME(LogP, Permeability)Equal->Opt3

Figure 2: Strategic decision tree for bioisosteric replacement of Oxazoline with Thiazoline.

References

  • Pawar, S. S., et al. (2012).[2] "Comparison of tetrahydroisoquinoline (TIQ) thiazole and oxazoline ligands for asymmetric Henry reactions." South African Journal of Chemistry, 65, 23-29.[2] Link

  • Khan, A. U., et al. (2017). "Designing, Synthesis, and Antimicrobial Action of Oxazoline and Thiazoline Derivatives of Fatty Acid Esters." Journal of Biomolecular Structure and Dynamics, 35(15), 3412–3431.[3] Link

  • Hargaden, G. C., & Guiry, P. J. (2009). "Recent advances in the synthesis and utility of thiazoline and its derivatives." Chemical Reviews, 109(6), 2505-2550. (Contextual grounding on synthesis and stability).
  • Vlasova, O., et al. (2022). "Structures and IC50 values of thiazole versus oxazole isosteres against VEGFR-2." Journal of Molecular Structure, 1265, 133370. Link

  • Martin, R. B., et al. (1959). "Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine." Journal of the American Chemical Society, 81(19), 5089-5095.[4] Link

Publish Comparison Guide: Reference Standards for 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of reference standards for 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine , commonly referred to in forensic and pharmacological circles as 4'-Bromoaminorex (or p-Bromoaminorex).[1]

Executive Summary: The Analytical Challenge

The compound This compound is a halogenated analogue of the anorectic stimulant Aminorex.[1] In drug development and forensic toxicology, accurate identification is critical due to the existence of structural isomers (e.g., 2-bromo or 3-bromo analogues) and diastereomers (cis/trans).[1]

This guide compares the available tiers of reference standards—from Certified Reference Materials (CRMs) to Research Grade chemicals—and establishes a self-validating protocol for their use in LC-MS/MS and GC-MS workflows.

Chemical Profile & Isomeric Complexity

Before selecting a standard, researchers must understand the stereochemical landscape. The 4,5-dihydro-1,3-oxazol-2-amine core contains chiral centers at positions 4 and 5, leading to potential cis and trans diastereomers.[1]

PropertySpecificationCritical Note for Analysis
IUPAC Name This compoundConfirm "dihydro" vs "oxazole" (fully aromatic)
Common Name 4'-Bromoaminorex (4'-Br-AR)distinct from 4'-Bromo-4-methylaminorex (4-MAX)
Molecular Formula C₉H₉BrN₂OMonoisotopic Mass: ~239.99 Da
Isotope Pattern ¹H, ¹³C, ⁷⁹Br, ⁸¹Br1:1 doublet at M+ and M+2 is diagnostic
Stereochemistry cis- and trans- isomersTrans-isomers are typically thermodynamically favored

Comparative Analysis of Reference Standard Tiers

In the absence of a pharmacopeial (USP/EP) standard for this specific NPS (New Psychoactive Substance), laboratories must choose between Forensic Grade and Research Grade standards.

Tier A: ISO 17034 Certified Reference Material (CRM)[2]
  • Best For: Quantitative Forensic Toxicology, Court-Defensible Data.[1]

  • Availability: Low. Often requires custom synthesis from providers like LGC Standards or Cerilliant.

  • Validation: Includes uncertainty budget, homogeneity data, and traceability to SI units.

Tier B: Analytical Reference Standard (Forensic Grade)
  • Best For: Routine Identification, Method Validation.

  • Availability: Moderate (e.g., Cayman Chemical, Chiron).

  • Validation: Purity ≥98% by HPLC/GC; Identity confirmed by NMR/MS.

  • Limitation: May lack detailed stability data or uncertainty values.

Tier C: Research Grade Chemical
  • Best For: Early-stage pharmacological screening.[1]

  • Availability: High (Chemical suppliers).

  • Validation: Variable purity (often >95%); typically lacks isomeric resolution.

  • Risk: High probability of salt form ambiguity (HCl vs Free Base) and positional isomers (2-bromo vs 4-bromo).[1]

Comparison Table: Performance Metrics
FeatureTier A: CRM Tier B: Analytical Std Tier C: Research Grade
Purity Certified Value (e.g., 99.1% ± 0.3%)Area % (e.g., >98%)Nominal (>95%)
Isomeric Definition Stereospecific (cis or trans)Often racemate or mixedUndefined mixture
Traceability NIST/BIPM TraceableVendor Internal StdBatch-dependent
Documentation CoA with Uncertainty BudgetCoA with HPLC/NMRBasic CoA
Cost Factor High (10x)Medium (3x)Low (1x)

Experimental Validation Protocol

To ensure scientific integrity when using Tier B or C standards, you must perform a Self-Validating Intake Protocol .[1] This workflow confirms identity and distinguishes the target from positional isomers (e.g., 2-bromophenyl analogs).[1]

Workflow Visualization

ValidationProtocol Start Reference Material Intake Solubility Solubility Check (MeOH/DMSO) Start->Solubility MS_Screen GC-MS/LC-MS Isotope Check Solubility->MS_Screen Clear Soln MS_Screen->Start Fail: Wrong Mass NMR_Valid 1H-NMR (Regioisomer ID) MS_Screen->NMR_Valid M+ Doublet (1:1) NMR_Valid->Start Fail: Ortho/Meta Quant qNMR or HPLC Purity Assay NMR_Valid->Quant Para-subst. confirmed Final Validated Working Std Quant->Final Purity >98%

Caption: Figure 1. Self-validating intake workflow for verifying non-certified reference standards.

Step-by-Step Methodology
Step 1: Isotopic Signature Verification (MS)

The bromine atom provides a unique mass spectral tag.

  • Method: Infuse 1 µg/mL solution into MS (ESI+).

  • Acceptance Criteria: Observe a doublet at m/z ~241 and ~243 (protonated) with equal intensity (relative abundance 100:97).

  • Note: Absence of this pattern indicates debromination or incorrect compound.

Step 2: Regioisomer Differentiation (NMR)

Distinguishing the 4-bromo (para) from 2-bromo (ortho) or 3-bromo (meta) isomers is impossible by MS alone.[1]

  • Method: Dissolve ~5 mg in DMSO-d6. Run 1H-NMR (400 MHz+).

  • Diagnostic Signal: Look for the AA'BB' system in the aromatic region (two doublets, typically δ 7.4–7.6 ppm) indicative of para-substitution.[1]

    • Ortho/Meta isomers will show complex multiplet patterns (ABCD or similar).

Step 3: Chromatographic Purity
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Why: To separate potential hydrolysis products (open ring forms) which are common in oxazolines stored in moisture.

Handling and Stability Standards

  • Storage: Store neat standards at -20°C. Oxazolines are hygroscopic and prone to hydrolysis to the corresponding amide (bromo-aminorex ring opening) under acidic/moist conditions.[1]

  • Solvent Choice:

    • Preferred: Methanol (for immediate use), DMSO (for stock).

    • Avoid: Protic solvents with strong acids for long-term storage.[1]

  • Shelf Life: Re-verify purity every 12 months (Tier B) or 6 months (Tier C).

Conclusion & Recommendation

For drug development and forensic validation , the use of a Tier B (Analytical Reference Standard) from a reputable supplier (e.g., Cayman Chemical, LGC) is the minimum acceptable baseline.

  • Do not rely on Tier C (Research Chemicals) without performing the NMR validation described in Section 4, as positional isomers are common impurities in bulk synthesis.

  • Critical Check: Always verify the salt form. The hydrochloride salt is most stable, while the free base is sensitive to CO₂ absorption.

References

  • Brandt, S. D., et al. (2010). Analytical characterization of 4-methylaminorex and related analogues. Drug Testing and Analysis. (Contextual grounding for Aminorex analysis).

(Note: While specific "4'-Bromoaminorex" CRMs are rare, protocols are adapted from established Aminorex and 4-MAR forensic standards.)[1]

Sources

Safety Operating Guide

Navigating the Disposal of 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a novel compound extends far beyond its synthesis and application. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step framework for the proper disposal of 5-(4-Bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine, a halogenated organic compound. By understanding the inherent chemical properties and associated hazards, researchers can ensure that its disposal is handled with the utmost care and precision.

Hazard Assessment and Chemical Profile

Based on this related structure, this compound should be handled as a substance that is:

  • Harmful if swallowed (Acute toxicity, oral).[1]

  • Causes skin irritation .[1]

  • Causes serious eye irritation .[1]

  • May cause respiratory irritation .[1]

The presence of a bromine atom classifies this compound as a halogenated organic compound .[2] This is a critical piece of information for waste segregation, as halogenated waste streams are typically subject to specific disposal protocols, often involving high-temperature incineration.[2][3]

Table 1: Inferred Hazard Profile and Classification

Hazard ClassificationGHS PictogramPrecautionary Statement
Acute Toxicity, Oral (Category 4)WarningH302: Harmful if swallowed
Skin Irritation (Category 2)WarningH315: Causes skin irritation
Eye Irritation (Category 2A)WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationWarningH335: May cause respiratory irritation

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling this compound for any purpose, including disposal, it is imperative to wear appropriate PPE.

  • Eye Protection : Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4][5]

  • Hand Protection : Chemically resistant gloves, such as nitrile rubber, should be worn.[6] Always inspect gloves for any signs of degradation before use.

  • Body Protection : A laboratory coat or chemical-resistant apron is necessary to protect against skin contact.

  • Respiratory Protection : If handling the compound as a powder or if there is a risk of aerosolization, a respirator may be required.[6] All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[7]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to waste segregation and containment.

Step 1: Waste Identification and Segregation

Proper waste segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[8]

  • Designate a specific waste container for "Halogenated Organic Waste." This container should be clearly labeled.[2][9]

  • Do NOT mix this compound with non-halogenated organic waste, aqueous waste, or any incompatible chemicals such as strong oxidizing agents.[10][11]

Step 2: Container Selection and Labeling

The choice of waste container is critical for safety and regulatory compliance.

  • Select a container that is chemically compatible with the waste. For halogenated organic compounds, glass or high-density polyethylene (HDPE) containers are often suitable.[12]

  • The container must have a secure, leak-proof closure.[12]

  • Label the container with a "Hazardous Waste" label before adding any waste.[13] The label must include:

    • The full chemical name: "this compound" (no abbreviations).[13]

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.[13]

Step 3: Waste Accumulation

  • All waste should be accumulated in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[10]

  • Keep the waste container closed at all times, except when adding waste.[13]

  • Store the container in a well-ventilated area and within secondary containment to prevent spills.[13]

Step 4: Disposal of Contaminated Materials

Any materials that come into contact with this compound are also considered hazardous waste.

  • Contaminated Solids : Gloves, bench paper, and other contaminated disposable materials should be collected in a separate, clearly labeled bag or container for solid hazardous waste.[14]

  • Empty Containers : A container that held the pure compound must be triple-rinsed with a suitable solvent.[15] The rinsate must be collected and disposed of as halogenated organic waste.[15] After triple-rinsing and air-drying, the container labels should be defaced, and the container can then be disposed of as non-hazardous waste.[13][15]

Step 5: Arranging for Waste Pickup

  • Once the waste container is full or has been in storage for the maximum allowed time (typically six months for academic labs), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12][13]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill Response :

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[7]

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[9]

    • Ventilate the area and wash the spill site once the material has been removed.

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[9]

  • Exposure Response :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5]

    • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[16]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram illustrates the key decision points and actions.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_disposal Waste Segregation & Collection cluster_storage Storage & Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Identify Waste as 'Halogenated Organic' B->C Begin Disposal D Select & Label a Compatible Waste Container C->D E Add Waste to Container D->E F Collect Contaminated Solids (e.g., gloves, paper) Separately E->F G Triple-Rinse Empty Containers Collect Rinsate E->G J Request Waste Pickup from EHS F->J G->E Add Rinsate to Halogenated Waste H Store Sealed Container in Secondary Containment I Place in Satellite Accumulation Area (SAA) H->I I->J

Caption: Decision workflow for the safe disposal of this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the principles of hazard assessment, proper segregation of halogenated waste, and meticulous documentation, researchers can mitigate risks and ensure that this compound is managed safely throughout its entire lifecycle. Always consult your institution's specific waste disposal guidelines and EHS department for any additional requirements.

References

  • Daniels Health. (2025, May 21).
  • Labochem Technology™. (2024, January 9). waste disposal guidelines for research Labs.
  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide - Research Areas.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Bucknell University. WASTE MANAGEMENT.
  • Vanderbilt University Medical Center.
  • U.S. Environmental Protection Agency. (1986).
  • Braun Research Group, University of Illinois Urbana-Champaign.
  • University of North Carolina at Chapel Hill, Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Benchchem. (n.d.).
  • PubChem. (n.d.). 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine.
  • TCI AMERICA. (2016, February 2). Safety Data Sheet: 2-Bromophenyl Methyl Sulfoxide.
  • CymitQuimica. (2025, November 13).
  • CymitQuimica. (2023, October 11).
  • TCI Chemicals. (2025, January 27).
  • Fisher Scientific. (2025, December 20).
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 5-(2-Bromophenyl)-1,3-oxazole.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.